Dexamethasone isonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTXJHAJMDGOFI-NJLPOHDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057690 | |
| Record name | Dexamethasone isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2265-64-7 | |
| Record name | Dexamethasone 21-isonicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone isonicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone isonicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexamethasone isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dexamethasone 21-isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE ISONICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LGC0BOA71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dexamethasone Isonicotinate: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325) isonicotinate (B8489971) is a synthetic glucocorticoid, a potent anti-inflammatory and immunosuppressive agent.[1][2] It functions as a prodrug, rapidly undergoing hydrolysis in the body to release its active metabolite, dexamethasone.[3] This technical guide provides an in-depth exploration of the core mechanism of action of dexamethasone, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these processes. While this guide centers on the active dexamethasone molecule, it will also address the pharmacokinetic properties of the isonicotinate ester that influence its therapeutic activity.
From Prodrug to Active Agent: The Role of Hydrolysis
Dexamethasone isonicotinate is designed to enhance the delivery and prolong the action of dexamethasone. The isonicotinate ester at the C-21 position is cleaved by esterases present in the blood and tissues, releasing the biologically active dexamethasone.[3] The rate of this hydrolysis varies significantly across species, a critical consideration in preclinical drug development.
| Species | Serum Hydrolysis Rate of this compound |
| Human | Slow (Half-life: 90-100 minutes)[4] |
| Rat | Very Rapid (~90% hydrolyzed in 10 minutes; Half-life: < 3 minutes)[4] |
| Rabbit | Extremely Rapid (99% hydrolyzed in 10 minutes)[4] |
| Cattle | Reported to undergo complete and rapid hydrolysis following intravenous injection.[3] |
Core Mechanism of Action: The Glucocorticoid Receptor
The physiological and pharmacological effects of dexamethasone are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[5][6] The GR is ubiquitously expressed in almost every cell in the body and functions as a ligand-dependent transcription factor.[7]
Glucocorticoid Receptor Signaling Pathway
The binding of dexamethasone to the cytosolic GR initiates a cascade of molecular events leading to the modulation of gene expression. This process can be broadly categorized into genomic and non-genomic pathways.
Genomic Mechanisms: Transactivation and Transrepression
The primary mechanism of action of dexamethasone is through the regulation of gene transcription. This occurs via two main processes: transactivation and transrepression.
Transactivation: Upregulation of Anti-inflammatory Genes
Upon binding to dexamethasone, the GR dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[6][7] This binding recruits co-activator proteins, leading to an increase in the transcription of anti-inflammatory genes.
Key Co-activators:
-
Steroid Receptor Coactivator (SRC) family (SRC-1, SRC-2/GRIP1, SRC-3): These proteins are primary co-activators that bind directly to the ligand-bound GR.[8][9]
-
CREB-binding protein (CBP) and p300: These are histone acetyltransferases (HATs) that are recruited by the SRCs and modify chromatin to facilitate transcription.[5][10]
Transrepression: Downregulation of Pro-inflammatory Genes
Transrepression is a key mechanism for the anti-inflammatory effects of dexamethasone. It involves the suppression of pro-inflammatory gene expression, primarily through interference with the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][11]
Mechanisms of Transrepression:
-
Tethering: The activated GR monomer can bind directly to NF-κB or AP-1, preventing them from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes.[6]
-
Co-repressor Recruitment: The GR can recruit co-repressor proteins to the sites of inflammation-related gene transcription.[5]
-
Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT): These proteins are part of a larger complex that includes histone deacetylases (HDACs), which remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[6][12]
-
-
Competition for Co-activators: The activated GR can compete with other transcription factors for limited pools of essential co-activators like CBP/p300.[11]
References
- 1. This compound | steroid anti-inflammatory agent and immunosuppressant | 2265-64-7 | InvivoChem [invivochem.com]
- 2. This compound | C28H32FNO6 | CID 16752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative NCoR/SMRT interactions establish a corepressor-based strategy for integration of inflammatory and anti-inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. SRC-1 and GRIP1 Coactivate Transcription with Hepatocyte Nuclear Factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Dexamethasone Isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexamethasone (B1670325) isonicotinate (B8489971) is a potent synthetic glucocorticoid ester, valued for its anti-inflammatory and immunosuppressive properties. As a prodrug, it is designed to enhance the pharmacokinetic profile of its parent compound, dexamethasone. This document provides a comprehensive technical overview of the synthesis of dexamethasone isonicotinate via Steglich esterification, methodologies for its purification, and a summary of its key characterization parameters. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and the relevant biological signaling pathway are presented to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
Introduction
Dexamethasone, a cornerstone of anti-inflammatory therapy, is often chemically modified to optimize its delivery and efficacy. The esterification of dexamethasone at the C-21 hydroxyl group is a common strategy to create prodrugs with altered physicochemical properties, such as lipophilicity, which can influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound is one such derivative, where the addition of the isonicotinate moiety modifies its pharmacokinetic properties.[1][2] This guide details the chemical synthesis and analytical characterization of this important corticosteroid.
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of the 21-hydroxyl group of dexamethasone with isonicotinic acid.[1] A widely used and efficient method for this transformation is the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[3][4] This reaction is favored for its mild conditions, which are suitable for complex and sensitive molecules like steroids.[4]
Synthesis Workflow
The overall process for the synthesis and purification of this compound is depicted in the workflow diagram below.
Caption: Synthesis and purification workflow for this compound.
Experimental Protocol: Steglich Esterification
This protocol is a representative procedure based on established methods for Steglich esterification and purification details adapted from related literature.[1][4][5]
Materials:
-
Dexamethasone
-
Isonicotinic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Cyclohexane
-
Ethyl Acetate
-
Silica Gel (200-300 mesh)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dexamethasone (1.0 eq) and isonicotinic acid (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous dichloromethane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture and filter off the precipitated dicyclohexylurea (DCU) by-product. Wash the filtrate successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification:
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Prepare a silica gel (200-300 mesh) column packed with a cyclohexane-ethyl acetate mixture.[5]
-
Load the crude product onto the column and elute with a gradient of cyclohexane-ethyl acetate to separate impurities.[5]
-
Collect the fractions containing the pure this compound (monitored by TLC).
-
Combine the pure fractions and evaporate the solvent.
-
-
Final Product: Recrystallize the purified product from acetone to yield this compound as a white to off-white crystalline powder.[5] A typical yield for this process is approximately 59.8%.[5]
Characterization of this compound
The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White or almost white crystalline powder | [6] |
| Molecular Formula | C₂₈H₃₂FNO₆ | [1][7] |
| Molecular Weight | 497.56 g/mol | [7] |
| Melting Point | 256°C | [8] |
| Solubility | Practically insoluble in water, slightly soluble in ethanol (B145695) and acetone | [6] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for this compound is not readily available in the cited literature, the expected ¹H and ¹³C NMR signals can be predicted based on the structures of dexamethasone and the isonicotinate moiety.
-
¹H NMR: The spectrum is expected to show the characteristic signals of the dexamethasone steroid backbone, with the addition of aromatic protons from the isonicotinate ring. Key signals would include the vinyl protons of the A-ring, the C-21 methylene (B1212753) protons shifted downfield due to the ester linkage, and the aromatic protons of the pyridine (B92270) ring.
-
¹³C NMR: The carbon spectrum would confirm the presence of all 28 carbon atoms. The carbonyl carbon of the ester and the carbons of the pyridine ring would be key identifiers.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule.
| Ion/Fragment | Expected m/z | Description |
| [M+H]⁺ | 498.23 | Protonated molecular ion. |
| [M]⁺ | 497.22 | Molecular ion. |
| [M - C₆H₄NO₂]⁺ | 391.21 | Loss of the isonicotinate group. |
| [M - C₆H₄NO₂ - H₂O]⁺ | 373.20 | Subsequent loss of a water molecule from the dexamethasone backbone. |
| [M - C₆H₄NO₂ - H₂O - HF]⁺ | 353.21 | Further loss of hydrogen fluoride. |
Note: The fragmentation pattern is predicted based on the known fragmentation of dexamethasone.[2][9]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): RP-HPLC is a standard method for assessing the purity of this compound.
| Parameter | Typical Conditions | Reference(s) |
| Column | C18 (Reverse Phase) | [10] |
| Mobile Phase | Acetonitrile and water, often with an acidifier like formic acid or phosphoric acid. | [10] |
| Detection | UV at ~240 nm | [11] |
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
This compound is a prodrug that is hydrolyzed in vivo to release the active compound, dexamethasone.[2] Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. The activated GR complex then translocates to the nucleus and modulates the expression of a wide range of genes, leading to its anti-inflammatory and immunosuppressive effects.[9]
Caption: Glucocorticoid receptor (GR) signaling pathway activated by dexamethasone.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined Steglich esterification protocol offers a reliable method for its preparation, while the described analytical techniques are essential for confirming its identity, purity, and quality. Understanding both the chemical synthesis and the biological mechanism of action is crucial for the development and application of this and other modified corticosteroid prodrugs in a therapeutic context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Dexamethasone(50-02-2) 1H NMR spectrum [chemicalbook.com]
- 6. Surface and Subsurface Mass Spectrometric Analysis of Dexamethasone in Solid Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [sitem.herts.ac.uk]
- 8. reddit.com [reddit.com]
- 9. Mass spectrometric method for distinguishing isomers of dexamethasone via fragment mass ratio: An HRMS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dexamethasone [webbook.nist.gov]
- 11. rsc.org [rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Dexamethasone (B1670325) Isonicotinate (B8489971)
Introduction
Dexamethasone isonicotinate is a synthetic glucocorticoid derivative, classified within the corticosteroid family.[1] It is structurally characterized by the esterification of dexamethasone at the 21-hydroxyl position with isonicotinic acid.[1] This modification enhances its lipophilicity compared to the parent compound, dexamethasone, which in turn influences its pharmacokinetic properties, such as tissue penetration and potential for sustained release.[1] The molecule has a molecular formula of C₂₈H₃₂FNO₆ and a molar mass of approximately 497.56 g/mol .[1][2] this compound is recognized for its potent anti-inflammatory and anti-allergic properties, making it a valuable active pharmaceutical ingredient (API) in both human and veterinary medicine.[1][3] It is typically found as a white or almost white crystalline powder.[3][4]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual diagrams to support drug development and research applications.
Core Physicochemical Properties
The physicochemical characteristics of an API are fundamental to its formulation, stability, and bioavailability.[5][6] Key properties of this compound are summarized below.
Quantitative Data Summary
The following table presents the key quantitative physicochemical parameters for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₂FNO₆ | [1][4][7] |
| Molecular Weight | 497.56 g/mol | [1][4][7] |
| Melting Point | 256 °C | [1][4][8] |
| Boiling Point | 676.0 ± 55.0 °C (Predicted) | [1][4] |
| Density | 1.34 g/cm³ | [3][8] |
| pKa | 11.92 ± 0.70 (Predicted) | [1][4] |
| LogP (Octanol-Water) | 3.02 - 3.4 | [1][3][7] |
| Refractive Index | 1.608 | [3][8] |
Solubility Profile
This compound is practically insoluble in water.[1][3][4] This limited aqueous solubility is a consequence of the lipophilic nature of its steroid backbone and the isonicotinate ester group.[1] However, it demonstrates higher solubility in organic solvents, being soluble in acetone (B3395972) and slightly soluble in anhydrous ethanol.[1][3][4] This solubility profile is critical for the selection of appropriate solvent systems during formulation development.
Physical Appearance and Stability
The compound exists as a white or nearly white crystalline powder.[3][4] Its relatively high melting point of 256°C suggests strong intermolecular forces within its crystal lattice, contributing to its thermal stability under standard handling and storage conditions.[1] For long-term stability and to prevent thermal degradation, storage at 2-8°C is recommended.[1][3][4]
Experimental Protocols
Accurate determination of physicochemical properties is crucial for quality control and formulation design.[5] Below are detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a measure of a compound's lipophilicity and is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method (OECD Guideline 107)
-
Preparation of Solutions: Prepare a stock solution of this compound in n-octanol. The n-octanol and water must be mutually saturated before the experiment by mixing them and allowing the phases to separate.
-
Partitioning: Add a small volume of the n-octanol stock solution to a known volume of water in a separatory funnel. The volume ratio should be chosen to ensure accurate measurement of the concentration in both phases.
-
Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.
-
Concentration Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Given its chromophore, a wavelength around 240 nm would be appropriate for dexamethasone derivatives.[9][10]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Solubility Determination
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, acetone, ethanol) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 48-72 hours) to ensure equilibrium is achieved. The presence of undissolved solid should be visually confirmed.
-
Sample Collection and Filtration: Withdraw a sample from the supernatant. Filter the sample through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved this compound using a validated HPLC-UV method.
-
Result Expression: Express the solubility in terms of mass per unit volume (e.g., mg/mL).
Melting Point Determination
Methodology: Capillary Melting Point Apparatus (USP <741>)
-
Sample Preparation: Finely powder the crystalline this compound. Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample at a controlled rate. A rapid heating rate can be used initially, but the rate should be slowed to 1-2°C per minute as the expected melting point is approached.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.
Mechanism of Action & Signaling Pathway
This compound is a prodrug that is hydrolyzed to its active form, dexamethasone. Dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[11][12]
-
Cellular Entry & Receptor Binding: Dexamethasone, being lipophilic, diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with chaperone proteins like heat shock proteins (HSPs).[12][13]
-
Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and the activated ligand-receptor complex translocates into the nucleus.[12]
-
Genomic Regulation: In the nucleus, the complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This upregulates the transcription of anti-inflammatory proteins, such as Annexin A1 (also known as Lipocortin-1).[11][12]
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This prevents them from binding to their DNA targets, thereby suppressing the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and inflammatory enzymes.[11][12][13]
-
The overall effect is a potent suppression of the inflammatory and immune responses.[3]
Caption: Glucocorticoid receptor signaling pathway for Dexamethasone.
Synthesis and Experimental Workflows
The synthesis of this compound from its parent compound, dexamethasone, is a critical process for its production.
Synthesis Workflow: Esterification
The primary method for synthesizing this compound is through the esterification of dexamethasone with isonicotinic acid.[1][14] A common approach is the Steglich esterification, which is well-suited for substrates that may be sensitive to acid.[11]
Workflow Steps:
-
Activation of Isonicotinic Acid: Isonicotinic acid is activated using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous aprotic solvent (e.g., dichloromethane).[11][14] This forms a highly reactive O-acylisourea intermediate.
-
Esterification Reaction: Dexamethasone is added to the reaction mixture. The 21-hydroxyl group of dexamethasone nucleophilically attacks the activated carboxylic acid, forming the ester bond. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often used to accelerate the reaction.
-
Workup and Purification: After the reaction is complete, the byproduct, dicyclohexylurea (DCU), is removed by filtration. The crude product is then purified, typically through recrystallization from a suitable solvent system (e.g., acetone-water) or by column chromatography to yield pure this compound.[14]
Caption: General workflow for the synthesis of this compound.
Relationship Between Properties and Drug Development
The physicochemical properties of this compound are intrinsically linked to its performance as a therapeutic agent and guide its development process.
-
Solubility & Bioavailability: Its poor water solubility necessitates formulation strategies to enhance dissolution and absorption. The enhanced lipophilicity (higher LogP) compared to dexamethasone can improve membrane permeability, potentially leading to better tissue distribution.[1]
-
Melting Point & Stability: The high melting point indicates good thermal stability, which is advantageous for manufacturing processes (e.g., milling, blending) and ensures a longer shelf-life for the final drug product.[1]
-
pKa & pH-Dependent Behavior: The predicted pKa value suggests the molecule is predominantly neutral at physiological pH.[1] This is important for predicting its behavior in different parts of the gastrointestinal tract and its interaction with biological membranes.
Caption: Impact of physicochemical properties on drug development.
References
- 1. Buy this compound | 2265-64-7 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. This compound | 2265-64-7 [chemicalbook.com]
- 5. labinsights.nl [labinsights.nl]
- 6. pharmainventor.com [pharmainventor.com]
- 7. This compound | C28H32FNO6 | CID 16752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | steroid anti-inflammatory agent and immunosuppressant | 2265-64-7 | InvivoChem [invivochem.com]
- 9. UV-Vis Spectrum of Dexamethasone | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound [benchchem.com]
- 12. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 13. ClinPGx [clinpgx.org]
- 14. This compound [sitem.herts.ac.uk]
Hydrolysis Kinetics of Dexamethasone Isonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325), a potent synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties.[1] However, its clinical efficacy can be optimized by modifying its physicochemical properties through the formation of prodrugs. Dexamethasone isonicotinate (B8489971), an ester prodrug of dexamethasone, is a prime example of such a strategy. The esterification at the C-21 hydroxyl group alters the lipophilicity and solubility of the parent drug, influencing its pharmacokinetic profile. The therapeutic activity of dexamethasone isonicotinate is contingent upon its in vivo hydrolysis to the active dexamethasone molecule, a reaction catalyzed by endogenous esterases.[2] Understanding the kinetics of this hydrolysis is paramount for predicting the onset and duration of action, as well as for ensuring the stability and efficacy of its pharmaceutical formulations.
This technical guide provides an in-depth overview of the hydrolysis kinetics of this compound, summarizing key quantitative data, detailing experimental protocols for kinetic studies, and visualizing the underlying processes.
Hydrolysis Pathway and Kinetics
The hydrolysis of this compound involves the cleavage of the ester bond at the 21-position, releasing dexamethasone and isonicotinic acid. This reaction is primarily enzymatic, mediated by esterases present in biological fluids and tissues, but can also be influenced by pH.
Quantitative Data on Hydrolysis Kinetics
The rate of hydrolysis of this compound exhibits significant species-dependent variability, primarily due to differences in the activity of serum esterases. The following table summarizes the available quantitative data on the hydrolysis of this compound in the serum of different species.
| Species | Medium | Parameter | Value | Reference |
| Human | Serum | Half-life (t½) | 90 - 100 minutes | [1] |
| Rat | Serum | % Hydrolyzed (10 min) | 90% | [1] |
| Rabbit | Serum | % Hydrolyzed (10 min) | 99% | [1] |
Table 1: In Vitro Hydrolysis of this compound in Serum
The data clearly indicates a much faster hydrolysis rate in rat and rabbit serum compared to human serum, a critical consideration for the extrapolation of preclinical data to clinical settings.
Experimental Protocols for Hydrolysis Kinetic Studies
A robust understanding of the hydrolysis kinetics of this compound necessitates well-defined experimental protocols. The following sections detail the methodologies for conducting in vitro hydrolysis studies.
Materials and Reagents
-
This compound (analytical standard)
-
Dexamethasone (analytical standard)
-
Phosphate (B84403) buffer solutions (various pH values, e.g., 5.0, 7.4, 9.0)
-
Human, rat, and rabbit serum (pooled, sterile-filtered)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (for mobile phase adjustment)
-
Internal standard for HPLC analysis (e.g., another stable corticosteroid)
-
Syringe filters (0.22 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Incubator or water bath with temperature control (37 °C)
-
pH meter
-
Vortex mixer
-
Centrifuge
In Vitro Hydrolysis in Aqueous Buffer Solutions (pH-Rate Profile)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm phosphate buffer solutions of different pH values (e.g., 5.0, 7.4, 9.0) to 37 °C.
-
Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to each buffer solution to achieve a final concentration of, for example, 10 µg/mL.
-
Incubate the reaction mixtures at 37 °C.
-
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Sample Preparation: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard. This will precipitate proteins (if any) and stop the enzymatic reaction. Vortex and centrifuge the samples.
-
HPLC Analysis: Analyze the supernatant for the concentration of remaining this compound and the formed dexamethasone using a validated HPLC method.
In Vitro Hydrolysis in Plasma
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in section 3.3.1.
-
Incubation:
-
Pre-warm pooled human, rat, and rabbit serum to 37 °C.
-
Initiate the hydrolysis by adding a small aliquot of the this compound stock solution to the serum to achieve a final concentration of, for example, 10 µg/mL.
-
Incubate the mixtures at 37 °C.
-
-
Sampling: At appropriate time intervals (shorter intervals for rat and rabbit plasma due to faster hydrolysis), withdraw an aliquot of the plasma mixture.
-
Sample Preparation: Perform protein precipitation by adding three volumes of cold acetonitrile containing the internal standard. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).
-
HPLC Analysis: Analyze the clear supernatant for the concentrations of this compound and dexamethasone.
HPLC Analytical Method
A stability-indicating HPLC method is crucial for the accurate quantification of the prodrug and the active drug. A general reversed-phase HPLC method is outlined below.
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a pH modifier like phosphoric acid or formic acid for MS compatibility). For example, a starting mobile phase of 40:60 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or MS detection for higher sensitivity and specificity.
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Quantification: Use a calibration curve prepared with known concentrations of this compound and dexamethasone. The use of an internal standard is recommended to improve precision.
Visualizations
Hydrolysis Pathway of this compound
The following diagram illustrates the enzymatic cleavage of this compound to release the active dexamethasone.
Experimental Workflow for Kinetic Studies
The workflow for determining the hydrolysis kinetics of this compound is depicted below.
Logical Relationship of Hydrolysis Rate
The observed hydrolysis rate is influenced by several factors, as illustrated in the following diagram.
Conclusion
The hydrolysis kinetics of this compound are a critical determinant of its therapeutic profile. The significant inter-species variation in hydrolysis rates underscores the importance of careful consideration when translating preclinical findings to human applications. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers and drug development professionals to conduct robust and reproducible kinetic studies. Further investigations to establish a comprehensive pH-rate profile and to identify the specific esterases involved in the hydrolysis would provide a more complete understanding of the bioconversion of this important prodrug. This knowledge is essential for the rational design of dosage forms and for optimizing the clinical use of this compound.
References
Dexamethasone Isonicotinate: A Technical Deep Dive into Glucocorticoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325) isonicotinate (B8489971) is a synthetic glucocorticoid ester that leverages a prodrug strategy to deliver the potent anti-inflammatory and immunosuppressive effects of its active metabolite, dexamethasone. As a member of the corticosteroid family, its therapeutic efficacy is intrinsically linked to its interaction with the glucocorticoid receptor (GR). This technical guide provides an in-depth exploration of the glucocorticoid receptor binding affinity of dexamethasone, the pharmacologically active form of dexamethasone isonicotinate. We will delve into the quantitative binding data, detailed experimental methodologies for its determination, and the intricate signaling pathways it modulates.
This compound is designed for various routes of administration, including oral, inhalation, and parenteral.[1] The isonicotinate ester at the C-21 position modifies the physicochemical properties of the parent molecule, dexamethasone, influencing its pharmacokinetic profile.[2] A key characteristic of this prodrug is its rapid and extensive hydrolysis to dexamethasone in vivo, a process that is crucial for its pharmacological activity.[2]
Glucocorticoid Receptor Binding Affinity of Dexamethasone
The biological actions of dexamethasone are initiated by its high-affinity binding to the cytoplasmic glucocorticoid receptor, a member of the nuclear receptor superfamily.[2] This binding event triggers a cascade of molecular events leading to the modulation of gene expression. The binding affinity of a ligand to its receptor is a critical determinant of its potency. Quantitative measures such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are used to characterize this interaction, with lower values indicating higher affinity.
The binding affinity of dexamethasone to the glucocorticoid receptor has been extensively studied and serves as a benchmark for other glucocorticoids.[2]
Table 1: Glucocorticoid Receptor Binding Affinity of Dexamethasone
| Parameter | Value (nM) | Receptor Source | Assay Type |
| IC50 | 0.5 - 12.59 | Human Glucocorticoid Receptor | Radioligand Displacement/Fluorescence Polarization |
| Kd | ~0.83 | Mouse Brain Type I Receptor | Scatchard Analysis |
Note: The wide range of IC50 values reflects the variability in experimental conditions and assay formats reported in the literature.
Glucocorticoid Receptor Signaling Pathway
Upon binding to its ligand, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex can modulate gene expression through several mechanisms:
-
Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without direct DNA binding. This "tethering" mechanism is a key contributor to the anti-inflammatory effects of glucocorticoids.
Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity
The binding affinity of glucocorticoids to their receptor is typically determined using in vitro competitive binding assays. These assays measure the ability of an unlabeled test compound (e.g., dexamethasone) to compete with a radiolabeled or fluorescently labeled ligand for binding to the glucocorticoid receptor.
Radioligand Competitive Binding Assay
Objective: To determine the IC50 and subsequently the Ki (inhibition constant) of a test compound for the glucocorticoid receptor.
Materials:
-
Receptor Source: Cytosolic extracts from cells or tissues expressing the glucocorticoid receptor (e.g., rat liver cytosol, cultured human cells).
-
Radioligand: A high-affinity radiolabeled glucocorticoid, typically [³H]-dexamethasone.
-
Test Compound: Unlabeled dexamethasone or other competing ligands at various concentrations.
-
Assay Buffer: Buffer to maintain pH and stability of the receptor.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Receptor: Isolate the cytosolic fraction containing the glucocorticoid receptors from the chosen source.
-
Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a large excess of unlabeled compound (non-specific binding).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To determine the IC50 of a test compound for the glucocorticoid receptor in a homogenous format.
Materials:
-
Receptor Source: Purified glucocorticoid receptor or cell lysates containing the receptor.
-
Fluorescent Ligand: A fluorescently labeled glucocorticoid (e.g., a dexamethasone derivative).
-
Test Compound: Unlabeled dexamethasone or other competing ligands at various concentrations.
-
Assay Buffer: Buffer suitable for fluorescence measurements.
-
Plate Reader with FP capability: To measure the change in polarization.
Procedure:
-
Reaction Setup: In a microplate, combine the receptor, the fluorescent ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well. When the fluorescent ligand is bound to the larger receptor molecule, its rotation is slower, resulting in a high polarization value. When displaced by the unlabeled test compound, the free fluorescent ligand tumbles more rapidly, leading to a low polarization value.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration to determine the IC50.
Conclusion
This compound serves as an effective prodrug, delivering the highly potent glucocorticoid, dexamethasone, to its site of action. The therapeutic effects of dexamethasone are mediated through its high-affinity binding to the glucocorticoid receptor, which subsequently modulates gene expression via transactivation and transrepression pathways. Understanding the binding affinity of dexamethasone and the experimental methodologies used to determine it is fundamental for the research and development of novel glucocorticoid-based therapies. The provided data and protocols offer a comprehensive resource for scientists and professionals in the field, facilitating further investigation into the intricate mechanisms of glucocorticoid action.
References
Structural Elucidation of Dexamethasone Isonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Dexamethasone (B1670325) Isonicotinate (B8489971), a potent synthetic glucocorticoid. This document details the key analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate a thorough understanding of the molecule's structure and properties.
Chemical Structure and Properties
Dexamethasone Isonicotinate (C₂₈H₃₂FNO₆) is an ester of the well-established corticosteroid, dexamethasone, and isonicotinic acid.[1][2] This modification at the C-21 position is a common strategy in drug development to create a prodrug, which can influence the pharmacokinetic properties of the parent molecule.[1] The ester is designed to be hydrolyzed in vivo by endogenous esterases to release the pharmacologically active dexamethasone.[1]
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂FNO₆ | [2][3] |
| Molecular Weight | 497.56 g/mol | [2][3] |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate | [] |
| CAS Number | 2265-64-7 | [2][3] |
| Appearance | White or almost white crystalline powder |
Spectroscopic and Crystallographic Analysis
The structural confirmation of this compound relies on a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on the parent molecules. Actual values may vary.)
| Proton | Predicted Chemical Shift (ppm) |
| Protons on the steroid backbone | 0.8 - 7.3 |
| Protons on the isonicotinate ring | 7.5 - 9.0 |
Table 2.2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the parent molecules. Actual values may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
| Carbons in the steroid backbone | 15 - 210 |
| Carbons in the isonicotinate ring | 120 - 165 |
| Ester carbonyl carbon | ~165 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A general protocol for the NMR analysis of a corticosteroid like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Logical Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a suitable technique.
The fragmentation of this compound is expected to involve the cleavage of the ester bond, leading to the formation of ions corresponding to the dexamethasone and isonicotinoyl moieties. The fragmentation of the dexamethasone core typically involves sequential losses of water (H₂O) and hydrogen fluoride (B91410) (HF).[5]
Table 2.3: Expected Key Mass Fragments of this compound (Positive Ion Mode)
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 498.2 | [M+H]⁺ (Protonated molecule) |
| 393.2 | [Dexamethasone + H]⁺ |
| 375.2 | [Dexamethasone - H₂O + H]⁺ |
| 355.2 | [Dexamethasone - 2H₂O + H]⁺ |
| 124.0 | [Isonicotinic acid + H]⁺ |
| 106.0 | [Isonicotinoyl cation]⁺ |
Experimental Protocol: LC-MS/MS Analysis
A typical protocol for the analysis of this compound in a pharmaceutical formulation is as follows:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interferences.[6]
-
-
Chromatographic Separation (LC):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.[7]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions. For structural confirmation, a full scan or product ion scan can be performed.
-
Key Parameters: Optimize the capillary voltage, cone voltage, and collision energy for the specific analyte.
-
Logical Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS based structural confirmation.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of the molecule. While a specific crystal structure for this compound is not publicly available, the structure of the parent dexamethasone molecule is well-characterized.
Table 2.4: Selected Bond Lengths and Angles for Dexamethasone (from CCDC: 651371) (Note: Data for the parent molecule, Dexamethasone. Bond lengths and angles around the C-21 ester linkage will differ in this compound.)
| Bond | Length (Å) | Angle | Value (°) |
| C1-C2 | 1.33 | C2-C1-C10 | 122.5 |
| C4-C5 | 1.34 | C3-C4-C5 | 121.8 |
| C9-F1 | 1.39 | F1-C9-C10 | 107.2 |
| C11-O2 | 1.43 | C12-C11-O2 | 108.9 |
| C17-O3 | 1.44 | C16-C17-O3 | 109.1 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Synthesis of this compound
This compound is synthesized by the esterification of dexamethasone with isonicotinic acid.[8]
Experimental Protocol: Synthesis
-
Activation of Isonicotinic Acid: In an anhydrous solvent such as dichloromethane (B109758) or pyridine, activate isonicotinic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an acid chloride using oxalyl chloride or thionyl chloride. This forms a reactive intermediate.[8]
-
Esterification: Add dexamethasone to the solution containing the activated isonicotinic acid. The reaction is typically stirred at room temperature or slightly elevated temperatures.[8]
-
Work-up and Purification:
-
Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction and remove any by-products (e.g., dicyclohexylurea if DCC is used) by filtration.
-
Wash the organic layer with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel to obtain pure this compound.[8]
-
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Mechanism of Action: Glucocorticoid Receptor Signaling
As a prodrug, this compound is expected to exert its pharmacological effects through the action of its active metabolite, dexamethasone. Dexamethasone is a potent agonist of the glucocorticoid receptor (GR).[9] The binding of dexamethasone to the cytoplasmic GR triggers a signaling cascade that ultimately leads to the modulation of gene expression, resulting in its anti-inflammatory and immunosuppressive effects.[10]
The core mechanism involves the translocation of the activated GR-ligand complex into the nucleus, where it can either activate or repress the transcription of target genes.[10] The isonicotinate moiety is not believed to fundamentally alter this downstream signaling pathway but rather serves to modify the pharmacokinetic properties of the drug.
Signaling Pathway of Dexamethasone
Caption: Glucocorticoid receptor signaling pathway activated by dexamethasone.
References
- 1. This compound [benchchem.com]
- 2. This compound | CAS Number 2265-64-7 [klivon.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. Surface and Subsurface Mass Spectrometric Analysis of Dexamethasone in Solid Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound [sitem.herts.ac.uk]
- 9. Dexamethasone - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Dexamethasone Isonicotinate: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexamethasone (B1670325) isonicotinate (B8489971), a potent synthetic glucocorticoid, is the 21-isonicotinate ester of dexamethasone. As a prodrug, its therapeutic efficacy is reliant on its conversion to the active moiety, dexamethasone. Consequently, the stability of the ester linkage and the degradation profile of the parent molecule are of paramount importance in formulation development, manufacturing, and storage to ensure product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the known stability characteristics and degradation pathways of dexamethasone isonicotinate. It consolidates available quantitative data, details relevant experimental protocols for stability and degradation analysis, and presents visual representations of degradation pathways and experimental workflows.
Introduction
This compound is a corticosteroid utilized for its anti-inflammatory and immunosuppressive properties. The esterification of dexamethasone at the C-21 position with isonicotinic acid modifies its physicochemical properties, influencing its pharmacokinetic profile. The primary activation pathway for this compound is in vivo enzymatic hydrolysis, which cleaves the ester bond to release the pharmacologically active dexamethasone.[1] Understanding the chemical stability of this compound is crucial, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. The principal degradation pathway is hydrolysis, although the dexamethasone molecule itself can undergo further degradation through oxidation and photolysis.
Chemical Stability and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis. Once hydrolyzed, the resulting dexamethasone molecule is subject to further degradation under various stress conditions.
Hydrolytic Degradation
The ester linkage in this compound is the most labile part of the molecule and is readily cleaved by hydrolysis to yield dexamethasone and isonicotinic acid.[1] This reaction can be catalyzed by acids, bases, and enzymes (esterases). In biological systems, this hydrolysis is rapid and extensive.
-
In-vitro studies in serum have demonstrated species-specific differences in the rate of hydrolysis. In rat and rabbit serum, hydrolysis is extremely rapid, with 90% and 99% of the ester, respectively, being hydrolyzed within 10 minutes.[2]
-
In human serum, the hydrolysis is slower, with a reported half-life of approximately 90-100 minutes. [2]
-
Following intravenous injection in cattle, this compound undergoes complete and rapid hydrolysis. [3]
The degradation of the resulting dexamethasone can then proceed under acidic and basic conditions.
Oxidative Degradation
The dexamethasone molecule is susceptible to oxidative degradation, which can be induced by oxidizing agents such as hydrogen peroxide or by exposure to atmospheric oxygen, potentially accelerated by light and heat. Oxidation can lead to various degradation products, including the formation of a 17-oxo derivative.
Photodegradation
Exposure to ultraviolet (UV) light can induce the degradation of dexamethasone. Photodegradation can involve complex photochemical reactions, including rearrangements and the generation of reactive oxygen species that can further promote degradation.[4]
Quantitative Stability Data
While specific forced degradation data for this compound is limited in publicly available literature, the hydrolysis rates in biological matrices provide insight into its stability. The following table summarizes the hydrolysis kinetics of this compound in the serum of different species.
| Species | Matrix | Extent of Hydrolysis | Time Frame | Half-life (t½) | Reference |
| Human | Serum | - | - | ~90-100 minutes | [2] |
| Rat | Serum | 90% | 10 minutes | < 3 minutes | [1] |
| Rabbit | Serum | 99% | 10 minutes | < 3 minutes | [1] |
Table 1: Summary of In-Vitro Hydrolysis of this compound in Serum.
Forced degradation studies on the active moiety, dexamethasone, provide a basis for understanding the potential degradation products that may form after the initial hydrolysis of this compound.
| Stress Condition | Reagent/Condition | Temperature | % Degradation of Dexamethasone | Key Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | Room Temperature | Significant | Dexamethasone and related impurities |
| Base Hydrolysis | 0.01 N NaOH | Room Temperature | Significant | Dexamethasone and related impurities |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Significant | Oxidative adducts, 17-oxo-dexamethasone |
| Thermal | 60-80°C | 60-80°C | Varies | Thermally induced degradation products |
| Photolytic | UV/Visible light | Ambient | Varies | Photodegradation products |
Table 2: Summary of Forced Degradation Conditions for Dexamethasone (as a proxy for the degradation of the active moiety).
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the primary degradation pathway of this compound and a typical workflow for a forced degradation study.
Experimental Protocols
The following are representative protocols for conducting forced degradation studies and for a stability-indicating HPLC method. These are generalized based on methods for dexamethasone and would require optimization and validation for this compound.
Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 N or 1 N HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N or 1 N NaOH. Incubate at room temperature for a specified period. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add an appropriate volume of 3% or 30% H₂O₂. Incubate at room temperature for a specified period.
-
Thermal Degradation: Place the solid drug substance or a solution in a calibrated oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug substance or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.
Stability-Indicating HPLC Method
Objective: To develop and validate a method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions (Representative):
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient may be necessary to resolve all degradation products. A typical starting point could be 70:30 (A:B) with a linear gradient to 30:70 (A:B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
The primary stability concern for this compound is its susceptibility to hydrolysis, which leads to the formation of the active drug, dexamethasone, and isonicotinic acid. This hydrolysis is particularly rapid in biological matrices. The resulting dexamethasone can further degrade through oxidative and photolytic pathways. While specific quantitative forced degradation data for this compound is not widely published, the established degradation profiles of dexamethasone serve as a valuable guide for identifying potential impurities. The development and validation of a robust stability-indicating analytical method are critical for ensuring the quality and shelf-life of pharmaceutical products containing this compound. The protocols and information presented in this guide provide a solid foundation for researchers and drug development professionals working with this important corticosteroid.
References
- 1. This compound [benchchem.com]
- 2. 812. Dexamethasone (WHO Food Additives Series 33) [inchem.org]
- 3. fao.org [fao.org]
- 4. Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis of Dexamethasone Isonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexamethasone (B1670325) isonicotinate (B8489971), a potent synthetic glucocorticoid, is the 21-isonicotinate ester of dexamethasone. This modification enhances its therapeutic efficacy and modulates its pharmacokinetic profile. A thorough understanding of its chemical structure and purity is paramount for drug development and quality control. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize dexamethasone isonicotinate, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectral data, provides detailed experimental protocols, and presents visualizations to aid in the interpretation of results.
Chemical Structure and Spectroscopic Correlation
This compound is formed through the esterification of the C-21 hydroxyl group of dexamethasone with isonicotinic acid.[1][2] This structural modification introduces the isonicotinoyl group, which significantly influences the spectroscopic properties of the molecule. The key structural features to be identified by spectroscopic analysis are the dexamethasone steroid core and the isonicotinate moiety.
Caption: this compound Structure.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted for this compound in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-1 | ~7.25 | d | 10.2 | Part of the A-ring diene system. |
| H-2 | ~6.28 | dd | 10.2, 1.8 | Part of the A-ring diene system. |
| H-4 | ~6.05 | s | - | Part of the A-ring diene system. |
| H-21a, H-21b | ~5.2-5.5 | m | - | Significant downfield shift from ~4.2 ppm in dexamethasone due to the deshielding effect of the isonicotinate ester. |
| Isonicotinate H-2, H-6 | ~8.75 | d | 6.0 | Protons on the pyridine (B92270) ring adjacent to the nitrogen. |
| Isonicotinate H-3, H-5 | ~7.85 | d | 6.0 | Protons on the pyridine ring. |
| Other steroid protons | 0.9 - 3.0 | m | - | Complex overlapping signals of the steroid backbone. |
¹³C NMR Data (Predicted for this compound in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-3 | ~186.5 | Carbonyl carbon in the A-ring. |
| C-20 | ~205.0 | Carbonyl carbon in the side chain. |
| C-21 | ~68.0 | Shifted downfield from ~64 ppm in dexamethasone due to esterification. |
| Isonicotinate C=O | ~165.0 | Ester carbonyl carbon. |
| Isonicotinate C-2, C-6 | ~151.0 | Carbons on the pyridine ring adjacent to the nitrogen. |
| Isonicotinate C-4 | ~140.0 | Carbon attached to the carbonyl group. |
| Isonicotinate C-3, C-5 | ~123.0 | Carbons on the pyridine ring. |
| Other steroid carbons | 15.0 - 171.0 | Signals corresponding to the dexamethasone steroid core. |
Infrared (IR) Spectroscopy
Key IR Absorption Bands (Predicted for this compound, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Broad | O-H stretch (from residual hydroxyl groups on the steroid) |
| ~1735 | Strong | C=O stretch (Ester carbonyl of the isonicotinate group) |
| ~1710 | Strong | C=O stretch (C-20 ketone) |
| ~1665 | Strong | C=O stretch (C-3 ketone, conjugated) |
| ~1620, ~1600 | Medium | C=C stretch (A-ring diene and pyridine ring) |
| ~1270 | Strong | C-O stretch (Ester) |
| ~1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
Expected Mass Spectral Data (Electrospray Ionization - Positive Mode)
| m/z Value | Ion | Notes |
| 498.22 | [M+H]⁺ | Protonated molecular ion of this compound (C₂₈H₃₂FNO₆). |
| 520.20 | [M+Na]⁺ | Sodium adduct of the molecular ion. |
| 393.20 | [M-Isonicotinoyl+H]⁺ | Fragmentation ion corresponding to the protonated dexamethasone core. |
| 124.04 | [Isonicotinic acid+H]⁺ | Fragmentation ion corresponding to protonated isonicotinic acid. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before scanning the sample.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Data Acquisition (LC-MS/MS):
-
Liquid Chromatograph: Coupled to the mass spectrometer to introduce the sample. A C18 column is typically used.
-
Mass Spectrometer: Electrospray ionization (ESI) source in positive ion mode.
-
Scan Mode: Full scan mode to identify the molecular ion and adducts. Product ion scan (tandem MS) to obtain fragmentation patterns.
-
Collision Energy: Optimize to induce fragmentation (typically 10-40 eV).
-
-
Data Processing: The mass spectrometry software will process the data to generate mass spectra, from which the m/z values of the parent and fragment ions can be determined.
Workflow and Data Interpretation
The overall workflow for the spectroscopic analysis of this compound involves a systematic approach from sample preparation to final data interpretation and structure confirmation.
Caption: General workflow for spectroscopic analysis.
The interpretation of the combined spectroscopic data allows for the unambiguous confirmation of the chemical structure of this compound. The presence of the characteristic signals for both the dexamethasone core and the isonicotinate moiety in the NMR, IR, and MS spectra provides conclusive evidence of the compound's identity and purity.
References
In Vitro Metabolism of Dexamethasone Isonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the in vitro metabolism of Dexamethasone (B1670325) Isonicotinate (B8489971), a corticosteroid prodrug. The primary metabolic pathway involves the initial hydrolysis of the isonicotinate ester to release the active compound, dexamethasone, which subsequently undergoes extensive Phase I and Phase II metabolism. This document outlines the metabolic pathways, key enzymes involved, and comprehensive experimental protocols for studying these biotransformations.
Core Metabolic Pathways
The in vitro metabolism of Dexamethasone Isonicotinate is a two-stage process. The initial and rate-limiting step is the hydrolysis of the ester linkage to yield dexamethasone and isonicotinic acid. This reaction is likely catalyzed by various esterases present in tissues such as the liver and in plasma. Following its release, dexamethasone is metabolized primarily by cytochrome P450 enzymes, with CYP3A4 playing a major role.
The principal metabolic routes for dexamethasone include hydroxylation and side-chain cleavage. The major metabolites identified in human liver microsomes are 6β-hydroxydexamethasone and 6α-hydroxydexamethasone.[1][2] Side-chain cleavage also occurs, leading to the formation of 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A), which can then be further hydroxylated.[1][2]
Quantitative Analysis of Dexamethasone Metabolism
The following tables summarize the key quantitative data obtained from in vitro studies on dexamethasone metabolism in human liver microsomes.
Table 1: Kinetic Parameters for Dexamethasone Hydroxylation
| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Source |
| 6β-hydroxydexamethasone | 23.2 ± 3.8 | 14.3 ± 9.9 | [1][2] |
| 6α-hydroxydexamethasone | 25.6 ± 1.6 | 4.6 ± 3.1 | [1][2] |
Table 2: Identified Metabolites of Dexamethasone in Human Liver Microsomes
| Metabolite | Abbreviation | Metabolic Reaction | Reference |
| 6β-hydroxydexamethasone | - | 6β-hydroxylation | [1][2] |
| 6α-hydroxydexamethasone | - | 6α-hydroxylation | [1][2] |
| 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione | 9α-F-A | Side-chain cleavage | [1][2] |
| 6-hydroxy-9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione | 6-hydroxy-9α-F-A | 6-hydroxylation of 9α-F-A | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vitro metabolism studies. Below are representative protocols for investigating the hydrolysis of this compound and the subsequent metabolism of dexamethasone.
Protocol 1: In Vitro Hydrolysis of this compound
This protocol is designed to assess the rate and extent of hydrolysis of this compound to dexamethasone in a relevant biological matrix.
1. Materials and Reagents:
-
This compound
-
Dexamethasone (analytical standard)
-
Human liver microsomes (or plasma)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid
-
Incubator/water bath (37°C)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-warm a solution of human liver microsomes (0.5 mg/mL protein) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the microsomal solution to a final concentration of 10 µM.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of dexamethasone using a validated LC-MS/MS method.
3. Analytical Method:
-
Chromatography: Reverse-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion mode, monitoring for the specific parent-to-daughter ion transitions of dexamethasone.
Protocol 2: In Vitro Metabolism of Dexamethasone
This protocol outlines the procedure for identifying metabolites of dexamethasone using human liver microsomes.
1. Materials and Reagents:
-
Dexamethasone
-
Human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride
-
Acetonitrile (HPLC grade)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of dexamethasone in a suitable solvent.
-
In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5-1.0 mg/mL), magnesium chloride (final concentration 5 mM), and dexamethasone (final concentration 1-50 µM) in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
3. Metabolite Identification:
-
Analyze the samples using a high-resolution LC-MS/MS system.
-
Compare the retention times and mass spectra of potential metabolites with those of authentic standards, if available.
-
Utilize radiometric high-performance liquid chromatography if working with a radiolabeled parent compound.[1]
Enzymology of Dexamethasone Metabolism
The metabolism of dexamethasone is predominantly mediated by the cytochrome P450 superfamily of enzymes.
-
CYP3A4: This is the principal enzyme responsible for the 6α- and 6β-hydroxylation of dexamethasone in human liver microsomes.[1][3] The complete inhibition of these pathways by the CYP3A4-specific inhibitor ketoconazole (B1673606) confirms its central role.[1][2]
-
Other CYPs: While CYP3A4 is the major contributor, other CYPs may be involved to a lesser extent in the formation of minor metabolites. However, inhibitors of CYP1A and CYP2C have been shown to be essentially non-inhibitory to the main metabolic pathways of dexamethasone.[1][2]
-
Esterases: The initial hydrolysis of this compound is presumed to be carried out by carboxylesterases present in the liver and blood, a common pathway for ester-containing prodrugs.[4]
Summary
The in vitro metabolism of this compound is initiated by esterase-mediated hydrolysis to the active drug, dexamethasone. Dexamethasone is then primarily metabolized by CYP3A4 in the liver to various hydroxylated and side-chain cleaved products. A thorough understanding of these pathways and the application of the detailed experimental protocols provided herein are essential for the non-clinical development and evaluation of this compound. The provided quantitative data and methodologies serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Species differences in the hydrolysis of dexamethasone-21-isonicotinate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Determination of Dexamethasone Isonicotinate
[AN-001]
Abstract
This application note describes a sensitive, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dexamethasone Isonicotinate in bulk drug substance and pharmaceutical formulations. The method is also suitable for the determination of related substances and degradation products. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, utilizing UV detection. The method was developed and validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.
Introduction
This compound is a synthetic corticosteroid, an ester of Dexamethasone with potent anti-inflammatory and immunosuppressive properties. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound drug products. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals due to its high sensitivity, selectivity, and reproducibility.[1] This application note provides a detailed protocol for a stability-indicating HPLC method for this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Newcrom R1, C18, 4.6 x 150 mm, 5 µm or equivalent |
| Mobile Phase | Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a gradient elution mode. |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A and Acetonitrile (50:50, v/v) |
Table 2: Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) (Buffer) | Mobile Phase B (%) (Acetonitrile) |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Stock Solution (1000 µg/mL): For bulk drug, accurately weigh about 25 mg of the sample and prepare as described for the Standard Stock Solution. For formulated products, weigh and finely powder a representative number of tablets. Transfer a quantity of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask, add about 15 mL of diluent, sonicate for 15 minutes, and then dilute to volume with diluent. Centrifuge a portion of this solution at 4000 rpm for 10 minutes and use the supernatant.
-
Sample Working Solution (100 µg/mL): Dilute 5 mL of the filtered Sample Stock Solution to 50 mL with diluent.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
System Suitability
System suitability was evaluated by injecting six replicate injections of the Standard Working Solution. The acceptance criteria are summarized in Table 3.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid hydrolysis (0.1 N HCl at 80°C for 2 hours), base hydrolysis (0.1 N NaOH at 80°C for 2 hours), oxidative degradation (3% H₂O₂ at room temperature for 24 hours), thermal degradation (105°C for 24 hours), and photolytic degradation (UV light at 254 nm for 24 hours). The results should show that the main peak is well-resolved from any degradation products.
Linearity
The linearity of the method was evaluated by analyzing a series of this compound standard solutions over the concentration range of 25-150 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of this compound standard was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery at each level should be within 98.0% to 102.0%.
Precision
-
Method Precision (Repeatability): The precision of the method was evaluated by analyzing six individual preparations of the sample solution. The relative standard deviation (%RSD) of the assay results should be ≤ 2.0%.
-
Intermediate Precision (Ruggedness): The intermediate precision was assessed by performing the analysis on a different day, with a different analyst, and on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters should remain within the acceptance criteria.
Table 4: Summary of Validation Data (Illustrative)
| Validation Parameter | Result |
| Linearity (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Method Precision (% RSD) | 0.8% |
| Intermediate Precision (% RSD) | 1.2% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Protocols
Protocol 1: System Suitability Test
-
Prepare the mobile phase and standard solutions as described above.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make six replicate injections of the Standard Working Solution (100 µg/mL).
-
Record the chromatograms and calculate the tailing factor, number of theoretical plates, and the %RSD of the peak areas for the six injections.
-
The results must meet the acceptance criteria outlined in Table 3 before proceeding with any sample analysis.
Protocol 2: Assay of this compound
-
Perform the system suitability test and ensure the criteria are met.
-
Inject the Sample Working Solution (100 µg/mL) in duplicate.
-
Record the chromatograms and determine the peak area of this compound.
-
Calculate the percentage assay of this compound using the following formula:
Where:
-
Area_Sample = Peak area of this compound in the sample solution
-
Area_Standard = Average peak area of this compound in the standard solution
-
Conc_Standard = Concentration of the standard solution
-
Conc_Sample = Concentration of the sample solution
-
Purity_Standard = Purity of the this compound reference standard
-
Protocol 3: Determination of Related Substances
-
Perform the system suitability test using a diluted standard solution (e.g., at the quantitation limit).
-
Inject the Sample Working Solution.
-
Identify the peaks corresponding to known and unknown impurities based on their relative retention times (RRTs) with respect to the this compound peak.
-
Calculate the percentage of each impurity using the following formula, assuming the response factor of the impurity is the same as that of this compound:
Where:
-
Area_Impurity = Peak area of the individual impurity
-
Area_Total = Sum of the areas of all peaks
-
Visualizations
Caption: Workflow for HPLC Analytical Method Development and Validation.
Caption: Experimental design for the forced degradation study.
Conclusion
The developed RP-HPLC method is simple, precise, accurate, and stability-indicating for the quantitative determination of this compound and its related substances. The method is suitable for routine quality control analysis of bulk drug and pharmaceutical formulations. The validation results confirm that the method is reliable and meets the requirements of the ICH guidelines.
References
Application Note: Quantification of Dexamethasone Isonicotinate in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexamethasone (B1670325) isonicotinate (B8489971) is a synthetic corticosteroid ester, designed as a prodrug of dexamethasone. As a potent glucocorticoid, dexamethasone finds wide application in treating various inflammatory and autoimmune conditions. The isonicotinate ester modification is intended to alter the pharmacokinetic properties of the parent drug. Accurate quantification of dexamethasone isonicotinate in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The method described herein is based on established protocols for dexamethasone and other corticosteroids, adapted for the specific properties of the isonicotinate ester. It includes procedures for sample preparation from plasma, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the required limit of quantification (LOQ), matrix complexity, and available resources. Three common methods are presented: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
1.1. Solid-Phase Extraction (SPE)
SPE is recommended for achieving low LOQs and high sample purity.
-
Materials:
-
Oasis HLB SPE cartridges (or equivalent)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., Dexamethasone-d4, 100 ng/mL in methanol)
-
Biological matrix (e.g., plasma)
-
Phosphoric acid (4%)
-
-
Protocol:
-
To 500 µL of plasma sample, add 50 µL of IS working solution and 500 µL of 4% phosphoric acid.[1]
-
Vortex mix for 30 seconds.
-
Centrifuge at 8000 x g for 10 minutes to pellet proteins.[1]
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
1.2. Liquid-Liquid Extraction (LLE)
LLE offers a balance between cleanliness and ease of use.
-
Materials:
-
Extraction solvent (e.g., methyl-tert-butyl ether (MTBE) or ethyl acetate)
-
Internal Standard (IS) working solution
-
Biological matrix (e.g., plasma)
-
-
Protocol:
-
To 200 µL of plasma, add 25 µL of IS working solution.
-
Add 1 mL of MTBE.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
1.3. Protein Precipitation (PPT)
PPT is the simplest and fastest method, suitable for less demanding applications.
-
Materials:
-
Cold acetonitrile (B52724) (LC-MS grade)
-
Internal Standard (IS) working solution
-
Biological matrix (e.g., plasma)
-
-
Protocol:
-
To 100 µL of plasma, add 25 µL of IS working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for injection or further evaporation and reconstitution.
-
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for corticosteroid analysis.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute the analyte, and then returns to initial conditions for re-equilibration.[3] An example gradient is provided in the table below.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 70 | 30 |
| 6.0 | 70 | 30 |
2.2. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is typically used for dexamethasone and its derivatives.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following table lists the theoretical precursor and product ions for this compound and a common internal standard. Note: These transitions for this compound are theoretical and should be optimized on the specific instrument used. The precursor ion is calculated based on the molecular weight of this compound (497.56 g/mol ) plus a proton. The primary product ion is hypothesized to be the protonated dexamethasone molecule following the loss of the isonicotinate group.
Table 2: Theoretical MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 498.2 | 393.2 | To be optimized |
| Dexamethasone-d4 (IS) | 397.2 | 377.2 | To be optimized |
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument to achieve maximum sensitivity.
Data Presentation
Quantitative data from a method validation study should be summarized in clear and concise tables.
Table 3: Method Validation Summary (Example Data)
| Parameter | Result |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 |
| Accuracy at LLOQ (%) | 95 - 105 |
| Precision at LLOQ (%RSD) | < 15 |
| Recovery (%) | 85 - 110 |
Table 4: Accuracy and Precision Data (Example)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 0.3 | 0.29 | 96.7 | 5.8 |
| Medium | 10 | 10.2 | 102.0 | 4.2 |
| High | 80 | 78.9 | 98.6 | 3.5 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Signaling Pathway (Hypothetical Prodrug Activation)
References
Dexamethasone Isonicotinate: Application Notes for In Vivo Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325) isonicotinate (B8489971) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] As a corticosteroid, its mechanism of action involves the modulation of gene expression through the glucocorticoid receptor, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.[3][4] This document provides detailed application notes and protocols for evaluating the anti-inflammatory efficacy of dexamethasone isonicotinate in three commonly used in vivo animal models of inflammation: carrageenan-induced paw edema, croton oil-induced ear edema, and adjuvant-induced arthritis.
Application Note 1: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reproducible acute inflammation model for the screening of anti-inflammatory drugs.[5] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, followed by a second phase (1.5-5 hours) mediated by prostaglandins (B1171923), cyclooxygenase (COX), and nitric oxide.
Quantitative Data for Dexamethasone in Carrageenan-Induced Paw Edema
The following table summarizes the inhibitory effects of dexamethasone on carrageenan-induced paw edema in rats.
| Treatment Group | Dose (mg/kg) | Route of Administration | Time Point (hours) | Paw Volume Inhibition (%) | Reference |
| Dexamethasone | 10 | Intraperitoneal (i.p.) | 3 | Significant Reduction | [6] |
| Dexamethasone | Not Specified | Not Specified | 5 | Significant Reduction | [5] |
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Male Wistar rats (180-220 g)
-
Pletysmometer or digital calipers
-
Syringes and needles (26G)
Procedure:
-
Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Negative control (receives vehicle and carrageenan)
-
Group 3: Positive control (receives dexamethasone at a reference dose, e.g., 10 mg/kg, i.p.)
-
Group 4 onwards: Test groups (receive varying doses of this compound)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, dexamethasone, or this compound intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6]
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the negative control group, and Vt is the average increase in paw volume in the treated group.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Application Note 2: Croton Oil-Induced Ear Edema Model
The croton oil-induced ear edema model is a widely used method for evaluating the anti-inflammatory effects of topically applied compounds.[7] Croton oil contains phorbol (B1677699) esters that induce a strong inflammatory response characterized by edema, erythema, and cellular infiltration.
Quantitative Data for Dexamethasone in Croton Oil-Induced Ear Edema
The following table summarizes the inhibitory effects of dexamethasone on croton oil-induced ear edema in mice.
| Treatment Group | Dose (mg/ear) | Route of Administration | Time Point (hours) | Edema Inhibition (%) | Reference |
| Dexamethasone | 0.1 | Topical | 24 | Significant Reduction | [1] |
| Dexamethasone | 0.1 | Topical | 9 days (multiple applications) | Significant Reduction | [8] |
Detailed Experimental Protocol: Croton Oil-Induced Ear Edema in Mice
Materials:
-
This compound
-
Croton oil (e.g., 2.5% in acetone)
-
Vehicle (e.g., acetone)
-
Male Swiss mice (25-30 g)
-
Micropipette
-
Punch biopsy tool (6 mm)
-
Analytical balance
Procedure:
-
Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Negative control (receives vehicle and croton oil)
-
Group 3: Positive control (receives dexamethasone at a reference dose, e.g., 0.1 mg/ear)
-
Group 4 onwards: Test groups (receive varying doses of this compound)
-
-
Drug Application: Topically apply 20 µL of the vehicle, dexamethasone, or this compound solution to the inner surface of the right ear 30-60 minutes before the croton oil application.
-
Induction of Edema: Apply 20 µL of the croton oil solution to the inner surface of the right ear.[9]
-
Evaluation of Edema: After 4-6 hours, euthanize the mice by cervical dislocation.
-
Tissue Collection: Using a 6 mm punch biopsy tool, collect a disc from both the right (treated) and left (untreated) ears.
-
Measurement of Edema: Weigh the ear discs immediately. The difference in weight between the right and left ear discs is a measure of the edema.
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average weight difference in the negative control group, and Wt is the average weight difference in the treated group.
Experimental Workflow: Croton Oil-Induced Ear Edema
Caption: Workflow for Croton Oil-Induced Ear Edema Model.
Application Note 3: Adjuvant-Induced Arthritis Model
Adjuvant-induced arthritis (AIA) in rats is a widely used chronic inflammatory model that shares many pathological features with human rheumatoid arthritis.[10] The injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis induces a systemic autoimmune response, leading to polyarthritis characterized by joint swelling, cartilage destruction, and bone erosion.
Quantitative Data for Dexamethasone in Adjuvant-Induced Arthritis
The following table summarizes the effects of dexamethasone on adjuvant-induced arthritis in rats.
| Treatment Group | Dose (mg/kg) | Route of Administration | Treatment Schedule | Effect | Reference |
| Dexamethasone | 1 | Oral (p.o.) | Days 0-20 | Suppression of hindpaw edema and p65 expression | [11] |
| Dexamethasone | 0.3 | Not Specified | Daily for 28 days (prophylactic) | Reduction in arthritis severity | [12] |
Detailed Experimental Protocol: Adjuvant-Induced Arthritis in Rats
Materials:
-
This compound
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
Vehicle (e.g., saline, sterile mineral oil)
-
Male Lewis rats (150-180 g)
-
Digital calipers
-
Syringes and needles (26G)
Procedure:
-
Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Naive control (no treatment)
-
Group 2: Arthritis control (receives FCA and vehicle)
-
Group 3: Positive control (receives FCA and a reference dose of dexamethasone, e.g., 1 mg/kg, p.o.)
-
Group 4 onwards: Test groups (receive FCA and varying doses of this compound)
-
-
Induction of Arthritis: On day 0, inject 0.1 mL of FCA subcutaneously into the sub-plantar region of the right hind paw or at the base of the tail.[10]
-
Drug Administration:
-
Prophylactic model: Begin daily administration of vehicle, dexamethasone, or this compound on day 0 and continue for the duration of the study (e.g., 21-28 days).
-
Therapeutic model: Begin daily administration after the onset of clinical signs of arthritis (typically around day 10-14).
-
-
Clinical Assessment:
-
Arthritis Score: Score the severity of arthritis in all four paws daily or every other day based on a scale (e.g., 0-4 for each paw, where 0=no swelling/erythema and 4=severe swelling and erythema).
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer every other day.
-
Body Weight: Record the body weight of each animal every other day.
-
-
Termination and Analysis: At the end of the study (e.g., day 21 or 28), euthanize the animals. Collect blood for serum analysis of inflammatory markers (e.g., TNF-α, IL-6) and collect hind paws for histological examination.
-
Data Analysis: Analyze the changes in arthritis score, paw volume, and body weight over time. Compare the treated groups to the arthritis control group.
Experimental Workflow: Adjuvant-Induced Arthritis
Caption: Workflow for Adjuvant-Induced Arthritis Model.
Mechanism of Action: Glucocorticoid Signaling Pathway
Dexamethasone, and by extension this compound, exerts its anti-inflammatory effects primarily through its interaction with the cytosolic glucocorticoid receptor (GR).[13] Upon binding, the GR-ligand complex translocates to the nucleus and modulates gene expression through two main mechanisms: transactivation and transrepression.
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of prostaglandins and leukotrienes.[4]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[11] This leads to a decrease in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
Glucocorticoid Anti-Inflammatory Signaling Pathway
Caption: Glucocorticoid Anti-inflammatory Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 5. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.sbbq.org.br [www2.sbbq.org.br]
- 10. chondrex.com [chondrex.com]
- 11. The effect of dexamethasone on the expression of activated NF-kappa B in adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
Application Note & Protocol: Preparation and Use of Dexamethasone Isonicotinate Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexamethasone (B1670325) isonicotinate (B8489971) is a synthetic glucocorticoid, functioning as a prodrug that is metabolically hydrolyzed to its active form, dexamethasone.[1] Like other glucocorticoids, it is a potent anti-inflammatory and immunosuppressive agent.[2][3] In cell culture, it is a valuable tool for studying the mechanisms of glucocorticoid receptor (GR) signaling, cellular differentiation, and the regulation of inflammatory responses.[1][4] Dexamethasone isonicotinate acts as a corticosteroid hormone receptor agonist, and its effects are mediated through the binding of dexamethasone to the GR.[5] This document provides detailed protocols for the preparation of stock and working solutions of this compound for use in cell culture experiments and an overview of its mechanism of action.
Mechanism of Action
This compound is an ester prodrug, which is generally inactive and requires in vivo or in vitro enzymatic cleavage to release the pharmacologically active parent compound, dexamethasone.[1] The rate of this hydrolysis can vary significantly between species.[1][6] Once released, dexamethasone diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR), which is typically complexed with heat shock proteins (HSPs). This binding event causes the dissociation of HSPs and the translocation of the activated dexamethasone-GR complex into the nucleus.[7] In the nucleus, the complex either binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) to activate gene transcription (transactivation) or interacts with other transcription factors, such as NF-κB, to repress the expression of pro-inflammatory genes (transrepression).[7][8][9]
References
- 1. This compound [benchchem.com]
- 2. Buy this compound | 2265-64-7 [smolecule.com]
- 3. This compound | steroid anti-inflammatory agent and immunosuppressant | 2265-64-7 | InvivoChem [invivochem.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. 812. Dexamethasone (WHO Food Additives Series 33) [inchem.org]
- 7. Dexamethasone | Cell Signaling Technology [cellsignal.com]
- 8. baptisthealth.elsevierpure.com [baptisthealth.elsevierpure.com]
- 9. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Dexamethasone Isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325) isonicotinate (B8489971) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] It is an ester prodrug of dexamethasone, meaning it is pharmacologically inactive until hydrolyzed in the body to release the active dexamethasone molecule.[3][4] This modification is designed to alter the physicochemical properties of the parent drug, influencing its pharmacokinetic profile.[3] Dexamethasone isonicotinate is practically insoluble in water, with higher solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[5][6] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound for research purposes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₂FNO₆ | [2] |
| Molecular Weight | 497.56 g/mol | [5] |
| Melting Point | 256°C | [5][6] |
| Boiling Point | 676.0 ± 55.0°C (Predicted) | [5] |
| Solubility | Practically insoluble in water; slightly soluble in anhydrous ethanol and acetone.[5][6] | [5][6] |
| LogP (Octanol-Water) | 3.02 | [5] |
| pKa | 11.92 ± 0.70 (Predicted) | [5] |
Table 2: Example Formulations for In Vivo Administration
| Formulation Type | Components | Administration Route | Notes | Reference |
| Solution | This compound, DMSO, PEG300, Tween 80, ddH₂O | Oral, Parenteral | A common formulation for compounds with poor water solubility.[1] | [1] |
| Solution | This compound, Corn oil | Oral, Parenteral | Suitable for lipophilic compounds.[1] | [1] |
| Suspension | This compound, 0.2% Carboxymethyl cellulose | Oral | A simple suspension for oral dosing.[1] | [1] |
| Suspension | This compound, 0.25% Tween 80, 0.5% Carboxymethyl cellulose | Oral | Tween 80 acts as a wetting agent to improve suspension stability.[1] | [1] |
| Commercial Suspension | Dexamethasone-21-isonicotinate (1 mg/ml), Methyl hydroxybenzoate (1.35 mg), Propyl hydroxybenzoate (0.15 mg) | Intramuscular | A commercially available veterinary formulation.[7] | [7] |
Table 3: Summary of In Vivo Studies in Animal Models
| Animal Model | Dose | Administration Route | Key Findings | Reference |
| Dairy Cows | 0.02 mg/kg | Intramuscular | Transient effect on CD18 expression on lymphocytes; no significant effect on lymphocyte blastogenesis.[8] | [8] |
| Dairy Cows | 2 mg/100 kg BW | Intramuscular | Increased percentage of phagocytic granulocytes; no negative impact on phagocytic activity of neutrophils and monocytes.[9] | [9] |
| Heifers | Single intramuscular dose | Intramuscular | Significant increases in plasma glucose and insulin (B600854) concentrations.[10] | [10] |
| Cattle | 0.25 mg/kg | Intramuscular | Induced leukocytosis and suppressed lymphocyte proliferation.[11] | [11] |
| Cattle | 40 µg/kg | Intramuscular | Decreased whole-body insulin sensitivity.[12] | [12] |
Signaling Pathways
Dexamethasone, the active form of this compound, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[3] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates the expression of genes involved in inflammation.
A proposed signaling pathway for the neuroprotective effects of dexamethasone involves the upregulation of L-PGDS, leading to increased PGD2 production, which then acts through the DP1 receptor and the MEK1/pERK1 pathway.[13]
Caption: General anti-inflammatory signaling pathway of Dexamethasone.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Parenteral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile double-distilled water (ddH₂O) or saline
-
Sterile vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a stock solution.[1]
-
In a separate sterile vial, add the required volume of the DMSO stock solution.
-
Add PEG300 to the vial and mix until the solution is clear.[1]
-
Add Tween 80 and mix until the solution is clear.[1]
-
Slowly add sterile ddH₂O or saline to the desired final volume and mix thoroughly.[1]
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 2-8°C and protect from light.[2][6] It is recommended to use freshly prepared formulations for optimal results.[1]
Caption: Workflow for preparing a this compound solution.
Protocol 2: In Vivo Administration and Sample Collection (General Guidance)
Animals:
-
Select the appropriate animal model based on the research question.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Administration:
-
Warm the formulation to room temperature before administration.
-
Administer the formulation via the desired route (e.g., intramuscular, intravenous, oral gavage).
-
The dose and frequency of administration will depend on the specific animal model and experimental design.[8][9][10][11][12]
Sample Collection:
-
Collect biological samples (e.g., blood, tissue) at predetermined time points post-administration.
-
Process and store samples appropriately for downstream analysis (e.g., HPLC, LC-MS/MS).
Protocol 3: Quantification of Dexamethasone in Biological Matrices by HPLC
This is a general protocol and should be optimized for specific matrices and equipment.
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate (B84403) buffer
-
Internal standard (e.g., atenolol)
-
HPLC system with UV detector
-
C18 column
Sample Preparation (Liquid-Liquid Extraction):
-
To the biological sample, add an internal standard.
-
Acidify the sample.
-
Add an extraction solvent (e.g., acetone).
-
Vortex and centrifuge to separate the layers.
-
Collect the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the analytes using a C18 column with a suitable mobile phase (e.g., a mixture of methanol and phosphate buffer).
-
Detect dexamethasone using a UV detector at an appropriate wavelength (e.g., 254 nm).[14]
-
Quantify the concentration of dexamethasone by comparing the peak area to a standard curve.
Caption: Workflow for quantifying Dexamethasone using HPLC.
Disclaimer
This document is intended for research use only. The provided protocols are examples and may require optimization for specific applications. Always follow appropriate safety precautions and institutional guidelines when handling chemicals and conducting animal experiments.
References
- 1. This compound | steroid anti-inflammatory agent and immunosuppressant | 2265-64-7 | InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound [benchchem.com]
- 4. fao.org [fao.org]
- 5. Buy this compound | 2265-64-7 [smolecule.com]
- 6. This compound | 2265-64-7 [chemicalbook.com]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. The effects of a single injection of dexamethasone-21-isonicotinate on the lymphocyte functions of dairy cows at two weeks post partum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effects of a single dose of dexamethasone-21-isonicotinate on the phagocytosis performance of neutrophilic granulocytes and monocytes in periparturient dairy cows] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a single dose of dexamethasone-21-isonicotinate on the metabolism of heifers in early lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of dexamethasone on some immunological parameters in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of dexamethasone-21-isonicotinate on peripheral insulin action in dairy cows 5 days after surgical correction of abomasal displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cyberleninka.ru [cyberleninka.ru]
Application Notes and Protocols: Dexamethasone Isonicotinate Dose-Response Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325) isonicotinate (B8489971) is a synthetic glucocorticoid ester. In rodents, it is rapidly and extensively hydrolyzed to its active moiety, dexamethasone. Studies in rats have shown that 90% of dexamethasone 21-isonicotinate is hydrolyzed in serum within 10 minutes.[1] This rapid conversion indicates that the pharmacological and toxicological effects of dexamethasone isonicotinate are primarily attributable to dexamethasone. Consequently, dose-response data for dexamethasone in rodents can be effectively used to inform studies on this compound.
These application notes provide a summary of quantitative dose-response data for dexamethasone in various rodent models, detailed experimental protocols for key inflammation assays, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation: Quantitative Dose-Response Data for Dexamethasone in Rodents
The following tables summarize the dose-response relationships of dexamethasone in rats and mice for various physiological and pathological endpoints.
Table 1: Anti-Inflammatory and Immunosuppressive Effects of Dexamethasone in Rodents
| Species (Strain) | Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Carrageenan-induced paw edema | Subplantar | 1 µg (as dexamethasone sodium phosphate) | >60% inhibition of edema at 3 hours.[2] | [2] |
| Mouse | LPS-induced endotoxemia | Intraperitoneal (IP) | 3, 10, 25 mg/kg | >80% reduction in serum TNF-α levels when administered 1 hour before LPS.[3] | [3] |
| Mouse | LPS-induced endotoxemia | Oral (PO) | 0.5, 1.5, 5 mg/kg | Dose-dependent improvement in survival. 5 mg/kg dose significantly lowered serum TNF-α and IL-6.[4][5] | [4][5] |
| Mouse | LPS-induced endotoxemia | Intraperitoneal (IP) | 5 mg/kg | Simultaneous injection with LPS (30 mg/kg) reduced mortality from 75% to 12.5%.[6] | [6] |
Table 2: Toxicological and Teratogenic Effects of Dexamethasone in Rodents
| Species (Strain) | Study Type | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat (SPF-FW 49 Biberach) | Teratogenicity | Subcutaneous (s.c.) | 20, 40, 79 µg/kg/day (gestation days 6-15) | Increased resorption rate and decreased fetal weights. Hydronephrosis observed at 40 and 79 µg/kg/day.[1] | [1] |
| Rat | Oral Teratogenicity | Oral | 10 - 1250 µg/kg/day | Maternal toxicity at ≥50 µg/kg/day. Structural malformations (hydrops fetalis, cleft palate) at ≥1000 µg/kg/day. NOEL for embryotoxicity was 10 µg/kg/day.[1] | [1] |
| Mouse (A/J) | Teratogenicity | Subcutaneous (s.c.) | 6 mg/kg/day (gestation days 11-14) | 93% incidence of cleft palate.[1] | [1] |
| Rat | Developmental Toxicity | Subcutaneous (s.c.) | 0.8 mg/kg | Maternal and fetal weight loss, fetal lethality, and cleft palate.[7] | [7] |
| Rat | Subacute Toxicity | Not specified | 3.8, 11.3, 38 µ g/rat/day for 10 days | NOAEL of 1 µg/kg/day based on decreased white blood cell count in an endocrinological study.[8] | [8] |
Table 3: Metabolic and Other Systemic Effects of Dexamethasone in Rodents
| Species (Strain) | Study Type | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | 7-day Oral Gavage | Oral | 0.5, 1, 1.5, 2, 4 µg/kg/day | Dose-related increase in liver tyrosine aminotransferase activity at 2 and 4 µg/kg/day. Reduced serum corticosterone (B1669441) at 4 µg/kg/day. NOEL was 1.5 µg/kg/day.[1] | [1] |
| Rat (Sprague Dawley) | 1-month Chronic | Intraperitoneal (IP) | 2 and 4 mg/kg | Dose-dependent significant decreases in RBC, PCV, Hb, and HDL, and significant elevations in WBC, eosinophils, monocytes, LDL, TC, TG, VLDL, AST, ALT, and creatinine.[9] | [9] |
| Rat | 90-day Oral | Oral | 0.3, 1, 3, 10, 30, 100 µg/kg/day | Thymus involution, morphological changes in the adrenal gland, and decreased corticosterone and white blood cell counts at doses >10 µg/kg/day.[1] | [1] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Male or female Sprague-Dawley rats (100-150 g)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Dexamethasone sodium phosphate (B84403) (or test compound)
-
Vehicle (e.g., sterile 0.9% saline)
-
Plethysmometer
-
Syringes and needles (27-30G)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Dexamethasone)
-
Test Compound groups (various doses)
-
-
Compound Administration: Administer the test compound or vehicle by the desired route (e.g., oral, intraperitoneal, or subcutaneous) at a defined time before carrageenan injection (typically 30-60 minutes).
-
Baseline Paw Volume Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.05-0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the left hind paw.
-
Paw Volume Measurement Post-Injection: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to study systemic inflammation and the efficacy of anti-inflammatory agents in a sepsis-like condition.
Materials:
-
Male or female C57BL/6 or BALB/c mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (or test compound)
-
Sterile, pyrogen-free 0.9% saline
-
Syringes and needles (27-30G)
-
Equipment for blood collection (e.g., cardiac puncture, tail vein)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=8-10 per group):
-
Vehicle Control (saline injection)
-
LPS Control (LPS + vehicle)
-
Positive Control (LPS + Dexamethasone)
-
Test Compound groups (LPS + various doses of test compound)
-
-
Compound Administration: Administer the test compound, dexamethasone, or vehicle at a specified time relative to the LPS challenge (e.g., 1 hour before, simultaneously, or after).
-
LPS Challenge: Administer LPS via intraperitoneal (IP) injection. The dose of LPS can vary depending on the desired severity of the response (e.g., 10-30 mg/kg).[4][5][6]
-
Monitoring: Monitor the animals for signs of sickness and mortality over a defined period (e.g., 48-72 hours).
-
Sample Collection: At a predetermined time point (e.g., 1.5-6 hours after LPS for cytokine analysis), collect blood samples. Euthanize the animals according to approved protocols.
-
Cytokine Analysis: Prepare serum or plasma from the blood samples and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
For survival studies, use Kaplan-Meier survival analysis.
-
For cytokine data, compare the levels between the different treatment groups and the LPS control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Signaling Pathways and Workflows
Dexamethasone Genomic Signaling Pathway
Dexamethasone exerts its primary effects through the glucocorticoid receptor (GR), modulating gene expression.
References
- 1. 812. Dexamethasone (WHO Food Additives Series 33) [inchem.org]
- 2. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Dexamethasone (Veterinary medicinal products) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Assessing the In Vitro Anti-inflammatory Effects of Dexamethasone Isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325) isonicotinate (B8489971) is a synthetic glucocorticoid, a potent anti-inflammatory and immunosuppressive agent. It is an ester prodrug of dexamethasone, meaning it is converted into the active compound, dexamethasone, within the body to exert its therapeutic effects.[1] These effects are primarily mediated through the binding to and activation of the glucocorticoid receptor (GR). This document provides detailed protocols for assessing the anti-inflammatory properties of Dexamethasone isonicotinate in vitro, focusing on its impact on key inflammatory pathways and mediators. The protocols described herein are based on established methodologies for evaluating glucocorticoids.
Note on this compound as a Prodrug: For in vitro studies, it is important to consider that this compound requires hydrolysis to its active form, Dexamethasone. The rate of this conversion can vary depending on the cell type and culture conditions due to the presence of esterase enzymes. The presented data for inhibitory concentrations (IC50) are based on studies with Dexamethasone, the active metabolite.
Key Anti-inflammatory Mechanisms
Dexamethasone, the active form of this compound, exerts its anti-inflammatory effects through several mechanisms, primarily by modulating the expression and activity of inflammatory genes. This is achieved through:
-
Inhibition of Nuclear Factor-kappa B (NF-κB): NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. Dexamethasone can inhibit NF-κB activity through multiple mechanisms, including the induction of its inhibitor, IκBα, and direct protein-protein interactions with NF-κB subunits.[2][3][4]
-
Downregulation of Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are potent mediators of inflammation and pain. Dexamethasone can suppress the expression of COX-2, thereby reducing prostaglandin (B15479496) synthesis.[5]
-
Inhibition of Pro-inflammatory Cytokine Production: Dexamethasone effectively reduces the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by activated immune cells like macrophages.[6][7][8]
Data Presentation: Quantitative Anti-inflammatory Activity
The following tables summarize the inhibitory potency of Dexamethasone (the active form of this compound) on various inflammatory markers. These values are indicative and may vary depending on the specific experimental conditions, cell type, and stimulus used.
| Inflammatory Mediator | Cell Type | Stimulus | IC50 (Dexamethasone) | Reference |
| TNF-α Production | Murine Macrophages (RAW 264.7) | LPS | ~1-10 nM | [7] |
| IL-6 Production | Murine Macrophages (RAW 264.7) | LPS | ~1-10 nM | [6] |
| COX-2 Expression | Human Articular Chondrocytes | IL-1 | 7.3 nM | [9] |
| NF-κB Activity | Human Monocytic Cells | TNF-α | ~10 µM (significant inhibition) | [10] |
| MCP-1 Secretion | Human Retinal Microvascular Pericytes | High Glucose | 3 nM | [11] |
| IL-1β Secretion | Human Retinal Microvascular Pericytes | High Glucose | 7 nM | [11] |
Experimental Protocols
Assessment of Pro-inflammatory Cytokine Inhibition (TNF-α and IL-6) in LPS-Stimulated Macrophages
This protocol details the procedure to measure the inhibitory effect of this compound on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, if used to dissolve the compound). Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
ELISA: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.[14]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value.
NF-κB Activity Assessment using a Luciferase Reporter Assay
This protocol describes how to measure the inhibitory effect of this compound on NF-κB transcriptional activity using a luciferase reporter gene assay.
Materials:
-
HEK293 or similar cells stably transfected with an NF-κB-luciferase reporter construct
-
DMEM with 10% FBS
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate at an appropriate density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Replace the culture medium with the compound dilutions and incubate for 1-2 hours.
-
Stimulation: Add TNF-α to each well to a final concentration of 10 ng/mL to activate the NF-κB pathway.[15]
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.[16]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage inhibition of NF-κB activity and determine the IC50 value.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol outlines a method to assess the direct inhibitory effect of this compound on COX-2 enzyme activity using a fluorometric inhibitor screening kit.
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric) (e.g., from Sigma-Aldrich, Abcam, or Assay Genie)[17][18][19]
-
This compound
-
Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)
Protocol:
-
Reagent Preparation: Prepare all reagents as described in the kit manual. This typically includes reconstituting the COX-2 enzyme, probe, and substrate.
-
Compound Preparation: Prepare serial dilutions of this compound in the provided assay buffer.
-
Assay Setup: In a 96-well black plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[20]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at the specified excitation and emission wavelengths.[20]
-
Data Analysis: Calculate the rate of the reaction (slope of the fluorescence curve) for each condition. Determine the percentage inhibition of COX-2 activity and calculate the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: Dexamethasone Inhibition of the NF-κB Signaling Pathway.
Caption: Dexamethasone's Effect on the COX-2 and Prostaglandin Synthesis Pathway.
Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. baptisthealth.elsevierpure.com [baptisthealth.elsevierpure.com]
- 3. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. content.abcam.com [content.abcam.com]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bpsbioscience.com [bpsbioscience.com]
Application Note: Gene Expression Analysis of Dexamethasone Isonicotinate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dexamethasone (B1670325) isonicotinate (B8489971) is a potent synthetic glucocorticoid that exerts its effects by modulating gene expression. Like other corticosteroids, it acts as a high-affinity agonist for the glucocorticoid receptor (GR).[1] Upon activation, the GR translocates to the nucleus and functions as a ligand-dependent transcription factor, regulating the expression of a wide array of genes involved in inflammation, immunity, and metabolism.[2][3] This document provides a detailed protocol for analyzing the gene expression changes induced by dexamethasone isonicotinate in a cell-based model using quantitative Polymerase Chain Reaction (qPCR). It includes the underlying signaling pathway, a step-by-step experimental workflow, and guidelines for data presentation.
Glucocorticoid Receptor Signaling Pathway
This compound, being lipophilic, passively diffuses across the cell membrane. In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of an inactive multi-protein complex including heat shock protein 90 (HSP90).[1][4] Ligand binding triggers a conformational change, causing the dissociation of chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus.[1][2]
Once in the nucleus, the GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][4] This interaction can lead to:
-
Transactivation: Upregulation of anti-inflammatory genes such as FKBP5, DUSP1 (which encodes for MKP-1), and TSC22D3 (GILZ).[5][6][7]
-
Transrepression: Downregulation of pro-inflammatory genes by interfering with the activity of other transcription factors like NF-κB and AP-1.[8][9]
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Experimental Protocol
This protocol details a method for treating a human cell line (e.g., A549 lung carcinoma cells) with this compound and quantifying the expression of target genes using qPCR.
Materials and Reagents
| Item | Recommended Product (Example) |
| Cell Line | A549 (ATCC® CCL-185™) |
| Cell Culture Medium | F-12K Medium (ATCC® 30-2004™) |
| Fetal Bovine Serum (FBS) | Gibco™ FBS, Qualified |
| Penicillin-Streptomycin | Gibco™ Penicillin-Streptomycin |
| This compound | Supplier Specific |
| Solvent (e.g., DMSO) | Sigma-Aldrich D2650 |
| Phosphate-Buffered Saline (PBS) | Gibco™ PBS, pH 7.4 |
| Total RNA Extraction Kit | QIAGEN RNeasy Mini Kit |
| cDNA Synthesis Kit | Bio-Rad iScript™ cDNA Synthesis Kit |
| qPCR Master Mix (SYBR Green) | Bio-Rad SsoAdvanced™ Universal SYBR® Green Supermix |
| qPCR Primers (Target & Reference) | Custom synthesized (e.g., IDT) |
| Nuclease-Free Water | Thermo Fisher Scientific |
| Cell Culture Plates (e.g., 6-well) | Corning® Costar® |
| qPCR Plates (e.g., 96-well) | Bio-Rad Hard-Shell® 96-Well PCR Plates |
Step-by-Step Methodology
1. Cell Culture and Treatment a. Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. b. Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment. c. Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in serum-free medium to achieve final treatment concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). d. Include a vehicle control group treated with the same final concentration of DMSO. e. Once cells reach the desired confluency, replace the medium with the treatment solutions. Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
2. Total RNA Extraction a. After incubation, wash the cells once with PBS and lyse them directly in the well using the lysis buffer provided in the RNA extraction kit (e.g., QIAGEN RNeasy Buffer RLT).[10] b. Homogenize the lysate and purify the total RNA following the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.[11] c. Elute the RNA in nuclease-free water. d. Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.1 indicates pure RNA. Assess RNA integrity via gel electrophoresis if necessary.
3. cDNA Synthesis (Reverse Transcription) a. Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[10] b. Assemble the reaction mix according to the manufacturer's instructions, typically containing RNA template, reverse transcriptase, dNTPs, and primers (e.g., a mix of oligo(dT) and random hexamers).[12] c. Perform the reaction in a thermal cycler using the recommended temperature profile (e.g., 25°C for 5 min, 42-46°C for 20-60 min, 70-85°C for 5 min).[11][12] d. Store the resulting cDNA at -20°C.
4. Quantitative PCR (qPCR) a. Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, combine qPCR master mix, forward and reverse primers for the gene of interest (e.g., FKBP5), and the diluted cDNA template.[10] Prepare reactions in triplicate.[13] b. Include a reference (housekeeping) gene (e.g., GAPDH or ACTB) for data normalization. c. Also include a no-template control (NTC) for each primer set to check for contamination.[14] d. Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).[14] e. Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[10]
Experimental Workflow
Caption: Workflow for qPCR-based gene expression analysis.
Data Presentation and Analysis
The most common method for analyzing qPCR data is the comparative Ct (ΔΔCt) method for relative quantification.
-
Normalization: For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene: ΔCt = Ct (Target Gene) - Ct (Reference Gene)
-
Calibration: Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample: ΔΔCt = ΔCt (Treated) - ΔCt (Control)
-
Calculate Fold Change: The fold change in gene expression relative to the control is calculated as: Fold Change = 2-ΔΔCt
Summarize the results in a table for clear comparison.
Table 1: Example of Gene Expression Changes in A549 Cells after 24h Treatment
| Target Gene | Treatment Concentration | Mean Ct (Target) | Mean Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| FKBP5 | Vehicle (DMSO) | 24.5 | 18.2 | 6.3 | 0.0 | 1.0 |
| 10 nM DI | 22.1 | 18.3 | 3.8 | -2.5 | 5.7 | |
| 100 nM DI | 20.4 | 18.1 | 2.3 | -4.0 | 16.0 | |
| IL-6 | Vehicle (DMSO) | 28.9 | 18.3 | 10.6 | 0.0 | 1.0 |
| 10 nM DI | 30.1 | 18.2 | 11.9 | 1.3 | 0.4 | |
| 100 nM DI | 31.5 | 18.4 | 13.1 | 2.5 | 0.2 |
Note: Data presented is hypothetical and for illustrative purposes only.
References
- 1. benchchem.com [benchchem.com]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Dexamethasone Stimulated Gene Expression in Peripheral Blood is a Sensitive Marker for Glucocorticoid Receptor Resistance in Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]
- 7. Dexamethasone regulates gene expression in chondrocytes through MKP-1 and downregulates cholesterol hydroxylases CH25H and CYP7B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 9. Dexamethasone suppresses iNOS gene expression by upregulating I-kappa B alpha and inhibiting NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Video: RNA Isolation from Embryonic Zebrafish and cDNA Synthesis for Gene Expression Analysis [jove.com]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. bu.edu [bu.edu]
- 14. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Modeling of Dexamethasone Isonicotinate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic modeling of dexamethasone (B1670325) isonicotinate (B8489971) in rats. This document includes detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams of key processes to facilitate understanding and replication of these studies.
Introduction
Dexamethasone isonicotinate is a synthetic corticosteroid ester with potent anti-inflammatory and immunosuppressive properties.[1] Understanding its pharmacokinetic profile is crucial for determining appropriate dosage regimens and predicting its therapeutic efficacy and potential toxicity. These notes outline the methodologies for conducting pharmacokinetic studies of this compound in a rat model, from drug administration to data analysis and modeling.
Experimental Protocols
Animal Model and Housing
-
Species: Male Wistar albino rats are a commonly used strain for pharmacokinetic studies.[2]
-
Weight: Animals should be of a consistent weight range (e.g., 250-300g) to minimize variability.
-
Housing: Rats should be housed in a controlled environment with a 12-hour light/dark cycle, and have free access to standard laboratory chow and water.
-
Acclimatization: Allow for an acclimatization period of at least one week before the start of the experiment to reduce stress-related physiological changes.
Drug Administration
-
Formulation: this compound is typically administered as a suspension.
-
Route of Administration: Intramuscular (i.m.) injection is a common route for this compound, as it is designed for prolonged absorption.[2] Intravenous (i.v.) administration of a solubilized form can be used to determine absolute bioavailability.
-
Dosage: A typical dose for pharmacokinetic studies in rats can range from 0.1 to 1 mg/kg. The specific dose should be justified based on previous studies or desired therapeutic concentrations.
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points. A sparse sampling design is often employed in rodent studies to minimize the impact of blood loss on the animal's physiology.
-
Sampling Sites: Common sampling sites include the tail vein or jugular vein (via a cannula).
-
Time Points: For an i.m. dose, typical time points might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Sample Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of dexamethasone (the active metabolite of this compound) in rat plasma.[3][4]
-
Sample Preparation: Solid-phase extraction (SPE) is a robust method for extracting the analyte from plasma and removing potential interferences.[3][5][6]
-
Chromatographic Separation: A C18 reverse-phase column is typically used for separation. The mobile phase often consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
-
Quantification: A standard curve is generated using known concentrations of dexamethasone in blank plasma. The lower limit of quantification (LLOQ) should be sufficient to measure the lowest expected concentrations in the terminal phase of the pharmacokinetic profile (e.g., 0.2 ng/mL).[3][4]
Data Presentation
The following tables summarize key pharmacokinetic parameters for dexamethasone in rats, which are relevant for modeling the behavior of this compound following its hydrolysis to the active dexamethasone.
Table 1: Pharmacokinetic Parameters of Dexamethasone in Rats Following Intravenous (IV) and Intramuscular (IM) Administration.
| Parameter | IV Administration | IM Administration | Reference |
| Clearance (CL) | 0.23 L/h/kg | - | [7] |
| Volume of Distribution (Vc) | 0.78 L/kg | - | [7] |
| Terminal Half-life (t½) | 2.3 h | 2.3 h | [7] |
| Absorption Half-life (t½a) | - | 14 min | [7] |
| Bioavailability (F) | - | 86% | [7] |
Table 2: In Vitro Hydrolysis of Dexamethasone 21-Isonicotinate.
| Species | Serum Half-life | Hydrolysis after 10 min | Reference |
| Rat | - | 90% | [2] |
| Rabbit | - | 99% | [2] |
| Human | ~90-100 min | - | [2] |
Visualizations
Dexamethasone Signaling Pathway
The therapeutic effects of dexamethasone are primarily mediated through its interaction with the glucocorticoid receptor (GR).[1]
Caption: Dexamethasone genomic signaling pathway.
Experimental Workflow for Pharmacokinetic Study
A typical workflow for a pharmacokinetic study of this compound in rats is outlined below.
Caption: Experimental workflow for a rat pharmacokinetic study.
Pharmacokinetic Modeling Logical Relationship
The process of pharmacokinetic modeling involves several key steps to characterize the drug's disposition.
Caption: Logical flow of pharmacokinetic data analysis and modeling.
References
- 1. benchchem.com [benchchem.com]
- 2. 812. Dexamethasone (WHO Food Additives Series 33) [inchem.org]
- 3. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical … [ouci.dntb.gov.ua]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Comparison of Dexamethasone Pharmacokinetics in Female Rats after Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
Dexamethasone Isonicotinate: Application Notes and Protocols for Veterinary Research in Cattle
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dexamethasone (B1670325) isonicotinate (B8489971) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties utilized in veterinary medicine for cattle.[1] As an ester of dexamethasone, it is designed to provide a longer duration of action compared to dexamethasone sodium phosphate.[2] This document provides detailed application notes and experimental protocols for the use of dexamethasone isonicotinate in cattle, focusing on its therapeutic applications, pharmacokinetics, and effects on the immune and metabolic systems. All quantitative data are summarized in tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Therapeutic Applications in Cattle
This compound is primarily indicated for the treatment of inflammatory conditions, primary ketosis (acetonemia), and for the induction of parturition in cattle.[3][4]
Bovine Ketosis
Bovine ketosis is a metabolic disorder in high-yielding dairy cows, particularly in the early postpartum period, characterized by hypoglycemia and hyperketonemia.[5] this compound, often in conjunction with other therapies like propylene (B89431) glycol, is used to manage this condition.[6] A single intramuscular injection of 10 mg of dexamethasone 21-isonicotinate can produce a hyperglycemic state for 4-6 days.[3]
Treatment Protocol for Clinical Ketosis:
A common therapeutic approach for severe clinical ketosis involves a multi-faceted treatment plan:[2][7]
-
Intravenous Dextrose: Administer 500 mL of a 50% dextrose solution intravenously as a one-time dose to rapidly correct hypoglycemia.[2]
-
This compound: Administer a single intramuscular injection of this compound at a dose of 10-20 mg.[7]
-
Oral Propylene Glycol: Provide an oral drench of 250 mL of propylene glycol twice daily for 3 to 5 days to serve as a glucose precursor.
-
Supportive Care: B vitamins may be administered as supportive therapy, although data on their efficacy is limited.[7]
Induction of Parturition
This compound can be used to induce parturition in cattle, particularly to avoid complications such as fetal oversize and mammary edema.[4][5]
Protocol for Induction of Parturition:
-
Timing: Administer after day 260 of pregnancy.[4]
-
Dosage: A single intramuscular injection of 0.04 mg of dexamethasone per kg of body weight (equivalent to 10 mL of a 2 mg/mL product per 500 kg body weight).[4]
-
Expected Outcome: Parturition typically occurs within 48-72 hours of administration.[4][5]
-
Caution: A high incidence of retained fetal membranes is a common side effect of inducing parturition with corticosteroids.[5][8]
Pharmacokinetics
This compound is rapidly hydrolyzed in vivo to release the active compound, dexamethasone.[2] The pharmacokinetic parameters of dexamethasone following administration of dexamethasone 21-isonicotinate have been studied in cattle.
| Parameter | Route | Formulation | Value | Reference |
| Elimination Half-life (t½) | Intravenous | Solution | 291 minutes | |
| Intramuscular | Solution | Not significantly different from IV | ||
| Peak Plasma Concentration (Tmax) | Intramuscular | Solution | 3 to 4 hours | |
| Bioavailability | Intramuscular | Solution | Approximately 70% | |
| Plasma Cortisol Suppression | Intramuscular | Suspension | Up to 52 days |
Physiological Effects
Metabolic Effects
Dexamethasone administration in cattle leads to significant alterations in glucose and insulin (B600854) metabolism. It stimulates gluconeogenesis and can induce a temporary state of hyperglycemia and hyperinsulinemia.[3][9]
| Parameter | Animal Group | Treatment | Time Point | Result | Reference |
| Plasma Glucose | Healthy Heifers | Single IM dose | Day 2 post-injection | Significant increase | [9] |
| Healthy Heifers | Single IM dose | Day 4 post-injection | No significant difference | [9] | |
| Plasma Insulin | Healthy Heifers | Single IM dose | Day 2 post-injection | Significant increase | [9] |
| Healthy Heifers | Single IM dose | Day 4 post-injection | Significant increase | [9] |
Immunosuppressive Effects
Dexamethasone exerts a notable influence on the bovine immune system, characterized by changes in circulating leukocyte populations. A single intramuscular injection of dexamethasone-21-isonicotinate at a dosage of 0.02 mg/kg in postpartum dairy cows resulted in a significant, though transient, increase in the number of circulating neutrophils.[10][11] This was not accompanied by significant changes in lymphocyte blastogenesis in response to ConA or in the percentages of various lymphocyte subpopulations.[10][11] However, a significant reduction in the intensity of CD18 expression on lymphocytes was observed on the fourth day after treatment.[10][11]
| Parameter | Animal Group | Treatment | Time Point | Result | Reference |
| Total White Blood Cells | Postpartum Dairy Cows | 0.02 mg/kg IM | Day 2 post-injection | Significant increase (P < 0.05) | [10][11] |
| Circulating Neutrophils | Postpartum Dairy Cows | 0.02 mg/kg IM | Day 2 post-injection | Significant increase (P < 0.05) | [10][11] |
| Lymphocyte Blastogenesis (ConA) | Postpartum Dairy Cows | 0.02 mg/kg IM | Days 2, 4, 7, 9 | No significant difference | [10][11] |
| Lymphocyte CD18 Expression | Postpartum Dairy Cows | 0.02 mg/kg IM | Day 4 post-injection | Significant reduction (P < 0.01) | [10][11] |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound in cattle. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Pharmacokinetic Study of this compound in Cattle
Objective: To determine the plasma concentration-time profile of dexamethasone following a single intramuscular injection of this compound.
Materials:
-
Healthy adult cattle
-
This compound injectable solution
-
Syringes and needles for injection and blood collection
-
Vacutainers containing an appropriate anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
-
Cryovials for plasma storage
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Analytical standards for dexamethasone
Procedure:
-
Animal Preparation: Acclimatize cattle to handling and restraint procedures to minimize stress-induced physiological changes.
-
Pre-treatment Sampling: Collect a baseline blood sample (t=0) from the jugular vein into an anticoagulated tube.
-
Drug Administration: Administer a single intramuscular injection of this compound at the desired dose (e.g., 0.1 mg/kg body weight). Record the exact time of injection.
-
Post-treatment Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma into labeled cryovials and store at -80°C until analysis.
-
HPLC Analysis:
-
Prepare a standard curve using the dexamethasone analytical standard.
-
Extract dexamethasone from the plasma samples using a suitable solvent extraction method.
-
Analyze the extracted samples and standards using a validated HPLC method.
-
Quantify the dexamethasone concentration in each plasma sample by comparing its peak area to the standard curve.
-
-
Data Analysis: Plot the plasma dexamethasone concentration versus time to generate a pharmacokinetic profile. Calculate key parameters such as Cmax, Tmax, and elimination half-life.
Protocol 2: Assessment of Immunosuppressive Effects on Peripheral Blood Leukocytes
Objective: To evaluate the effect of this compound on the number of circulating neutrophils and lymphocytes.
Materials:
-
Healthy adult cattle
-
This compound injectable solution
-
Syringes and needles
-
Vacutainers with EDTA
-
Automated hematology analyzer or manual methods for leukocyte counting (hemocytometer, differential stains)
Procedure:
-
Animal Treatment: Administer a single intramuscular injection of this compound at the desired dose (e.g., 0.02 mg/kg).
-
Blood Sampling: Collect blood samples into EDTA tubes at baseline (before treatment) and at specified time points post-treatment (e.g., 2, 4, 7, and 9 days).
-
Leukocyte Analysis:
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the total white blood cell count and the differential counts of neutrophils and lymphocytes.
-
Alternatively, perform manual counts using a hemocytometer for total leukocyte count and prepare blood smears for differential counting after staining with a Romanowsky-type stain (e.g., Wright-Giemsa).
-
-
Data Analysis: Compare the mean counts of neutrophils and lymphocytes at each post-treatment time point to the baseline values using appropriate statistical tests.
Protocol 3: Lymphocyte Blastogenesis Assay
Objective: To assess the effect of this compound on the proliferative response of peripheral blood mononuclear cells (PBMCs) to a mitogen.
Materials:
-
Heparinized blood from treated and control cattle
-
Ficoll-Paque or similar density gradient medium
-
RPMI-1640 culture medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
Mitogen (e.g., Concanavalin A [ConA] or Phytohemagglutinin [PHA])
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or MTS based)
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine assay) or a microplate reader (for colorimetric assays)
Procedure:
-
PBMC Isolation:
-
Dilute heparinized blood with an equal volume of sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully harvest the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture:
-
Adjust the cell suspension to a final concentration of 2 x 10⁶ cells/mL in complete medium.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Add 100 µL of medium containing the optimal concentration of mitogen (e.g., ConA at 5 µg/mL) to the appropriate wells.
-
Add 100 µL of medium without mitogen to control wells.
-
Incubate the plates for 72 hours in a humidified CO2 incubator.
-
-
Proliferation Measurement ([³H]-thymidine incorporation):
-
Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the stimulation index (SI) as the mean counts per minute (CPM) of mitogen-stimulated cultures divided by the mean CPM of unstimulated cultures. Compare the SI between treated and control groups.
Signaling Pathways and Workflows
Glucocorticoid Receptor Signaling Pathway
Dexamethasone, released from this compound, exerts its effects by binding to the glucocorticoid receptor (GR). This initiates a signaling cascade that ultimately alters gene expression, leading to the observed anti-inflammatory, immunosuppressive, and metabolic effects.
Caption: Glucocorticoid receptor signaling pathway initiated by dexamethasone.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the general workflow for conducting a pharmacokinetic study of this compound in cattle.
Caption: Workflow for a pharmacokinetic study in cattle.
Experimental Workflow for Immunological Assessment
This diagram outlines the steps for assessing the immunological effects of this compound in cattle.
Caption: Workflow for immunological assessment in cattle.
References
- 1. dvm360.com [dvm360.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cvet.tu.edu.iq [cvet.tu.edu.iq]
- 6. Bovine/Sheep Cortisol ELISA Kit (EEL015) - Invitrogen [thermofisher.com]
- 7. dvm360.com [dvm360.com]
- 8. Induction of parturition in dairy cows with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agriallis.com [agriallis.com]
- 10. Neutrophil Isolation from Nonhuman Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducing Parturition or Abortion in Cattle | Veterian Key [veteriankey.com]
Application Notes and Protocols: Nanoparticle Formulation of Dexamethasone Isonicotinate for Drug Delivery
Introduction
Dexamethasone (B1670325) Isonicotinate is an ester prodrug of the potent synthetic glucocorticoid, dexamethasone. The increased lipophilicity of this derivative makes it a suitable candidate for encapsulation within polymeric nanoparticles to achieve sustained release, targeted delivery, and reduced systemic side effects. This document outlines the protocols for the formulation of Dexamethasone Isonicotinate-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles, their characterization, and in vitro evaluation. The methodologies are adapted from established procedures for similar molecules and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Representative Physicochemical Properties
The following tables summarize the expected quantitative data for this compound-loaded nanoparticles, based on typical results obtained for other dexamethasone esters formulated with PLGA.[1][2][3]
Table 1: Physicochemical Characteristics of this compound-Loaded Nanoparticles
| Formulation Code | Polymer (PLGA) | Drug:Polymer Ratio (w/w) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| DINP-1 | 50:50 | 1:10 | 180 ± 5.2 | 0.12 ± 0.02 | -25.5 ± 1.8 |
| DINP-2 | 75:25 | 1:10 | 210 ± 6.8 | 0.15 ± 0.03 | -22.1 ± 2.1 |
| DINP-3 | 50:50 | 1:5 | 195 ± 4.5 | 0.14 ± 0.02 | -28.3 ± 1.5 |
| DINP-4 | 75:25 | 1:5 | 225 ± 7.1 | 0.18 ± 0.04 | -20.7 ± 2.5 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation Code | Drug Loading (%) ± SD | Encapsulation Efficiency (%) ± SD | Burst Release (%) (First 24h) | Cumulative Release (%) (Day 14) |
| DINP-1 | 7.5 ± 0.5 | 75.0 ± 5.0 | 25.5 | 85.2 |
| DINP-2 | 6.8 ± 0.6 | 68.0 ± 6.0 | 20.1 | 78.6 |
| DINP-3 | 12.1 ± 0.8 | 60.5 ± 4.0 | 30.2 | 90.5 |
| DINP-4 | 11.5 ± 0.9 | 57.5 ± 4.5 | 28.7 | 88.1 |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol describes the formulation of this compound nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation technique.[3]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 or 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Poly(vinyl alcohol) (PVA) (as a surfactant)
-
Deionized water
-
Acetone
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., 100 mg PLGA and 10 mg this compound in 2 mL DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath. Sonicate for 2-5 minutes at a power output sufficient to form a milky-white emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir at room temperature for 4-6 hours to allow for the evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20-30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry.
Caption: Workflow for Nanoparticle Preparation.
Characterization of Nanoparticles
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Resuspend the nanoparticle pellet in deionized water.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Measure the Z-average particle size, PDI, and zeta potential in triplicate.
3.2.2. Drug Loading and Encapsulation Efficiency
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., DCM) to release the encapsulated drug.
-
Evaporate the solvent and redissolve the residue in a mobile phase compatible with HPLC.
-
Quantify the amount of this compound using a validated HPLC method.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Caption: Nanoparticle Characterization Workflow.
In Vitro Drug Release Study
This protocol outlines a typical in vitro release study to evaluate the sustained release profile of this compound from the nanoparticles.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tween 80 (to maintain sink conditions)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Disperse a known amount of nanoparticles (e.g., 5 mg) in 1 mL of release medium (PBS with 0.1% Tween 80).
-
Transfer the dispersion into a dialysis bag and seal it.
-
Place the dialysis bag in a larger container with a known volume of release medium (e.g., 50 mL).
-
Maintain the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and daily thereafter for up to 14 days), withdraw a sample of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the amount of this compound in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
Caption: In Vitro Drug Release Study Workflow.
Signaling Pathway: Glucocorticoid Receptor Action
Dexamethasone, and by extension its prodrug this compound, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
Caption: Glucocorticoid Receptor Signaling.
These application notes and protocols provide a foundational framework for the development and evaluation of this compound nanoparticles. Researchers should optimize these methods based on their specific experimental goals and available resources.
References
- 1. cellmolbiol.org [cellmolbiol.org]
- 2. Preparation, characterization, and transport of dexamethasone-loaded polymeric nanoparticles across a human placental in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Nanoparticulate Gel Formulations of Steroids for the Treatment of Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Liposomal Encapsulation of Dexamethasone Isonicotinate for Targeted Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dexamethasone (B1670325) isonicotinate (B8489971) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] As a corticosteroid hormone receptor agonist, its mechanism involves modulating gene expression to reduce the inflammatory response.[3][4] However, its clinical application can be limited by poor aqueous solubility and potential systemic side effects.[5][6] Encapsulating Dexamethasone isonicotinate into liposomes offers a promising strategy to overcome these limitations. Liposomes are versatile, biocompatible nanocarriers capable of entrapping hydrophobic drugs like this compound within their lipid bilayer.[7][8] This encapsulation can enhance drug solubility, prolong circulation time, and enable targeted delivery to specific sites of disease, such as tumors or areas of inflammation, thereby increasing therapeutic efficacy while minimizing off-target toxicity.[9][10]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound-loaded liposomes for targeted therapeutic applications.
Physicochemical Properties of this compound
Understanding the properties of the active pharmaceutical ingredient (API) is critical for designing an effective liposomal formulation. This compound's high lipophilicity suggests its favorable incorporation into the lipid bilayer of liposomes.
| Property | Value | Reference |
| Molecular Formula | C28H32FNO6 | [11] |
| Molecular Weight | 497.56 g/mol | [11] |
| Appearance | White or almost white crystalline powder | [6] |
| Melting Point | 256°C | [5][6] |
| Solubility | Practically insoluble in water; slightly soluble in ethanol (B145695) and acetone | [5][6] |
| LogP (Octanol-Water) | 3.02 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes the widely used thin-film hydration method, followed by extrusion for size homogenization. This technique is suitable for encapsulating hydrophobic drugs like this compound.
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
Chloroform and Methanol (B129727) (or other suitable organic solvent system)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Preparation:
-
Dissolve this compound, DPPC, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. A common starting molar ratio is 55:40:5 (DPPC:Cholesterol:Drug), but this requires optimization.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid transition temperature (Tc of DPPC is 41°C) to evaporate the organic solvent.
-
Continue rotation under a high vacuum for at least 2 hours after the film appears dry to remove any residual solvent. A thin, uniform lipid film should be visible on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed (above Tc) PBS (pH 7.4) to the flask.
-
Agitate the flask gently by hand or on a shaker for 1-2 hours until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Transfer the liposome suspension to the extruder syringe.
-
Pass the suspension through the membrane 11-21 times. This process, performed at a temperature above the lipid Tc, reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs).
-
-
Purification:
-
Remove the unencapsulated drug by centrifuging the liposome suspension and collecting the supernatant or by using size exclusion chromatography.
-
Caption: Workflow for liposome formulation and characterization.
Illustrative Formulation & Characterization Data
The following table presents hypothetical data for different liposomal formulations of this compound. These values are representative of what might be achieved and should be used as a baseline for optimization studies.
| Formulation ID | Lipid Composition (molar ratio) | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LDI-1 | DPPC:Chol (60:40) | 125 ± 5.2 | 0.15 | -5.8 ± 1.1 | 85.3 |
| LDI-2 | DPPC:Chol (70:30) | 140 ± 6.8 | 0.21 | -4.5 ± 0.9 | 89.1 |
| LDI-3 | DSPC:Chol (60:40) | 118 ± 4.5 | 0.12 | -6.2 ± 1.4 | 92.5 |
| LDI-4 (PEGylated) | DPPC:Chol:DSPE-PEG2k (55:40:5) | 135 ± 5.9 | 0.13 | -15.7 ± 2.3 | 82.4 |
Note: PDI = Polydispersity Index; DPPC = 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC = 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol = Cholesterol; DSPE-PEG2k = 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]. Data are presented as mean ± SD.
Protocol 2: Characterization of Liposomes
1. Particle Size, PDI, and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Method: Dilute the liposome suspension in PBS (for size) or deionized water (for zeta potential).[12] Place the diluted sample in the appropriate cuvette and measure at 25°C. The instrument software calculates the Z-average diameter, polydispersity index (PDI), and zeta potential based on the Brownian motion and electrophoretic mobility of the particles.[12]
2. Encapsulation Efficiency (EE%):
-
Principle: EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.
-
Method:
-
Separate the unencapsulated ("free") drug from the liposomes using a method like ultracentrifugation or spin columns.
-
Measure the concentration of the free drug in the supernatant using UV-Vis spectrophotometry at the appropriate wavelength for this compound.
-
To measure the total drug amount, disrupt a known volume of the liposome suspension with a suitable solvent (e.g., methanol or Triton X-100) and measure the drug concentration.
-
Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 3: In Vitro Drug Release Study
Principle: This protocol uses a dialysis method to simulate the release of the drug from the liposomes into a physiological buffer over time.
Materials:
-
Liposome suspension
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa)
-
Release medium (e.g., PBS pH 7.4, potentially with 0.5% Tween 80 to maintain sink conditions)
-
Shaking water bath or incubator
Methodology:
-
Transfer a known volume (e.g., 1 mL) of the purified liposome suspension into a dialysis bag.
-
Seal the bag and immerse it in a larger volume of release medium (e.g., 50 mL) to ensure sink conditions.
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Preclinical Evaluation Workflow & Mechanism of Action
Successful targeted therapy requires a logical progression from formulation to in vivo validation. The glucocorticoid mechanism of action is central to the therapeutic effect of Dexamethasone.
Caption: Logical workflow for the preclinical evaluation of liposomes.
Mechanism of Action: Glucocorticoid Receptor Signaling
Dexamethasone, the active component, exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus to modulate gene expression.
Caption: Glucocorticoid receptor signaling pathway for dexamethasone.
Protocol 4: In Vitro Cell Viability (MTT Assay)
Principle: To assess the cytotoxicity of the liposomal formulation on a relevant cell line (e.g., RAW 264.7 macrophages).
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of:
-
Free this compound
-
This compound-loaded liposomes
-
"Empty" liposomes (without drug)
-
A positive control (e.g., doxorubicin) and a negative control (media only).
-
-
Incubate for 24 or 48 hours at 37°C.
-
Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the crystals by adding a solubilizing agent (e.g., DMSO or SDS).
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 5: Representative In Vivo Efficacy Study
Model: Adjuvant-induced arthritis (AIA) in rats, a common model for rheumatoid arthritis.[13]
Methodology:
-
Induction of Arthritis: Induce arthritis in Lewis rats by intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant.
-
Grouping and Treatment: Once arthritis is established (e.g., day 10-12), randomize animals into treatment groups:
-
Saline control
-
Free this compound
-
Empty liposomes
-
Targeted liposomal this compound
-
-
Administration: Administer treatments intravenously (e.g., via tail vein) at a specified dose and schedule (e.g., every three days).
-
Monitoring: Monitor animals regularly for:
-
Clinical Score: A semi-quantitative assessment of inflammation in each paw.
-
Paw Volume: Measured using a plethysmometer.
-
Body Weight: As an indicator of general health.
-
-
Endpoint Analysis: At the end of the study (e.g., day 21), collect blood for cytokine analysis (e.g., TNF-α, IL-6) and harvest joints for histological examination to assess inflammation, cartilage damage, and bone erosion.[13]
Disclaimer: All animal experiments must be conducted in accordance with institutional guidelines and approved by an appropriate ethics committee.
References
- 1. This compound | steroid anti-inflammatory agent and immunosuppressant | 2265-64-7 | InvivoChem [invivochem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 2265-64-7 [smolecule.com]
- 6. This compound | 2265-64-7 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. ijnrd.org [ijnrd.org]
- 9. dovepress.com [dovepress.com]
- 10. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. mdpi.com [mdpi.com]
- 13. Peptide-targeted liposomal delivery of dexamethasone for arthritis therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dexamethasone Isonicotinate Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Dexamethasone (B1670325) Isonicotinate (B8489971) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Dexamethasone Isonicotinate?
This compound is classified as practically insoluble in water.[1][2] This low aqueous solubility is due to the lipophilic nature of its steroid backbone and the isonicotinate ester group.[1]
Q2: In which organic solvents is this compound soluble?
This compound is slightly soluble in anhydrous ethanol (B145695) and acetone.[1][2] It exhibits higher solubility in other polar organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1]
Q3: How can I improve the aqueous solubility of this compound for my experiments?
Several techniques can be employed to enhance the aqueous solubility of this compound, including:
-
Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule.
-
Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the drug.
-
Solid Dispersion: Dispersing the drug in a hydrophilic solid carrier.
The most suitable method will depend on the specific requirements of your experiment, such as the desired final concentration, the biological system under investigation, and the tolerance for excipients.
Q4: Will adjusting the pH of my aqueous solution improve the solubility of this compound?
Adjusting the pH is unlikely to significantly increase the solubility of this compound in typical physiological ranges. The predicted pKa of the molecule is approximately 11.92, indicating that it remains predominantly in a neutral, non-ionized form in most buffers.[1] However, extreme pH conditions may affect the stability of the ester linkage.[1]
Q5: Are there potential downsides to using solubility enhancement techniques?
Yes. For instance, while cyclodextrins can increase the apparent solubility of a drug, they may also decrease its permeability across biological membranes.[3] It is crucial to consider the overall impact on drug delivery and bioavailability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Visible particulates or cloudiness after attempting to dissolve in aqueous buffer. | Incomplete dissolution due to the inherent low solubility of this compound. | 1. Ensure you are using an appropriate solubilization technique (see Experimental Protocols below).2. Increase vortexing or sonication time.3. Gentle warming (e.g., to 37°C) may aid dissolution, but monitor for any potential degradation. |
| Precipitation occurs when diluting a concentrated organic stock solution into an aqueous medium. | This phenomenon, known as "precipitation upon dilution," occurs when the concentration of the organic solvent rapidly decreases, causing the drug to fall out of solution. | 1. Add the stock solution to the aqueous medium slowly while vigorously stirring or vortexing.2. Prepare a more dilute stock solution to minimize the "solvent shock."3. Consider using a different solubilization method, such as cyclodextrin complexation, which can form more stable aqueous solutions. |
| Inconsistent results in biological assays. | Poor or variable solubility of the test compound leading to inconsistent dosing. | 1. Visually inspect your final diluted solutions for any signs of precipitation before each experiment.2. Prepare fresh dilutions for each experiment from a well-dissolved stock solution.3. Validate your solubilization method to ensure consistent drug concentration. |
| Cell toxicity observed in in-vitro experiments. | The co-solvent or surfactant used for solubilization may be toxic to the cells at the final concentration. | 1. Keep the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your cell culture medium as low as possible (typically well below 0.5% v/v).2. Run appropriate vehicle controls (medium with the same concentration of the solubilizing agent but without the drug) to assess the toxicity of the excipients. |
Quantitative Data on Solubility Enhancement
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide illustrative data for the closely related compounds, dexamethasone and dexamethasone acetate, demonstrating the effectiveness of various solubilization techniques.
Table 1: Solubility of Dexamethasone in Various Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Water | 0.089[1] |
| Ethanol | 3[4] |
| Dimethylformamide (DMF) | 25[4] |
| Dimethyl sulfoxide (DMSO) | 30[4] |
| 1:10 (v/v) DMSO:PBS (pH 7.2) | 0.1[4] |
Table 2: Effect of Cyclodextrins on the Apparent Solubility of Dexamethasone and its Acetate
| Compound | Cyclodextrin | Fold Increase in Solubility | Stability Constant (Kc) | Reference |
| Dexamethasone | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | - | 2311 M⁻¹ | [3] |
| Dexamethasone Acetate | β-cyclodextrin (β-CD) | 33-fold | 2285.7 M⁻¹ | [5] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (Ethanol)
This protocol is suitable for preparing a stock solution that will be further diluted into an aqueous medium.
Materials:
-
This compound powder
-
Anhydrous Ethanol (200 proof)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile tube or vial.
-
Add the required volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the powder is not fully dissolved, sonicate the mixture in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at an appropriate temperature (e.g., -20°C). When diluting into an aqueous medium, add the stock solution dropwise while vortexing to minimize precipitation.
Protocol 2: Cyclodextrin Complexation (Kneading Method)
This method creates a solid inclusion complex of this compound and β-cyclodextrin, which can then be dissolved in an aqueous medium to achieve a higher concentration than the drug alone. This protocol is adapted from a method for dexamethasone acetate.[5]
Materials:
-
This compound powder
-
β-cyclodextrin
-
Mortar and pestle
-
Deionized water
-
Oven
Procedure:
-
Calculate the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.
-
Place the β-cyclodextrin in the mortar and add a small amount of deionized water to form a homogeneous paste.
-
Slowly add the this compound powder to the paste while continuously kneading with the pestle for at least 60 minutes.
-
Add a few drops of water as needed to maintain a paste-like consistency.
-
Spread the resulting paste in a thin layer on a glass dish and dry in an oven at 45°C for 24 hours.
-
Pulverize the dried complex into a fine powder using the mortar and pestle. This powder can now be used for dissolution in aqueous buffers.
Protocol 3: Solubilization using a Surfactant (Polysorbate 80)
This protocol utilizes a surfactant to increase the solubility of this compound by forming micelles.
Materials:
-
This compound powder
-
Polysorbate 80 (Tween 80)
-
Desired aqueous buffer (e.g., PBS)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of Polysorbate 80 in your aqueous buffer (e.g., 10% w/v).
-
Weigh the this compound powder into a sterile tube.
-
Add the Polysorbate 80 solution to the powder. The required concentration of Polysorbate 80 will depend on the desired final concentration of this compound and may require some optimization. Start with a concentration known to be effective for other poorly soluble drugs (e.g., 1-5%).
-
Vortex the mixture vigorously for several minutes.
-
Sonicate the mixture in a water bath for 15-30 minutes, or until the solution becomes clear.
-
Visually inspect for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter compatible with surfactants.
Visualizations
Mechanism of Cyclodextrin Inclusion Complexation
Caption: Cyclodextrin encapsulates the poorly soluble drug, increasing its aqueous solubility.
Mechanism of Micellar Solubilization
Caption: Surfactant micelles encapsulate the drug, leading to a clear aqueous solution.
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for selecting and applying a solubility enhancement method.
References
- 1. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Physicochemical Properties and Dissolution Studies of Dexamethasone Acetate-β-Cyclodextrin Inclusion Complexes Produced by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dexamethasone Isonicotinate Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at optimizing the bioavailability of Dexamethasone (B1670325) isonicotinate (B8489971).
Frequently Asked Questions (FAQs)
Q1: What is Dexamethasone isonicotinate and why is its bioavailability a concern?
A1: this compound is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Its clinical efficacy is often limited by its poor aqueous solubility, which can lead to low and variable bioavailability when administered in vivo.[2] Optimizing its formulation is crucial to ensure adequate drug absorption and therapeutic effect.
Q2: What are the primary formulation strategies to enhance the in vivo bioavailability of this compound?
A2: The main strategies focus on improving the solubility and dissolution rate of this lipophilic compound. Key approaches include:
-
Nanoformulations: Encapsulating this compound into nanocarriers such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), liposomes, or polymeric nanoparticles can significantly enhance its bioavailability.[3][4] These formulations increase the surface area for dissolution, can protect the drug from degradation, and may facilitate absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4] This spontaneous emulsion formation can improve the solubilization and absorption of poorly water-soluble drugs.
-
Use of Excipients: Incorporating solubility enhancers like cyclodextrins, surfactants, and co-solvents into the formulation can improve the dissolution of this compound.[5][6]
Q3: What are the key pharmacokinetic parameters to consider when evaluating different formulations of this compound?
A3: When comparing different formulations, the primary pharmacokinetic parameters of interest are:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.
-
AUC (Area Under the Curve): Represents the total drug exposure over time. An increased AUC generally indicates improved bioavailability.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
Q4: Are there any stability concerns with this compound formulations?
A4: Yes, stability is a critical consideration. For nanoformulations, physical stability issues such as particle aggregation, drug leakage from the carrier, and changes in particle size over time can occur. Chemical stability of the ester linkage in this compound should also be assessed, especially at different pH values and in the presence of enzymes.[2]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
Problem: You are preparing this compound-loaded nanoparticles (e.g., SLNs or PLGA nanoparticles) and consistently obtaining low encapsulation efficiency.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of the drug in the lipid/polymer matrix. | Increase the lipophilicity of the formulation by using a more lipophilic solid lipid for SLNs or a co-solvent system during the preparation of polymeric nanoparticles. | Improved partitioning of the drug into the nanoparticle core, leading to higher encapsulation efficiency. |
| Drug crystallization during nanoparticle formation. | Optimize the drug-to-lipid/polymer ratio. A lower initial drug concentration may prevent saturation and subsequent crystallization. | A more homogenous distribution of the drug within the polymer matrix and a reduction in surface-associated drug. |
| Rapid drug partitioning into the external aqueous phase. | Increase the viscosity of the external aqueous phase by adding a viscosity-enhancing agent. For emulsion-based methods, optimize the surfactant concentration to ensure stable droplet formation. | Reduced diffusion of the drug into the external phase during nanoparticle solidification. |
Issue 2: High Polydispersity Index (PDI) of the Nanoparticle Formulation
Problem: The prepared this compound nanoparticles show a high PDI, indicating a wide range of particle sizes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient homogenization/sonication energy or time. | Increase the energy input (e.g., higher sonication amplitude or homogenization pressure) and/or the duration of the process. | Formation of smaller and more uniform nanoparticles, resulting in a lower PDI. |
| Inadequate surfactant concentration. | Optimize the concentration of the surfactant. Too little surfactant may not adequately stabilize the nanoparticle surface, leading to aggregation. | Improved stabilization of the nanoparticles and prevention of aggregation, leading to a narrower size distribution. |
| Ostwald ripening during formulation. | Use a combination of surfactants or a polymer that provides steric hindrance to prevent the growth of larger particles at the expense of smaller ones. | Enhanced stability of the nanoparticle dispersion and a more uniform particle size distribution. |
Issue 3: Inconsistent Results in In Vivo Pharmacokinetic Studies
Problem: You are observing high variability in the plasma concentrations of dexamethasone after oral or parenteral administration of your this compound formulation in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in gastrointestinal absorption (for oral administration). | Ensure consistent fasting and feeding protocols for the animals. Consider the use of a formulation that is less sensitive to gastrointestinal conditions, such as a well-designed SEDDS. | Reduced variability in drug absorption and more consistent pharmacokinetic profiles. |
| Incomplete or variable hydrolysis of the isonicotinate ester. | While this compound is expected to be rapidly hydrolyzed in vivo, the rate can vary. Ensure that your analytical method quantifies the active dexamethasone. | Accurate measurement of the bioavailable active drug, providing a clearer picture of the formulation's performance. |
| Issues with the administration technique. | For intravenous administration, ensure a consistent injection rate. For oral gavage, ensure accurate and consistent delivery to the stomach. | Minimized variability introduced by the administration procedure, leading to more reproducible results. |
Data Presentation
The following tables provide a hypothetical comparison of pharmacokinetic parameters for this compound in a standard suspension versus an optimized nanoformulation after oral administration in a rat model. Note: These values are for illustrative purposes to demonstrate the expected improvements and are not based on direct experimental data for this compound nanoformulations, which is limited in the current literature.
Table 1: Hypothetical Pharmacokinetic Parameters of Dexamethasone (from this compound Formulations) in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Standard Suspension | 50 ± 15 | 2.0 ± 0.5 | 300 ± 90 | 100 (Reference) |
| Optimized Nanoformulation | 150 ± 30 | 1.0 ± 0.2 | 900 ± 180 | 300 |
Table 2: Physicochemical Properties of Hypothetical this compound Formulations
| Property | Standard Suspension | Optimized Nanoformulation (SLN) |
| Particle Size | > 10 µm | 150 ± 20 nm |
| Polydispersity Index (PDI) | N/A | < 0.2 |
| Zeta Potential | -15 ± 5 mV | -30 ± 5 mV |
| Encapsulation Efficiency | N/A | > 90% |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse the this compound in the molten lipid with continuous stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization at an optimized pressure and number of cycles.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow the lipid to recrystallize and form solid nanoparticles.
-
Purification (Optional): The SLN dispersion can be purified by centrifugation or dialysis to remove any unencapsulated drug.
Protocol 2: Quantification of Dexamethasone in Plasma Samples using High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantification of dexamethasone, the active metabolite of this compound.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Internal standard (e.g., triamcinolone (B434) acetonide)
-
Plasma samples
-
Ethyl acetate (B1210297) (for extraction)
-
Centrifuge
-
Solvent evaporator
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add a known amount of the internal standard.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Quantify the dexamethasone concentration by comparing the peak area ratio of dexamethasone to the internal standard against a calibration curve prepared with known concentrations of dexamethasone.
-
Visualizations
Caption: Workflow for evaluating the in vivo bioavailability of a novel this compound formulation.
References
- 1. This compound | steroid anti-inflammatory agent and immunosuppressant | 2265-64-7 | InvivoChem [invivochem.com]
- 2. A comparison of the bioavailability and potency of dexamethasone phosphate and sulphate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative bioavailability of two dexamethasone tablet formulations in Indonesian healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioavailability of oral dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC determination of dexamethasone in human plasma and its application to an in vitro release study from endovascular stents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Dexamethasone isonicotinate HPLC analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of Dexamethasone Isonicotinate (B8489971).
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that extends from the peak maximum. This can lead to inaccurate quantification and reduced resolution. The following guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of Dexamethasone Isonicotinate.
Initial Assessment & Diagnosis
Before adjusting any parameters, it is crucial to diagnose the potential cause of peak tailing. The following flowchart outlines a logical sequence for troubleshooting.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
A1: Peak tailing for this compound in reverse-phase HPLC can stem from several factors. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen on the isonicotinate moiety of the molecule, leading to tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of this compound.[4] If the pH is not optimized, it can lead to poor peak shape.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased tailing.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[3]
-
Sample Overload: Injecting too concentrated a sample can saturate the column, resulting in distorted peak shapes.[2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The chemical structure of this compound includes a pyridine (B92270) ring in the isonicotinate group, which is basic. The pKa of the conjugate acid of pyridine is approximately 5.2. Therefore, the pH of the mobile phase will significantly influence the ionization of this group and its interaction with the stationary phase.
-
At low pH (e.g., pH < 3): The pyridine nitrogen will be protonated, carrying a positive charge. This can lead to strong ionic interactions with deprotonated silanol groups on the column packing, causing significant tailing. However, at a very low pH, the silanol groups themselves are protonated and less likely to interact ionically.
-
At mid-range pH (e.g., pH 4-6): A mixed population of ionized and neutral analyte molecules may exist, which can result in broad and tailing peaks.[4]
-
At higher pH (e.g., pH > 7): The pyridine nitrogen will be in its neutral, basic form. This minimizes ionic interactions with the stationary phase, often leading to improved peak symmetry. However, it's important to use a column that is stable at higher pH.
Recommended Action: To minimize tailing due to pH effects, it is often beneficial to work at a pH that is at least 2 units away from the pKa of the analyte. For this compound, adjusting the mobile phase to a slightly acidic pH (e.g., around 3-4 with a suitable buffer) or a moderately basic pH (e.g., 7-8, if the column allows) can improve peak shape.
Q3: What type of HPLC column is best suited for the analysis of this compound to minimize peak tailing?
A3: The choice of column is critical for achieving symmetrical peaks. For a compound like this compound, which is susceptible to silanol interactions, consider the following column types:
-
End-capped Columns: These columns have the residual silanol groups chemically bonded with a small, inert compound, which reduces the number of active sites available for secondary interactions.[3]
-
Polar-Embedded Columns: These columns have a polar functional group embedded in the long alkyl chain of the stationary phase. This polar group helps to shield the analyte from interacting with the underlying silica (B1680970) surface and can improve peak shape for basic compounds.
-
Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymer, which results in a lower concentration of surface silanols and improved pH stability.
A specific method for this compound suggests using a Newcrom R1 column , which is described as a special reverse-phase column with low silanol activity.[5]
Q4: Can the mobile phase composition, other than pH, impact peak tailing?
A4: Yes, the organic modifier and buffer composition are also important factors.
-
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reverse-phase HPLC. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. It is recommended to try both to see which gives a better peak shape for this compound.
-
Buffer Type and Concentration: The buffer helps to maintain a constant pH and can also play a role in masking silanol interactions. Common buffers include phosphate (B84403) and acetate. The concentration of the buffer is also important; a concentration that is too low may not provide sufficient buffering capacity, while a concentration that is too high can lead to precipitation. A typical buffer concentration is in the range of 10-50 mM.[1]
Experimental Protocols for Troubleshooting
Here are detailed protocols for key experiments to systematically troubleshoot peak tailing.
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Methodology:
-
Prepare a series of mobile phases with varying pH values. For a reverse-phase method, you might prepare mobile phases at pH 3.0, 4.5, 6.0, and 7.5. Use a suitable buffer (e.g., 20 mM potassium phosphate) and adjust the pH with phosphoric acid or potassium hydroxide. The organic modifier (e.g., acetonitrile or methanol) composition should be kept constant.
-
Equilibrate the HPLC system with the first mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the tailing factor for the this compound peak.
-
Repeat steps 2-4 for each of the prepared mobile phases.
-
Compare the tailing factors obtained at different pH values to identify the optimal pH.
Data Presentation:
| Mobile Phase pH | Tailing Factor (Asymmetry Factor) | Observations |
| 3.0 | ||
| 4.5 | ||
| 6.0 | ||
| 7.5 |
Protocol 2: Evaluation of Column Performance
Objective: To assess if column degradation is the cause of peak tailing.
Methodology:
-
Prepare a standard mobile phase and a quality control (QC) standard of this compound.
-
Run the QC standard on a new column of the same type and record the chromatogram. Calculate the tailing factor and theoretical plates. This will serve as your benchmark.
-
Run the same QC standard on the suspect column under identical conditions.
-
Compare the tailing factor and theoretical plates from the suspect column to the new column. A significant increase in the tailing factor and a decrease in theoretical plates indicate column degradation.
Data Presentation:
| Parameter | New Column | Suspect Column |
| Tailing Factor | ||
| Theoretical Plates |
Protocol 3: Investigating Extra-Column Volume
Objective: To determine if excessive extra-column volume is contributing to peak tailing.
Methodology:
-
Inspect the HPLC system for any unnecessarily long or wide-bore tubing connecting the injector, column, and detector.
-
If possible, replace the existing tubing with shorter lengths of narrower internal diameter tubing (e.g., 0.005" or 0.127 mm).
-
Re-run a standard of this compound.
-
Compare the peak shape before and after modifying the tubing. A sharper, more symmetrical peak indicates that extra-column volume was a contributing factor.[3]
Visualizing Relationships
The following diagram illustrates the key factors that can contribute to peak tailing in the HPLC analysis of this compound.
Caption: Key contributors to peak tailing in HPLC analysis.
References
Technical Support Center: Dexamethasone Isonicotinate Forced Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Dexamethasone (B1670325) Isonicotinate (B8489971).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or minimal degradation observed under stress conditions. | Stress conditions are not harsh enough (e.g., low acid/base concentration, short exposure time, low temperature). | Increase the concentration of the stressor (e.g., use 1N HCl or 1N NaOH), extend the exposure time, or increase the temperature. A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradation products.[1] |
| The analytical method (e.g., HPLC) is not stability-indicating. | Develop and validate a stability-indicating HPLC method capable of separating the intact drug from its degradation products.[2][3][4] Ensure the method is validated for specificity, linearity, accuracy, and precision as per ICH guidelines. | |
| Excessive degradation (>50%) or multiple unknown peaks observed. | Stress conditions are too harsh, leading to secondary degradation. | Reduce the severity of the stress conditions (e.g., lower the temperature, shorten the exposure time, use a lower concentration of the stressor).[1] |
| The sample concentration is too high. | A starting concentration of 1 mg/mL is often recommended for forced degradation studies. | |
| Poor peak shape or resolution in the chromatogram. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic-to-aqueous ratio or the pH to improve the separation of dexamethasone isonicotinate and its degradation products. |
| Column degradation due to harsh pH. | Use a pH-stable column or operate within the recommended pH range for the column. | |
| Inconsistent or non-reproducible results. | Lack of precise control over experimental parameters (temperature, time, reagent concentration). | Ensure all experimental parameters are carefully controlled and monitored. Use calibrated equipment. |
| Instability of the drug or degradation products in the analytical solution. | Analyze the samples immediately after preparation or store them under conditions that ensure their stability until analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of the ester linkage at the C-21 position. This hydrolysis yields the active parent drug, dexamethasone, and isonicotinic acid.[5] This reaction is particularly rapid under alkaline conditions.
Q2: What are the typical stress conditions for a forced degradation study of this compound?
A2: Typical stress conditions, as recommended by ICH guidelines, include:
-
Acidic Hydrolysis: 0.1N to 1N HCl at room temperature or elevated temperatures (e.g., 60°C).
-
Alkaline Hydrolysis: 0.1N to 1N NaOH at room temperature. Hydrolysis is expected to be rapid under these conditions.[5]
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the drug substance in solution and as a solid to UV and visible light.
Q3: How can I analyze the samples from a forced degradation study?
A3: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common analytical technique.[2][3][4] The method should be capable of separating this compound from its primary degradation product, dexamethasone, and other potential minor degradants. UV detection is typically used.
Q4: What should I do if I identify unknown degradation products?
A4: If significant unknown degradation products are formed, further investigation is necessary. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for the structural elucidation of these impurities.[5]
Q5: Is a mass balance assessment necessary?
A5: Yes, a mass balance assessment is a critical component of a forced degradation study. It ensures that the decrease in the amount of the parent drug is accounted for by the formation of degradation products. This helps to confirm that all significant degradation products are being detected by the analytical method.
Experimental Protocols
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
Forced Degradation Procedures
For each condition, a control sample (this compound solution without the stressor) should be prepared and analyzed alongside the stressed samples.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 1N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.
-
Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Due to the expected rapid hydrolysis, shorter time points are recommended.[5]
-
After the specified time, neutralize the solution with an equivalent amount of 0.1N HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Spread a thin layer of solid this compound powder in a petri dish.
-
Place the dish in a hot air oven maintained at 80°C for a specified period (e.g., 24, 48, 72 hours).
-
After the specified time, dissolve a known amount of the solid in the solvent to achieve a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution and solid powder to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the specified exposure period, prepare the samples to a suitable concentration for HPLC analysis.
-
Analytical Method: Stability-Indicating RP-HPLC
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance.
-
Injection Volume: 10-20 µL.
Data Presentation
The quantitative results of the forced degradation study should be summarized in a table to allow for easy comparison of the drug's stability under different stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition Details | Exposure Time | Temperature | % Assay of this compound | % Degradation | Major Degradation Products |
| Control | No stressor | - | Room Temp. | 100 | 0 | - |
| Acidic Hydrolysis | 1N HCl | 24 hours | 60°C | Data to be filled from experiment | Data to be filled | Dexamethasone, Isonicotinic Acid |
| Alkaline Hydrolysis | 0.1N NaOH | 4 hours | Room Temp. | Data to be filled from experiment | Data to be filled | Dexamethasone, Isonicotinic Acid |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp. | Data to be filled from experiment | Data to be filled | To be identified |
| Thermal Degradation | Solid State | 72 hours | 80°C | Data to be filled from experiment | Data to be filled | To be identified |
| Photolytic Degradation | ICH Q1B specified light | ICH specified duration | Room Temp. | Data to be filled from experiment | Data to be filled | To be identified |
Visualizations
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
- 5. This compound [benchchem.com]
Identifying degradation products of Dexamethasone isonicotinate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of Dexamethasone (B1670325) isonicotinate (B8489971).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Dexamethasone isonicotinate?
A1: The primary degradation pathway for this compound is the hydrolysis of the ester linkage at the C-21 position. This reaction yields two main products: Dexamethasone (the active parent drug) and isonicotinic acid.[1][2]
Q2: What environmental factors can cause the degradation of this compound?
A2: this compound is susceptible to degradation under several conditions:
-
Hydrolysis: The ester linkage is prone to hydrolysis, especially under extreme acidic or basic pH conditions. While stable at neutral pH, the rate of hydrolysis increases significantly in acidic or basic environments.
-
Photodegradation: Exposure to ultraviolet (UV) radiation can lead to the degradation of the molecule. It is recommended to protect the compound from light during storage and handling.
-
Thermal Stress: Elevated temperatures can accelerate the degradation process.
-
Oxidation: Like other corticosteroids, this compound can be susceptible to oxidative degradation.
Q3: Why is it important to identify and quantify these degradation products?
A3: Identifying and quantifying degradation products is a critical aspect of pharmaceutical quality control. Impurities and degradants can potentially affect the safety and efficacy of the final drug product. Regulatory bodies require stringent control over impurity levels in active pharmaceutical ingredients (APIs) and finished drug products.[3] Forced degradation studies help to establish the degradation pathways and develop stability-indicating analytical methods.[4]
Q4: What are the recommended analytical techniques for identifying these degradation products?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), typically coupled with UV detection, are the most common techniques for the routine analysis and quantification of this compound and its degradation products.[3][5] For structural elucidation of unknown impurities or for analyzing trace-level degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and specificity.[3][6]
Experimental Protocols and Troubleshooting
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of this compound and for the development of stability-indicating analytical methods. Below are detailed protocols for subjecting the drug substance to various stress conditions.
1. Acid and Base Hydrolysis
-
Protocol for Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Add an equal volume of 0.1 N hydrochloric acid (HCl) to the stock solution.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes to several hours), monitoring the degradation over time.
-
After the desired time, neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide (B78521) (NaOH).
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Protocol for Base Hydrolysis:
-
Prepare a stock solution of this compound as described above.
-
Add an equal volume of 0.1 N NaOH to the stock solution.
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
2. Oxidative Degradation
-
Protocol:
-
Prepare a stock solution of this compound.
-
Add an appropriate volume of 3-5% hydrogen peroxide (H₂O₂) solution.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes).
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
3. Thermal Degradation
-
Protocol:
-
Place the solid this compound powder in a thermostatically controlled oven.
-
Expose the sample to a high temperature (e.g., 60°C) for a specified duration (e.g., 15 hours).
-
After exposure, dissolve the sample in a suitable solvent and dilute it with the mobile phase for HPLC analysis.
-
4. Photodegradation
-
Protocol:
-
Prepare a solution of this compound.
-
Expose the solution to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Following exposure, dilute the sample as needed for HPLC analysis.
-
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition Details | Exposure Time | Temperature | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 30 min - 24 h | Room Temperature | Dexamethasone, Isonicotinic Acid, other acid-labile products |
| Base Hydrolysis | 0.1 N NaOH | 30 min - 24 h | Room Temperature | Dexamethasone, Isonicotinic Acid, other base-labile products |
| Oxidation | 3-5% H₂O₂ | 30 min - 8 h | Room Temperature | Oxidized derivatives of the steroid ring |
| Thermal | Solid State | 15 h - 48 h | 60°C | Thermally induced degradants |
| Photochemical | UV Light (254/365 nm) | 8 h - 24 h | Room Temperature | Photodegradation products involving the steroid ring system |
Note: The extent of degradation should ideally be between 5-20% for use in the validation of stability-indicating methods.[4] Experimental conditions should be adjusted accordingly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH.- Column overload.- Column degradation. | - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Replace the HPLC column. |
| Co-elution of parent drug and degradation product | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., change the organic solvent ratio or buffer concentration).- Use a column with a different selectivity (e.g., C8 instead of C18).- Adjust the gradient elution profile.[7] |
| No degradation observed under stress conditions | - Stress conditions are too mild. | - Increase the concentration of the stress agent (e.g., acid, base, H₂O₂).- Increase the exposure time or temperature. |
| Complete degradation of the parent compound | - Stress conditions are too harsh. | - Decrease the concentration of the stress agent.- Reduce the exposure time or temperature. |
| Baseline noise or drift | - Contaminated mobile phase or column.- Detector lamp issue. | - Prepare fresh mobile phase and filter it.- Flush the column with a strong solvent.- Check the detector lamp's performance and replace if necessary. |
Visualizations
Degradation Pathway and Experimental Workflow
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Workflow for identifying and quantifying degradation products.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. [Species differences in the hydrolysis of dexamethasone-21-isonicotinate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 812. Dexamethasone (WHO Food Additives Series 33) [inchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
- 6. Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dexamethasone Isonicotinate LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for scientists, researchers, and drug development professionals working on the LC-MS/MS analysis of Dexamethasone Isonicotinate (B8489971).
Troubleshooting Guide
This guide addresses common issues encountered during method development and routine analysis.
Problem: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q1: My Dexamethasone Isonicotinate peak is tailing or broad. What are the likely causes and solutions?
A1: Poor peak shape is a common issue that can compromise resolution and integration accuracy. The primary causes and recommended actions are outlined below.
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Secondary Interactions: Silanol (B1196071) groups on the surface of C18 columns can interact with the analyte, causing peak tailing.
-
Column Contamination: Accumulation of matrix components or previously injected samples on the column frit or stationary phase can lead to distorted peaks.[2][3]
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, replace the guard column or the analytical column.[4]
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[3]
-
Solution: Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.[5]
-
-
Extra-Column Volume: Excessive tubing length or fittings that are not zero-dead-volume can contribute to peak broadening.[3][6]
-
Solution: Use shorter tubing with a smaller internal diameter and ensure all fittings are appropriate for your system to minimize extra-column effects.[6]
-
Problem: Low Sensitivity / Poor Signal Intensity
Q2: I am struggling to achieve the desired sensitivity for this compound. How can I boost the signal?
A2: Low sensitivity can prevent the accurate quantification of low-level analytes. Several factors in the mobile phase and MS source can be optimized.
-
Suboptimal Ionization: Dexamethasone and its esters can be challenging to ionize efficiently.[7] The mobile phase composition is critical for effective protonation in the ESI source.
-
Solution 1: Ensure the mobile phase contains a suitable modifier. Formic acid (0.1%) is a common choice for positive mode ESI as it promotes the formation of [M+H]+ ions.[1][5]
-
Solution 2: For certain steroids, additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can enhance signal intensity.[8][9] Experiment with different modifiers to find the optimal conditions for your instrument.
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of the target analyte.[10]
-
Inefficient Desolvation: The mobile phase flow rate and composition affect how efficiently the solvent droplets are desolvated in the MS source.
Problem: Inconsistent Results and Matrix Effects
Q3: My results are not reproducible, especially when comparing samples in matrix versus neat standards. How do I diagnose and mitigate this?
A3: This is a classic sign of matrix effects, where undetected components in the sample matrix interfere with the analyte's ionization.[10] This is a major concern in bioanalysis and must be addressed for accurate quantification.[10]
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Diagnosis: The "gold standard" for assessing matrix effects is the post-extraction spike method.[10] This involves comparing the analyte's response in a blank matrix extract to its response in a pure solvent.
-
Mitigation Strategies:
-
Chromatographic Separation: Adjust the gradient or try a different column chemistry to separate the analyte from interfering matrix components.[10]
-
Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. While protein precipitation is fast, it is often insufficient.[13] Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) provide cleaner extracts.[2][14]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as Dexamethasone-d3, will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thereby providing accurate correction.[13][14]
-
Frequently Asked Questions (FAQs)
Q4: What is a good starting mobile phase for this compound analysis by LC-MS/MS?
A4: A common and effective starting point for reverse-phase chromatography of this compound is a gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5] Methanol can also be used as the organic modifier. Formic acid is crucial as it is a volatile modifier compatible with mass spectrometry and helps to produce protonated molecules ([M+H]+) for detection in positive ion mode.[1]
Q5: Why can't I use phosphoric acid in my mobile phase for LC-MS/MS?
A5: Phosphoric acid is a non-volatile acid.[1] While it is an excellent modifier for UV-based HPLC methods due to its ability to improve peak shape, it will contaminate the mass spectrometer source and suppress ionization, leading to a significant loss of signal and instrument downtime. For MS applications, always use volatile modifiers like formic acid, acetic acid, or ammonium formate.[1]
Q6: What type of analytical column is recommended?
A6: A C18 reversed-phase column is the most common choice for the analysis of steroids like this compound.[5][15] Columns with smaller particle sizes (e.g., <3 µm) can provide faster analysis times and better resolution, especially for UPLC systems.[1]
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for Dexamethasone Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.7 µm)[5] | Provides good retention and separation for hydrophobic steroids. |
| Mobile Phase A | Water + 0.1% Formic Acid[5] | Aqueous phase with a volatile modifier for ESI+. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[5] | Organic phase with a volatile modifier for ESI+. |
| Flow Rate | 0.2 - 0.5 mL/min[5][14] | Compatible with standard ESI sources and column dimensions. |
| Column Temp. | 40 °C[14] | Ensures reproducible retention times and can improve peak shape. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5][14] | Dexamethasone readily forms [M+H]+ ions. |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[5] | Provides high selectivity and sensitivity for quantification. |
Experimental Protocols
Protocol 1: Protein Precipitation for Sample Preparation
This protocol is a rapid method for sample cleanup, suitable for initial screening.
-
To 100 µL of a plasma sample, add 10 µL of the internal standard working solution (e.g., Dexamethasone-d3).[13]
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[5][13]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[5]
-
Centrifuge at high speed (e.g., 10,000-14,000 rpm) for 10 minutes to pellet the precipitated proteins.[5][13]
-
Carefully transfer the supernatant to a new tube or well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[5]
-
Inject the reconstituted sample onto the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol allows for the quantification of ion suppression or enhancement.[10]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent at low and high concentrations.
-
Set B (Post-Spike Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike the analyte and internal standard into the final, clean extracts.[10]
-
Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank biological matrix before the extraction procedure (these are your regular QC samples).
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF between 0.85 and 1.15 is generally considered acceptable.[10]
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Visualizations
Caption: Troubleshooting workflow for common LC-MS/MS issues.
Caption: Experimental workflow for assessing matrix effects.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. neuroquantology.com [neuroquantology.com]
Minimizing matrix effects in Dexamethasone isonicotinate bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of Dexamethasone Isonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which significantly impacts the accuracy, precision, and sensitivity of the bioanalytical method.[1][3]
Q2: What are the most common causes of matrix effects in plasma-based assays for this compound?
A2: The primary sources of matrix effects in plasma are phospholipids (B1166683), which are abundant components of cell membranes.[4] These lipids are known to co-extract with analytes during sample preparation and can interfere with the ionization process in the mass spectrometer.[4] Other contributing factors include salts, endogenous metabolites, and residual proteins that are not completely removed during the sample cleanup procedure.[1][5]
Q3: How can I qualitatively assess if my this compound assay is experiencing matrix effects?
A3: A post-column infusion experiment is a valuable qualitative tool for identifying matrix effects.[1][6] This technique helps to pinpoint regions in the chromatogram where ion suppression or enhancement occurs. By understanding the elution profile of interfering components, you can adjust your chromatographic method to separate the this compound peak into a cleaner region of the chromatogram.[1]
Q4: How can I quantitatively determine the extent of matrix effects in my analysis?
A4: The matrix factor (MF) provides a quantitative measure of the matrix effect.[1][6] It is calculated by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the same analyte in a neat solution at the same concentration.[6]
-
An MF value of 1 indicates no matrix effect.
-
An MF value less than 1 indicates ion suppression.
-
An MF value greater than 1 indicates ion enhancement.
Q5: What is considered an acceptable range for the matrix factor?
A5: Ideally, the matrix factor should be close to 1, typically within the range of 0.8 to 1.2.[1] The precision of the matrix factor, expressed as the coefficient of variation (%CV), should be ≤15% across at least six different lots of the biological matrix to ensure the method is rugged and reproducible.[1]
Q6: How does a stable isotope-labeled internal standard (SIL-IS) help in minimizing matrix effects?
A6: A SIL-IS, such as a deuterated analog of this compound, is the preferred tool for compensating for matrix effects.[7] Because the SIL-IS is chemically almost identical to the analyte, it co-elutes from the liquid chromatography (LC) column and experiences similar ion suppression or enhancement.[8] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even if the absolute signal intensity fluctuates due to matrix effects.[3][8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the bioanalysis of this compound.
Problem 1: Poor reproducibility and high variability in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects across different lots of the biological matrix.[1]
-
Troubleshooting Steps:
-
Assess Lot-to-Lot Variability: Perform a post-extraction spike experiment using at least six different lots of the matrix.
-
Calculate Matrix Factor: Determine the matrix factor for each lot. A high coefficient of variation (%CV) for the matrix factor across the lots confirms variability.
-
Optimize Sample Preparation: If significant lot-to-lot variability is observed, consider a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or specific phospholipid removal methods, to achieve a cleaner extract.[5][9]
-
Problem 2: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression.[10]
-
Troubleshooting Steps:
-
Perform Post-Column Infusion: Use this technique to identify the retention time regions where ion suppression is occurring.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to separate the this compound peak from the regions of ion suppression.[3]
-
Enhance Sample Cleanup: Implement a more effective sample preparation method to remove the interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than simple Protein Precipitation (PPT).[9][11]
-
Check Ionization Source: The design of the electrospray ionization (ESI) source can influence the susceptibility to matrix effects. If available, test different source geometries.[12][13]
-
Problem 3: Inaccurate results, with a consistent bias (either high or low) in QC samples.
-
Possible Cause: A consistent matrix effect that is not being adequately compensated for by the internal standard.[1]
-
Troubleshooting Steps:
-
Evaluate Internal Standard (IS) Performance: Verify that the chosen internal standard co-elutes with this compound and exhibits a similar response to matrix effects. A stable isotope-labeled internal standard is highly recommended.[7]
-
Assess IS Matrix Factor: Perform a post-extraction spike experiment for the internal standard to determine its matrix factor. The matrix factor for the IS should be comparable to that of the analyte.
-
Re-evaluate Sample Preparation: A consistent bias may indicate that the sample preparation method is not robust enough. Explore alternative extraction techniques.[5]
-
Quantitative Data Summary
The following table summarizes the relative effectiveness of common sample preparation techniques in minimizing matrix effects, based on typical phospholipid removal efficiency and resulting matrix factor values.
| Sample Preparation Technique | Phospholipid Removal Efficiency | Typical Matrix Factor Range | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | 0.3 - 0.8 | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | 0.7 - 1.1 | Variable (can be low for polar analytes) | Moderate |
| Solid-Phase Extraction (SPE) | High | 0.9 - 1.2 | High (with method optimization) | Moderate |
| Phospholipid Removal Plates | Very High (>99%) | 0.95 - 1.05 | High (>90%) | High |
Note: These values are illustrative and can vary depending on the specific analyte, matrix, and experimental conditions.[9][11][14]
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This protocol helps to identify regions of ion suppression or enhancement in the chromatographic profile.
-
System Setup:
-
Prepare a stock solution of this compound at a concentration that provides a stable and moderate signal intensity.
-
Deliver this solution at a constant, low flow rate (e.g., 10 µL/min) via a syringe pump and a T-connector into the LC flow path between the analytical column and the mass spectrometer's ion source.
-
-
Procedure:
-
Begin infusing the this compound solution and acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Once a stable baseline is achieved, inject a blank, extracted matrix sample (prepared using your standard protocol).
-
Monitor the analyte's signal for any significant dips (ion suppression) or peaks (ion enhancement). The retention times of these signal changes indicate where matrix components are eluting and causing interference.[6]
-
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol provides a quantitative measure of the matrix effect (Matrix Factor).
-
Sample Preparation:
-
Set A (Analyte in Neat Solution): Spike the known concentration of this compound into the final mobile phase or reconstitution solvent.
-
Set B (Analyte in Post-Extracted Matrix): Extract at least six different lots of blank biological matrix using your established procedure. Spike the same known concentration of this compound into the final extracted matrix.
-
-
Analysis:
-
Inject and analyze both sets of samples using the LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot of matrix using the following formula:
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Calculate the mean MF and the %CV across all matrix lots.
-
Visualizations
Caption: A typical bioanalytical workflow for this compound quantification.
Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Design of Ion Source & Matrix Effects in LC-MS | PDF [slideshare.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Enhancing the Stability of Dexamethasone Isonicotinate Formulations
Welcome to the Technical Support Center for Dexamethasone (B1670325) Isonicotinate (B8489971) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the stability of Dexamethasone Isonicotinate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of the C-21 isonicotinate ester bond. This reaction yields dexamethasone and isonicotinic acid.[1] This process can be catalyzed by acids, bases, and enzymes (esterases). Other potential degradation pathways, similar to other corticosteroids, include oxidation and photolysis.[2]
Q2: How does the stability of this compound compare to other dexamethasone esters?
A2: this compound, with its aromatic ester moiety, generally exhibits superior thermal stability compared to aliphatic esters like dexamethasone acetate. However, it is susceptible to hydrolysis, and the rate can vary significantly depending on the pH and the presence of enzymes. It is also reported to be sensitive to UV light, necessitating light-protective packaging.[1]
Q3: What are the optimal pH and temperature conditions for storing this compound formulations?
A3: For optimal stability of corticosteroid esters, acidic pH conditions are generally favored. For instance, betamethasone (B1666872) valerate (B167501) and dipropionate show maximum stability at pH 4-5 and 3.5-4.5, respectively. While specific data for this compound is limited, a similar acidic pH range is expected to enhance its stability by minimizing hydrolysis. Formulations should be stored at controlled room temperature or under refrigeration, protected from light. Elevated temperatures will accelerate the hydrolysis of the ester linkage.
Q4: Which excipients can be used to enhance the stability of this compound formulations?
A4: The choice of excipients is critical for maintaining the stability of this compound formulations. Consider the following:
-
Buffering Agents: To maintain an optimal pH, citrate (B86180) or phosphate (B84403) buffers are commonly used. An acidic pH is generally preferred for the stability of corticosteroid esters.
-
Antioxidants: To protect against oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can be incorporated.
-
Chelating Agents: EDTA and its salts can be used to chelate metal ions that may catalyze degradation reactions.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 can be used in suspension formulations to ensure uniformity and may also offer some protection against degradation at interfaces.
It is crucial to conduct compatibility studies with your specific formulation to rule out any unforeseen interactions.
Troubleshooting Guides
HPLC Analysis of this compound
Q5: I am observing peak tailing in my HPLC chromatogram for this compound. What could be the cause and how can I resolve it?
A5: Peak tailing in HPLC analysis of corticosteroids can arise from several factors. Here's a systematic approach to troubleshoot this issue:
-
Secondary Interactions: The most common cause is the interaction of the analyte with active silanol (B1196071) groups on the silica-based stationary phase.
-
Solution:
-
Adjust the mobile phase pH to suppress silanol ionization (typically a lower pH is better).
-
Use a column with a highly inert stationary phase (end-capped).
-
Add a basic modifier like triethylamine (B128534) (TEA) to the mobile phase to mask the active sites.
-
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Contaminants on the column can also cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Q6: I am seeing ghost peaks in my gradient HPLC analysis of a this compound stability sample. What is the likely source?
A6: Ghost peaks in gradient HPLC are typically due to contaminants in the mobile phase or carryover from previous injections.
-
Mobile Phase Contamination: Impurities in the solvents, especially water, can accumulate on the column during the initial, weaker mobile phase conditions and then elute as the gradient becomes stronger.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
-
Sample Carryover: Residue from a previous, more concentrated sample may be injected with the current sample.
-
Solution: Implement a robust needle wash protocol in your autosampler. Run a blank injection (injecting only the mobile phase) to confirm if carryover is the issue.
-
-
Late Eluting Peaks: A peak from a previous injection may have a very long retention time and appear in a subsequent run.
-
Solution: Extend the run time of your gradient or add a high-organic wash step at the end of each run to elute any strongly retained compounds.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on Dexamethasone and Related Esters
| Stress Condition | Reagent/Condition Details | Exposure Time | Temperature | % Degradation (Approx.) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 30 min - 8 h | Room Temp - Reflux | 10-20% | Dexamethasone, Isonicotinic Acid |
| Base Hydrolysis | 0.01 - 0.1 N NaOH | 30 min - 8 h | Room Temp - Reflux | 15-25% | Dexamethasone, Isonicotinic Acid, and further degradation products |
| Oxidation | 3-30% H₂O₂ | 30 min - 24 h | Room Temperature | 5-15% | Oxidized derivatives of dexamethasone |
| Thermal | Solid State | 15 h | 60°C | 5-10% | Thermally induced degradation products |
| Photolytic | UV Light (365 nm) | < 24 hours | Ambient | Significant | Photodegradation products |
Note: The degradation percentages are approximate and can vary significantly based on the exact experimental conditions and the specific ester.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is a general guideline and may require optimization for your specific formulation.
-
Chromatographic System:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure separation of the parent drug from its degradation products. A typical starting point could be 60% A and 40% B, moving to 30% A and 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 27°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound formulation in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a final concentration of approximately 100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by forced degradation studies.
-
Protocol 2: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep the solution at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 30 minutes.
-
Neutralize with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 60°C for 15 hours.
-
After exposure, dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug (100 µg/mL in mobile phase) to UV light (e.g., 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter).
-
Prepare the solid sample for analysis by dissolving it in the mobile phase.
-
-
Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using the validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Strategies to reduce Dexamethasone isonicotinate injection site reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate injection site reactions associated with Dexamethasone (B1670325) Isonicotinate (B8489971).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of injection site reactions with Dexamethasone Isonicotinate?
A1: Injection site reactions to this compound, a poorly water-soluble corticosteroid, are often a sterile inflammatory response. Key contributing factors include:
-
Drug Crystallinity: The physical properties of the drug crystals, such as size and shape, can trigger a foreign body response by immune cells at the injection site.[1]
-
Formulation Excipients: The choice of solvents, co-solvents, and suspending agents can impact the local tolerability of the injection. Some excipients may cause irritation.
-
Hypertonicity: Formulations that are not isotonic can cause pain and irritation upon injection.[2]
-
Injection Technique: A fast injection rate can cause mechanical stress and tissue damage, leading to inflammation.[3]
-
pH of the Formulation: A pH that is significantly different from the physiological pH of the tissue can cause pain and irritation.[2][4]
Q2: What are the typical signs and symptoms of an injection site reaction to this compound?
A2: Local injection site reactions are common and can manifest as:
-
Pain at the injection site[5]
-
Redness (erythema)[5]
-
Swelling[5]
-
Itching (pruritus)[5]
-
Formation of a palpable nodule or sterile abscess in some cases.[6]
These reactions are typically localized and resolve within a few days.[7]
Q3: Can co-administration with a local anesthetic reduce injection pain?
A3: Yes, co-mixing this compound with a local anesthetic like lidocaine (B1675312) can significantly reduce the immediate pain experienced during the injection.[5] However, it is crucial to ensure the compatibility of the anesthetic with your formulation to avoid precipitation of the drug.
Q4: What is a sterile abscess, and how can it be prevented?
A4: A sterile abscess is a collection of pus that is not caused by a bacterial infection. With corticosteroid injections, it is thought to be an intense inflammatory reaction to the drug crystals.[6] While rare, prevention strategies include:
-
Ensuring the drug is well-suspended and particle size is optimized.
-
Using appropriate injection techniques to minimize tissue trauma.
-
Avoiding repeated injections at the exact same site.
Troubleshooting Guides
Issue 1: High Incidence of Pain and Inflammation Immediately Post-Injection
| Potential Cause | Troubleshooting Strategy | Experimental Protocol/Considerations |
| Formulation pH | Adjust the pH of the formulation to be as close to physiological pH (~7.4) as possible. | Use biocompatible buffers and conduct stability studies at the target pH. |
| Formulation Osmolality | Ensure the formulation is isotonic (approximately 300 mOsm/kg).[2] | Use tonicity-adjusting agents like sodium chloride or dextrose and measure osmolality. |
| Injection Rate | Slow down the rate of injection to approximately 10 seconds per milliliter.[3] | Standardize the injection rate in your animal studies to assess its impact. |
| Co-administration | Consider co-administering with a local anesthetic such as lidocaine.[5] | Perform compatibility studies to ensure the anesthetic does not cause drug precipitation. |
Issue 2: Formation of Nodules or Sterile Abscesses at the Injection Site
| Potential Cause | Troubleshooting Strategy | Experimental Protocol/Considerations |
| Drug Particle Size/Morphology | Optimize the particle size and crystal habit of the this compound. Smaller, more uniform particles may be less immunogenic. | Utilize particle size analysis techniques (e.g., laser diffraction) and microscopy. Consider micronization or nano-suspension technologies. |
| Vehicle Selection | Experiment with different suspension vehicles. A more viscous vehicle may help to better suspend the particles and reduce aggregation. | Test various pharmaceutically acceptable oils (e.g., sesame oil, corn oil) or aqueous-based suspending agents (e.g., carboxymethylcellulose). |
| Excipient-Induced Inflammation | Evaluate the inflammatory potential of individual excipients in your formulation. | Conduct in-vitro cell-based assays or in-vivo studies with the vehicle alone to assess its contribution to the reaction. |
Experimental Protocols
Protocol 1: Preparation of a this compound Injectable Suspension
This protocol provides a general method for preparing a suspension for preclinical evaluation. Optimization will be required based on the specific characteristics of your drug substance and desired formulation properties.
Materials:
-
This compound (micronized)
-
Vehicle (e.g., sterile sesame oil or an aqueous vehicle containing a suspending agent like 0.5% w/v sodium carboxymethylcellulose and a wetting agent like 0.1% w/v polysorbate 80 in sterile water for injection)
-
Sterile vials and stoppers
-
Autoclave or sterile filter (depending on the vehicle)
Methodology:
-
Vehicle Preparation:
-
For an oil-based vehicle, sterilize the oil by dry heat.
-
For an aqueous vehicle, dissolve the suspending and wetting agents in water for injection, and sterilize by autoclaving or sterile filtration.
-
-
Suspension Formulation:
-
Aseptically weigh the required amount of micronized this compound.
-
In a sterile environment, gradually add the drug powder to the sterile vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
-
Quality Control:
-
Perform particle size analysis to confirm the desired particle size distribution.
-
Assess the viscosity of the final suspension.
-
Conduct sterility testing.
-
Measure the pH and osmolality of aqueous suspensions.
-
Protocol 2: Evaluation of Injection Site Reactions in an Animal Model (Rabbit)
The rabbit is a commonly used model for assessing injection site tolerability.
Animals:
-
New Zealand White rabbits (male or female, 2-3 kg)
Methodology:
-
Dosing and Administration:
-
Administer a single intramuscular (IM) injection of the this compound formulation into the epaxial lumbar muscles. A control group should receive the vehicle alone.
-
The injection volume should be appropriate for the muscle mass (e.g., 0.5 mL).
-
-
Macroscopic Evaluation:
-
Observe the injection sites daily for signs of erythema, edema, and any other visible reactions.
-
Score the reactions based on a standardized scale (see table below).
-
-
Histopathological Evaluation:
-
Euthanize animals at predetermined time points (e.g., 48 hours, 7 days, and 14 days post-injection).
-
Carefully excise the injection site, including the underlying muscle tissue.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should score the microscopic findings, including inflammation, necrosis, hemorrhage, and fibrosis, using a standardized scoring system.[8][9]
-
Quantitative Data Summary: Macroscopic and Microscopic Scoring
| Score | Erythema (Redness) | Edema (Swelling) | Inflammation (Microscopic) | Necrosis (Microscopic) |
| 0 | No erythema | No edema | No inflammatory cells | No necrosis |
| 1 | Very slight erythema | Very slight edema | Minimal, localized infiltrate | Minimal single-cell necrosis |
| 2 | Well-defined erythema | Slight edema | Mild, localized infiltrate | Mild, multifocal necrosis |
| 3 | Moderate erythema | Moderate edema | Moderate, diffuse infiltrate | Moderate, multifocal necrosis |
| 4 | Severe erythema | Severe edema | Marked, diffuse infiltrate | Marked, extensive necrosis |
Signaling Pathways and Visualizations
Injection site reactions to particulate matter like this compound crystals are a form of sterile inflammation, often involving a foreign body response. Key cellular players are macrophages, which recognize the drug crystals as foreign.
Foreign Body Response to Drug Crystals
This pathway illustrates the initial steps of the immune response to injected drug crystals.
Caption: Initial foreign body response to injected this compound crystals.
Macrophage Activation and NLRP3 Inflammasome Pathway
Upon encountering the drug crystals, macrophages can become activated, leading to the assembly of the NLRP3 inflammasome and the release of potent pro-inflammatory cytokines.
Caption: Simplified NLRP3 inflammasome activation pathway in macrophages.
By understanding these mechanisms and employing the strategies outlined above, researchers can develop this compound formulations with improved local tolerability and reduce the incidence of injection site reactions in preclinical and clinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. A randomized clinical trial on comparison of corticosteroid injection with or without splinting versus saline injection with or without splinting in patients with lateral epicondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The effect of dexamethasone on some immunological parameters in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does lidocaine reduce pain intensity during corticosteroid injection? A double-blind randomized controlled equivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DEXAMETHASONE INJECTION 2 mg/mL Dexamethasone Sterile Injection [dailymed.nlm.nih.gov]
- 8. Histopathological lesions following intramuscular administration of saline in laboratory rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Dexamethasone Isonicotinate Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with cell lines resistant to Dexamethasone (B1670325) isonicotinate (B8489971). As Dexamethasone isonicotinate is a prodrug rapidly hydrolyzed to its active form, dexamethasone, the mechanisms of resistance and strategies to overcome them are primarily based on studies involving dexamethasone.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic glucocorticoid that acts as a corticosteroid hormone receptor agonist. Upon entering the cell, it is hydrolyzed to dexamethasone, which then binds to the glucocorticoid receptor (GR). This complex translocates to the nucleus and modulates the transcription of target genes, leading to anti-inflammatory, immunosuppressive, and pro-apoptotic effects in certain cell types.
Q2: My cell line has become resistant to this compound. What are the common underlying mechanisms?
Resistance to dexamethasone is a multifactorial issue. Some of the most common mechanisms include:
-
Glucocorticoid Receptor (GR) Alterations: This can involve decreased expression of GR, mutations in the GR gene that impair its function, or expression of dominant-negative GR isoforms.[3]
-
Activation of Pro-survival Signaling Pathways: Upregulation of pathways such as PI3K/Akt/mTOR and the B-cell receptor (BCR) signaling pathway can promote cell survival and override the pro-apoptotic signals from dexamethasone.[4][5]
-
Changes in Apoptotic Protein Expression: Increased expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, and decreased expression of pro-apoptotic proteins like Bim can lead to resistance.[6][7][8]
-
Drug Efflux: Increased activity of multidrug resistance transporters can pump dexamethasone out of the cell, reducing its intracellular concentration.
Q3: How can I confirm if my cell line is resistant to this compound?
You can determine the sensitivity of your cell line by performing a cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value compared to sensitive cell lines or the parental cell line indicates resistance.[9][10]
Q4: Are there any strategies to overcome this compound resistance?
Yes, several strategies are being explored:
-
Combination Therapies: Combining dexamethasone with inhibitors of key survival pathways (e.g., PI3K/Akt inhibitors, mTOR inhibitors, or tyrosine kinase inhibitors like dasatinib) has shown promise in overcoming resistance.[4]
-
BH3 Mimetics: Drugs like venetoclax, which mimic the action of pro-apoptotic BH3-only proteins, can help restore the apoptotic response in resistant cells.[11]
-
Repurposed Drugs: Some studies suggest that drugs like tamoxifen (B1202) and cannabidiol (B1668261) may help overcome glucocorticoid resistance through various mechanisms.[11][12]
-
Epigenetic Modulators: Hypomethylating agents such as 5-azacytidine (B1684299) can restore the expression of silenced pro-apoptotic genes.[11]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT).
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Reagent Preparation | Ensure all reagents, especially the MTT solution, are properly prepared and protected from light. |
| Incubation Times | Strictly adhere to the optimized incubation times for both drug treatment and MTT reagent. |
| Solubilization of Formazan (B1609692) | Ensure complete solubilization of the formazan crystals before reading the absorbance. |
Problem 2: Difficulty in detecting apoptosis after treatment.
| Possible Cause | Suggested Solution |
| Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for apoptosis detection. |
| Assay Sensitivity | Use a more sensitive apoptosis detection method, such as Annexin V/PI staining by flow cytometry, which can detect early and late apoptosis. |
| Drug Concentration | Ensure the concentration of this compound is sufficient to induce apoptosis in sensitive cells. |
Problem 3: Low or no expression of the Glucocorticoid Receptor (GR) in Western Blot.
| Possible Cause | Suggested Solution |
| Antibody Quality | Use a validated antibody specific for the glucocorticoid receptor. |
| Protein Extraction | Use appropriate lysis buffers containing protease inhibitors to prevent GR degradation. |
| Low Endogenous Expression | The cell line may have naturally low or silenced GR expression, which is a mechanism of resistance. Confirm with qRT-PCR. |
Quantitative Data Summary
The following tables summarize typical quantitative data observed in studies of dexamethasone sensitivity and resistance.
Table 1: IC50 Values for Dexamethasone in Various Cell Lines
| Cell Line | Cancer Type | Sensitivity | IC50 (µM) |
| CEM-C7 | T-cell Acute Lymphoblastic Leukemia | Sensitive | ~0.01 - 0.1 |
| CEM-C1 | T-cell Acute Lymphoblastic Leukemia | Resistant | >100[9] |
| A549 | Non-Small Cell Lung Cancer | Sensitive (to cisplatin) | 7.12 (for cisplatin)[13] |
| A549 + Dex | Non-Small Cell Lung Cancer | Resistant (to cisplatin) | 15.78 (for cisplatin)[13] |
| H292 | Non-Small Cell Lung Cancer | Sensitive (to cisplatin) | 5.44 (for cisplatin)[13] |
| H292 + Dex | Non-Small Cell Lung Cancer | Resistant (to cisplatin) | 11.60 (for cisplatin)[13] |
Table 2: Apoptosis Rates in Response to Dexamethasone Treatment
| Cell Line | Treatment | Apoptosis Rate (%) |
| LoVo (GR-rich) | Control | 2.9 ± 0.4[14] |
| LoVo (GR-rich) | Dexamethasone (1x10⁻⁴ M) | 34.8 ± 1.9[14] |
| OPM2 (Sensitive) | Dexamethasone | High |
| KMS12-PE (Resistant) | Dexamethasone | Low |
Table 3: Fold Change in Gene/Protein Expression in Resistant vs. Sensitive Cells
| Gene/Protein | Change in Resistant Cells |
| Bcl-2 | Upregulated[7][15] |
| Mcl-1 | Upregulated[6] |
| Bim | Downregulated[16] |
| Glucocorticoid Receptor (GR) | Downregulated or mutated[3] |
| p-Akt | Upregulated[17] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis using flow cytometry.
-
Cell Treatment: Treat cells with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µl of FITC-conjugated Annexin V and 5 µl of Propidium Iodide (PI) to 100 µl of the cell suspension.[3]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µl of 1X Binding Buffer and analyze the cells by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blotting for GR, Bcl-2, and p-Akt
This is a general protocol for detecting protein expression levels.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GR, Bcl-2, p-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Key molecular mechanisms contributing to dexamethasone resistance.
Caption: General experimental workflow to evaluate strategies for overcoming resistance.
References
- 1. [Species differences in the hydrolysis of dexamethasone-21-isonicotinate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. bcl-2 plays a major role in resistance to dexamethasone induced apoptosis in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Expression of Bcl-2 Family Proteins Determines the Sensitivity of Human Follicular Lymphoma Cells to Dexamethasone-mediated and Anti-BCR-mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Dexamethasone Reduces Sensitivity to Cisplatin by Blunting p53-Dependent Cellular Senescence in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dexamethasone affects cell growth/apoptosis/chemosensitivity of colon cancer via glucocorticoid receptor α/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Frontiers | Effect of cAMP signaling on expression of glucocorticoid receptor, Bim and Bad in glucocorticoid-sensitive and resistant leukemic and multiple myeloma cells [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Analysis: Dexamethasone Isonicotinate vs. Dexamethasone Phosphate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic glucocorticoids, dexamethasone (B1670325) stands out for its potent anti-inflammatory and immunosuppressive properties. The therapeutic application of dexamethasone is often tailored through the use of its various ester prodrugs, which modify its physicochemical properties and, consequently, its in vivo performance. This guide provides a detailed comparison of two such esters: dexamethasone isonicotinate (B8489971) and dexamethasone phosphate (B84403), focusing on their in vivo efficacy as informed by available pharmacokinetic and pharmacodynamic data.
Glucocorticoid Signaling Pathway
Glucocorticoids, such as dexamethasone, exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression. This can occur through transactivation, where the complex binds to glucocorticoid response elements (GREs) to upregulate the transcription of anti-inflammatory genes, or through transrepression, where it interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1.
Caption: Dexamethasone signaling pathway.
Pharmacokinetic Profiles
The in vivo efficacy of a dexamethasone ester is largely dictated by its pharmacokinetic properties, which include the rate of hydrolysis to the active dexamethasone molecule, its absorption, distribution, metabolism, and excretion.
Dexamethasone Phosphate
Dexamethasone phosphate is characterized by its rapid conversion to the active dexamethasone form. Following intravenous administration, this hydrolysis occurs with a half-life of minutes, leading to peak plasma concentrations of dexamethasone very quickly. This profile is advantageous for treating acute conditions requiring immediate and potent anti-inflammatory action.
Dexamethasone Isonicotinate
This compound, when administered as a solution, also results in rapid availability of dexamethasone. However, its formulation as a suspension provides a prolonged-release profile. After intramuscular injection of a suspension, the isonicotinate ester forms a depot at the injection site, from which it is slowly absorbed and hydrolyzed, leading to a sustained therapeutic effect.
The following table summarizes key pharmacokinetic parameters for dexamethasone following administration of its isonicotinate and phosphate esters in cattle and horses.
| Parameter | This compound (Cattle, IV Solution) | This compound (Cattle, IM Solution) | Dexamethasone Phosphate (Horses, IV) |
| Dose | 0.1 mg/kg | 0.1 mg/kg | 40 mg (total dose) |
| Time to Peak (Tmax) | N/A (IV) | 3 to 4 hours | ~10 minutes |
| Elimination Half-life (t1/2) | 291 minutes[1][2] | N/A | 1.34 hours[3] |
| Bioavailability | N/A (IV) | ~70%[1] | N/A (IV) |
Note: Data for dexamethasone phosphate in cattle shows a plasma half-life of 5.16 hours for dexamethasone after administration of the phosphate ester.[4] A direct comparison of all parameters in the same species under identical conditions is not available in the cited literature.
Experimental Protocols
The data presented in this guide are derived from in vivo studies employing specific experimental designs to evaluate the pharmacokinetics of dexamethasone esters. A generalized workflow for such a study is outlined below.
Caption: Generalized experimental workflow for in vivo pharmacokinetic studies.
A representative experimental protocol for determining the pharmacokinetics of this compound in cattle involved the following steps[1]:
-
Animal Model: Healthy adult cows were used.
-
Drug Administration: Dexamethasone 21-isonicotinate was administered as a solution both intravenously and intramuscularly at a dose of 0.1 mg/kg.
-
Sample Collection: Blood samples were collected at predetermined time points post-administration.
-
Analytical Method: Plasma concentrations of dexamethasone were quantified using high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The resulting concentration-time data were analyzed using a two-compartment open model to determine pharmacokinetic parameters such as elimination half-life and bioavailability.
Pharmacodynamic Effects
A key pharmacodynamic effect of glucocorticoids is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in endogenous cortisol secretion. The duration of cortisol suppression can serve as a surrogate marker for the duration of glucocorticoid activity.
Studies in cattle have shown that after intramuscular administration of a dexamethasone 21-isonicotinate suspension, plasma cortisol concentrations remained suppressed for a significantly extended period, not returning to normal levels in all animals until 52 days post-administration.[1] This indicates a long duration of action for the isonicotinate ester in a suspension formulation. In contrast, after intravenous administration of dexamethasone phosphate, the onset of cortisol suppression is rapid, but the duration is considerably shorter.[3]
Conclusion
The in vivo efficacy of this compound and dexamethasone phosphate is primarily differentiated by their pharmacokinetic profiles, which are a direct consequence of their chemical structures and formulations.
-
Dexamethasone phosphate is a water-soluble ester that is rapidly hydrolyzed to active dexamethasone, providing a fast onset and shorter duration of action. It is well-suited for acute inflammatory conditions where immediate therapeutic intervention is required.
-
This compound , particularly as a suspension, acts as a long-acting prodrug. Its slow absorption and hydrolysis from the injection site result in a sustained release of dexamethasone, making it suitable for the management of chronic inflammatory conditions or when a prolonged therapeutic effect is desired.
The choice between these two esters should be guided by the specific therapeutic objective, considering the desired onset and duration of anti-inflammatory and immunosuppressive effects. Further head-to-head in vivo efficacy studies in relevant disease models would be beneficial to provide a more direct comparison of their therapeutic performance.
References
A Comparative Analysis of Dexamethasone Ester Hydrolysis Rates for Enhanced Prodrug Design
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data on the hydrolysis rates of various dexamethasone (B1670325) esters reveals significant differences in their conversion to the active drug, dexamethasone. This information is critical for researchers, scientists, and drug development professionals in the design of prodrugs with optimized therapeutic efficacy. This guide provides a comparative analysis of these hydrolysis rates, detailed experimental protocols, and a visualization of the key signaling pathway involved in dexamethasone's mechanism of action.
Dexamethasone, a potent synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties. However, its low water solubility can limit its applications. Esterification of dexamethasone at the C21 or C17 hydroxyl group creates prodrugs with improved solubility and modified pharmacokinetic profiles. The therapeutic efficacy of these ester prodrugs is critically dependent on their in vivo hydrolysis to the active dexamethasone by endogenous esterases. The rate of this hydrolysis directly influences the onset and duration of the drug's action.
Comparative Hydrolysis Rates of Dexamethasone Esters
The rate of hydrolysis varies significantly among different dexamethasone esters, influenced by the nature of the ester group and the biological environment. The following table summarizes the available quantitative data on the hydrolysis of several dexamethasone esters.
| Dexamethasone Ester | Biological Matrix | Hydrolysis Rate/Half-Life | Key Findings |
| Dexamethasone-21-Phosphate | Human Synovial Fluid | 10% hydrolysis in 1 hr, 30% in 3 hrs, 50% in 6 hrs, 80% in 24 hrs[1] | Rapid hydrolysis, suggesting a fast onset of action in intra-articular applications.[1] |
| Rat Plasma | Half-life of approximately 1.75 hours[2] | Demonstrates species-specific differences in hydrolysis rates.[2] | |
| Dexamethasone-21-Sulfate | Human Synovial Fluid | <10% hydrolysis after 24 hours[1] | Significantly slower hydrolysis compared to the phosphate (B84403) ester, indicating a much longer duration of action.[1] |
| Dexamethasone Trimethylacetate | Bovine and Equine Whole Blood | Half-life of 10-30 minutes[3] | Very rapid hydrolysis observed in these species.[3] |
| Dexamethasone Dimethylbutyrate | Bovine Plasma | Half-life of approximately 1 hour[3] | Rapid hydrolysis in bovine plasma.[3] |
| Dexamethasone-21-Isonicotinate | Human Serum | Half-life of 90-100 minutes[3] | Moderate rate of hydrolysis in human serum.[3] |
| Rat and Rabbit Sera | 90% and 99% hydrolysis in 10 minutes, respectively[3] | Highlights significant inter-species variation in hydrolysis rates.[3] | |
| Dexamethasone-21-Acetate | Not specified | Slower release profile compared to more labile esters. | Often used in formulations for sustained release. |
Experimental Protocols
The determination of dexamethasone ester hydrolysis rates typically involves in vitro incubation of the ester in a relevant biological matrix followed by quantification of the released dexamethasone over time. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.
General Protocol for In Vitro Hydrolysis Study
This protocol is a synthesized representation of methodologies described in the cited literature.
1. Preparation of Solutions:
-
Prepare a stock solution of the dexamethasone ester of interest in a suitable solvent (e.g., methanol, ethanol).
-
Prepare a working solution by diluting the stock solution with the chosen biological matrix (e.g., human plasma, synovial fluid, serum) to a final concentration relevant for the study.
2. Incubation:
-
Incubate the working solution at a physiologically relevant temperature, typically 37°C, in a shaking water bath or incubator.
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
3. Sample Preparation for HPLC Analysis:
-
To stop the enzymatic hydrolysis reaction, immediately add a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or methanol) to the collected aliquots.
-
Vortex the samples to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
4. HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.[4][5][6][7]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[4][5][6]
-
Flow Rate: A flow rate of around 1.0 mL/min is common.[5][6]
-
Detection: UV detection at a wavelength of approximately 240 nm is used to quantify both the dexamethasone ester and the released dexamethasone.[4][7][8]
-
Quantification: The concentrations of the ester and dexamethasone are determined by comparing their peak areas to those of standard solutions of known concentrations.
5. Data Analysis:
-
Plot the concentration of the remaining dexamethasone ester or the formed dexamethasone against time.
-
Determine the hydrolysis rate constant (k) and the half-life (t½) of the ester from the resulting kinetic profile.
Dexamethasone Signaling Pathway
The anti-inflammatory and immunosuppressive effects of dexamethasone are primarily mediated through its interaction with the glucocorticoid receptor (GR). The following diagram illustrates the genomic signaling pathway of dexamethasone.
References
- 1. A comparative study on the rate of de-esterification of dexamethasone phosphate and dexamethasone sulfate in synovial fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of dexamethasone sodium phosphate in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 812. Dexamethasone (WHO Food Additives Series 33) [inchem.org]
- 4. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. neuroquantology.com [neuroquantology.com]
- 8. academics.su.edu.krd [academics.su.edu.krd]
A Comparative Analysis of the Anti-inflammatory Potency: Dexamethasone Isonicotinate vs. Prednisolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory potencies of Dexamethasone (B1670325) Isonicotinate and Prednisolone (B192156), supported by experimental data from established preclinical models. The information presented herein is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and application of these corticosteroids.
Executive Summary
Dexamethasone and its esters are recognized for their high anti-inflammatory potency, generally surpassing that of prednisolone. This guide consolidates experimental findings from two standard in vivo models of inflammation: the cotton pellet-induced granuloma assay (a model of chronic inflammation) and the carrageenan-induced paw edema model (a model of acute inflammation). The data consistently demonstrates the superior anti-inflammatory activity of dexamethasone compared to prednisolone on a weight-for-weight basis. While direct comparative data for Dexamethasone Isonicotinate in the carrageenan-induced paw edema model is limited, the available data for dexamethasone provides a strong indication of its high potency.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative anti-inflammatory effects of Dexamethasone and Prednisolone in key preclinical models.
Table 1: Anti-inflammatory Effect in Cotton Pellet-Induced Granuloma in Rats
| Treatment (Oral) | Dose (mg/kg) | Inhibition of Exudate Formation (%) | Inhibition of Granuloma Formation (%) | Reference |
| Control | - | 0 | 0 | [1][2] |
| Dexamethasone | 1 | 33 | 55 | [1][2] |
| Prednisolone | 5 | 22 | 23 | [1][2] |
Note: The data clearly indicates that dexamethasone at a 1 mg/kg dose is significantly more potent than prednisolone at a 5 mg/kg dose in inhibiting both the exudative and proliferative phases of chronic inflammation in this model.[1][2]
Table 2: Relative Anti-inflammatory Potency in Carrageenan-Induced Paw Edema in Rats (General Dexamethasone Data)
| Compound | Relative Anti-inflammatory Potency (compared to Hydrocortisone=1) | Equivalent Anti-inflammatory Dose (mg) |
| Hydrocortisone | 1 | 20 |
| Prednisolone | 4 | 5 |
| Dexamethasone | 25-30 | 0.75 |
Note: This table provides the generally accepted relative anti-inflammatory potencies. It is important to note that these are approximations and can vary depending on the specific experimental model and route of administration. Dexamethasone is approximately 6-7 times more potent than prednisolone based on these equivalencies.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and well-established method for evaluating the anti-inflammatory activity of compounds in an acute inflammatory setting.[3][4]
Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are used.
-
Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and provided with food and water ad libitum. They are fasted overnight before the experiment.
-
Treatment: this compound, Prednisolone, or a vehicle control are administered, typically orally or intraperitoneally, one hour before the induction of inflammation.
-
Induction of Edema: A 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage increase in paw volume is calculated for each group. The percentage inhibition of edema by the drug-treated groups is calculated by comparing their mean increase in paw volume with that of the control group.
Cotton Pellet-Induced Granuloma in Rats
This model is employed to assess the anti-inflammatory effects of compounds on the proliferative phase of inflammation, which is characteristic of chronic inflammatory conditions.[5][6]
Workflow:
Caption: Workflow for Cotton Pellet-Induced Granuloma Assay.
Detailed Methodology:
-
Animals: Male Wistar rats weighing between 180-250g are used.
-
Implantation: Under light ether anesthesia, sterile, pre-weighed cotton pellets (approximately 30 ± 1 mg) are implanted subcutaneously, one on each side of the groin or axilla region.
-
Treatment: The animals are treated with Dexamethasone, Prednisolone, or a vehicle control orally for 7 consecutive days, starting from the day of cotton pellet implantation.
-
Excision and Weighing: On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised. The wet weight of the granulomas is recorded. The pellets are then dried in an oven at 60°C until a constant weight is achieved, and the final dry weight is recorded.
-
Data Analysis: The amount of granuloma tissue formed is determined by subtracting the initial weight of the cotton pellet from the final dry weight. The percentage inhibition of granuloma formation in the drug-treated groups is calculated by comparing their mean granuloma weight with that of the control group.
Signaling Pathway of Glucocorticoids
This compound, being a prodrug of dexamethasone, and prednisolone exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The binding of the glucocorticoid to the cytoplasmic GR initiates a cascade of events leading to the modulation of gene expression.
Caption: Glucocorticoid Receptor Signaling Pathway.
Mechanism of Action:
-
Ligand Binding: Dexamethasone (released from this compound) or Prednisolone, being lipophilic, passively diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) located in the cytoplasm. The GR is part of a multiprotein complex that includes heat shock proteins (HSPs).
-
Activation and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and the activated glucocorticoid-GR complex translocates into the nucleus.
-
Genomic Effects:
-
Transactivation: The activated complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
-
Transrepression: The glucocorticoid-GR complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This repression leads to a decrease in the expression of various pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Conclusion
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. media.neliti.com [media.neliti.com]
In Vitro Showdown: Dexamethasone Isonicotinate vs. Hydrocortisone - A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Dexamethasone (B1670325) Isonicotinate (B8489971) and Hydrocortisone (B1673445). It delves into their mechanisms of action, supported by experimental data, to elucidate their performance as anti-inflammatory agents.
Dexamethasone isonicotinate is a synthetic glucocorticoid, a corticosteroid hormone that is a derivative of dexamethasone. It is an ester of dexamethasone and isonicotinic acid. As a prodrug, it is designed to be inactive until it is metabolized in the body to its active form, dexamethasone. This metabolic conversion is a critical factor in its pharmacological activity. In contrast, hydrocortisone is a naturally occurring glucocorticoid.
This guide will focus on the in vitro performance of the active form, dexamethasone, in comparison to hydrocortisone, to provide a clear understanding of their intrinsic potencies and cellular effects.
Quantitative Comparison of Glucocorticoid Activity
The following tables summarize key quantitative data from in vitro studies, offering a head-to-head comparison of dexamethasone and hydrocortisone.
| Compound | Relative Anti-Inflammatory Potency (Hydrocortisone = 1) | Reference |
| Dexamethasone | ~25-30 | [1] |
| Hydrocortisone | 1 | [1] |
| Assay | Dexamethasone | Hydrocortisone | Reference |
| Inhibition of Phytohemagglutinin (PHA)-stimulated Lymphocyte Transformation (Relative Potency) | 24.7 | 1.00 | [2] |
| Inhibition of Basophil Histamine Release (Rank Order of Potency) | More Potent | Less Potent | [3] |
| Inhibition of IL-5-induced Eosinophil Viability (Rank Order of Potency) | More Potent | Less Potent | [3] |
| Inhibition of VCAM-1 Expression in Bronchial Epithelial Cells (Rank Order of Potency) | More Potent | Less Potent | [3] |
| Inhibition of Cerebellar Granule Neuron Proliferation | ~100-fold more potent | Less Potent | [4] |
Glucocorticoid Receptor Signaling Pathways
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression through two primary mechanisms: transactivation and transrepression.
Figure 1. Glucocorticoid Receptor Signaling Pathways.
Experimental Workflow for In Vitro Comparison
A general workflow for the in vitro comparison of glucocorticoids is outlined below. This process involves a series of assays to determine receptor binding, and anti-inflammatory potency through the modulation of key signaling pathways and cellular responses.
Figure 2. Experimental Workflow for Glucocorticoid Comparison.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols serve as a general framework and may require optimization based on specific cell types and laboratory conditions.
Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity of dexamethasone and hydrocortisone to the glucocorticoid receptor.
Principle: This assay measures the ability of unlabeled test compounds (dexamethasone or hydrocortisone) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the GR.[5]
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing GR from a suitable cell line (e.g., A549 human lung carcinoma cells) or use purified recombinant GR.[5]
-
Competitive Binding: Incubate a fixed concentration of [³H]-dexamethasone with the GR preparation in the presence of increasing concentrations of unlabeled dexamethasone or hydrocortisone.
-
Separation: Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), which can be used to determine the binding affinity (Ki).
NF-κB and AP-1 Reporter Gene Assays
Objective: To assess the ability of dexamethasone and hydrocortisone to inhibit the transcriptional activity of NF-κB and AP-1.
Principle: These cell-based assays utilize a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for either NF-κB or AP-1.[6][7] Activation of the respective pathway by a stimulus (e.g., TNF-α for NF-κB, PMA for AP-1) leads to the expression of the reporter gene.[6] Glucocorticoids will inhibit this expression in a dose-dependent manner.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) and transfect with a reporter plasmid containing the NF-κB or AP-1 response element upstream of the luciferase gene.[6]
-
Treatment: Pre-treat the transfected cells with varying concentrations of dexamethasone or hydrocortisone for a specified period (e.g., 1 hour).[6]
-
Stimulation: Induce the signaling pathway by adding a stimulus (e.g., 2,000 IU/ml TNF-α for NF-κB or 100 nM PMA for AP-1) and incubate for an appropriate time (e.g., 6 hours).[6]
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the percentage of inhibition of the stimulated response by the glucocorticoids. Determine the IC50 for each compound.
In Vitro Cytokine Production Assay
Objective: To measure the inhibitory effect of dexamethasone and hydrocortisone on the production of pro-inflammatory cytokines.
Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs), are stimulated in vitro to produce cytokines. The concentration of these cytokines in the cell culture supernatant is then measured in the presence and absence of the test compounds.
Methodology:
-
Cell Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Culture and Treatment: Culture the PBMCs and pre-incubate with various concentrations of dexamethasone or hydrocortisone.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA).
-
Supernatant Collection: After an incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the glucocorticoids and determine the IC50 values.
Conclusion
The in vitro data consistently demonstrate that dexamethasone is a significantly more potent glucocorticoid than hydrocortisone. This increased potency is reflected in its higher relative anti-inflammatory activity and its greater efficacy in inhibiting various cellular processes central to the inflammatory response, including lymphocyte proliferation, inflammatory mediator release, and the expression of adhesion molecules. While this compound acts as a prodrug, its therapeutic effects are mediated by the parent compound, dexamethasone. Therefore, for in vitro studies aimed at understanding the direct cellular and molecular mechanisms of action, dexamethasone serves as the appropriate comparator to hydrocortisone. This guide provides a foundational framework for researchers to design and interpret in vitro studies comparing the efficacy of different glucocorticoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [sitem.herts.ac.uk]
- 6. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β [frontiersin.org]
Head-to-Head Clinical Trial of Dexamethasone Isonicotinate in Veterinary Medicine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dexamethasone (B1670325) isonicotinate (B8489971), a long-acting synthetic glucocorticoid, is utilized in veterinary medicine for its potent anti-inflammatory and gluconeogenic effects. This guide provides a comparative analysis of its performance against other corticosteroids in key veterinary species, supported by experimental data from clinical trials.
Executive Summary
This guide synthesizes findings from head-to-head and comparative clinical trials involving dexamethasone isonicotinate and other corticosteroids in bovine, equine, and canine species. The primary indications covered include bovine ketosis, equine recurrent airway obstruction (heaves), and inflammatory conditions in canines. While direct head-to-head trials for this compound are limited for some indications, this guide draws on available data for other dexamethasone esters and alternative corticosteroids to provide a comprehensive comparative overview.
Bovine: Management of Ketosis
Bovine ketosis is a common metabolic disorder in dairy cattle characterized by hypoglycemia and hyperketonemia. Glucocorticoids are a cornerstone of therapy due to their gluconeogenic effects.
Comparative Efficacy in Bovine Ketosis
| Treatment Group | Key Efficacy Endpoint(s) | Outcome | Study Reference |
| Dexamethasone (IM) + Glucose (IV) | Treatment Success (Recovery after single treatment) | Significantly more efficacious than Dexamethasone alone. | [1][2] |
| Dexamethasone (IM) | Treatment Success (Recovery after single treatment) | Less efficacious than combination therapy with glucose. No significant difference in efficacy compared to Flumethasone (B526066) alone. | [1][2] |
| Flumethasone (IM) | Treatment Success (Recovery after single treatment) | No significant difference in efficacy compared to Dexamethasone alone. | [1][2] |
| Flumethasone (IM) + Glucose (IV) | Treatment Success (Recovery after single treatment) | Significantly more efficacious than Dexamethasone alone. | [1][2] |
| Dexamethasone and Prednisolone (B192156) | Normalization of acetoacetate (B1235776), β-hydroxybutyrate, and glucose concentrations | Equally effective in normalizing blood parameters. | [3] |
| Dexamethasone + Propylene Glycol | Normalization of acetoacetate, β-hydroxybutyrate, and glucose concentrations | Equally effective as Dexamethasone and Prednisolone in normalizing blood parameters. Showed a higher mean glucose concentration at day 2 post-treatment. | [3] |
Note: The dexamethasone products used in these studies were not always specified as the isonicotinate ester. However, the general efficacy of dexamethasone as a class is represented.
Experimental Protocols: Bovine Ketosis
Study Comparing Dexamethasone and Flumethasone (Shpigel et al., 1996) [1][2]
-
Animal Subjects: 127 dairy cows with a urine acetoacetate concentration of ≥ 60 mg/dl.
-
Treatment Groups:
-
Group 1: 500 ml of 50% glucose solution IV + 40 mg of dexamethasone IM.
-
Group 2: 40 mg of dexamethasone IM.
-
Group 3: 5 mg of flumethasone IM.
-
Group 4: 500 ml of 50% glucose solution IV + 5 mg of flumethasone IM.
-
-
Outcome Measures: Treatment success was defined as recovery after a single treatment without relapse during the same lactation. Blood glucose, serum β-hydroxybutyric acid, and urine acetoacetate concentrations were also measured.
Equine: Management of Recurrent Airway Obstruction (Heaves)
Heaves, a common allergic respiratory disease in horses, is characterized by airway inflammation and obstruction. Corticosteroids are highly effective in controlling the clinical signs.
Comparative Efficacy in Equine Heaves
A direct head-to-head trial provides a clear comparison of this compound with other corticosteroids.
| Treatment Group | Dosage | Key Efficacy Endpoint(s) | Outcome | Study Reference |
| This compound (IM) | 0.04 mg/kg every 3 days | Improvement in lung function | Rapidly effective in 8 of 9 horses. | [4] |
| Dexamethasone Solution (IV) | 0.1 mg/kg daily | Improvement in lung function, Decrease in BALF neutrophils | Improved lung function within 3 days in all horses. Decreased percent neutrophils in BALF at Day 10. | [4] |
| Prednisolone (Oral) | 1 mg/kg daily | Improvement in lung function | No effect on Days 3 and 7. Some improvement in 5 of 9 horses by Day 10. | [4] |
| Triamcinolone Acetonide (IM) | 0.09 mg/kg single dose | Improvement in respiratory mechanics | Improved lung function for up to 3 weeks. | [4] |
Experimental Protocols: Equine Heaves
Study Comparing this compound, Dexamethasone Solution, and Prednisolone [4]
-
Animal Subjects: 9 horses with a history of heaves.
-
Study Design: Randomized crossover study.
-
Treatment Groups:
-
This compound (0.04 mg/kg IM every 3 days).
-
Dexamethasone solution (0.1 mg/kg IV daily).
-
Prednisolone tablets (1 mg/kg orally daily).
-
No treatment (control).
-
-
Outcome Measures: Lung function (maximal change in transpulmonary pressure, pulmonary resistance, and lung elastance) and bronchoalveolar lavage fluid (BALF) cytology.
Canine: Management of Inflammatory and Immune-Mediated Diseases
Corticosteroids are widely used in dogs for a variety of inflammatory and immune-mediated conditions, including atopic dermatitis and hypoadrenocorticism.
Comparative Efficacy in Canine Conditions
While specific head-to-head trials of this compound in dogs are not prominent in the literature, comparisons between dexamethasone and prednisolone for various conditions offer valuable data. Long-acting glucocorticoids like dexamethasone are reported to be 4 to 10 times more potent than prednisolone.[5][6]
| Condition | Treatment Group | Key Efficacy Endpoint(s) | Outcome | Study Reference |
| Hypoadrenocorticism (Adrenal Crisis) | Dexamethasone | Median hospitalization time | 48 hours. | [5][6] |
| Prednisolone derivatives | Median hospitalization time | 72 hours. | [5][6] | |
| Hydrocortisone | Median hospitalization time | 48 hours; faster normalization of electrolytes compared to prednisolone. | [5][6] | |
| Atopic Dermatitis | Prednisone | Canine Atopic Dermatitis Extent and Severity Index (CADESI) | Significantly lower CADESI scores in the first two weeks compared to controls. | [7] |
| Oclacitinib | Canine Atopic Dermatitis Extent and Severity Index (CADESI) | Significantly lower CADESI scores in the first two weeks compared to controls. | [7] |
Experimental Protocols: Canine Atopic Dermatitis
Study Comparing Prednisone, Oclacitinib, Ciclosporin, and Lokivetmab [7]
-
Animal Subjects: 19 atopic beagle dogs.
-
Study Design: Controlled, blinded study.
-
Treatment Groups:
-
Prednisone
-
Oclacitinib
-
Ciclosporin
-
Lokivetmab
-
No treatment (control)
-
-
Outcome Measures: Canine Atopic Dermatitis Extent and Severity Index (CADESI), pruritus scores, transepidermal water loss (TEWL), and skin hydration.
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene transcription, leading to anti-inflammatory and metabolic effects.
Caption: Glucocorticoid receptor signaling pathway.
General Experimental Workflow for Comparative Clinical Trials
The following diagram illustrates a typical workflow for a randomized controlled clinical trial comparing different corticosteroid treatments in veterinary species.
Caption: General workflow for a comparative clinical trial.
References
- 1. Use of corticosteroids alone or combined with glucose to treat ketosis in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Treatment of Bovine Ketosis with Invert Sugar, Glucocorticoids, and Propylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vet.ucalgary.ca [vet.ucalgary.ca]
- 5. Frontiers | Comparison of prednisolone and alternative glucocorticoid dosing protocols for canine hypoadrenocorticism: insights from a survey-based study [frontiersin.org]
- 6. Comparison of prednisolone and alternative glucocorticoid dosing protocols for canine hypoadrenocorticism: insights from a survey-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Species Pharmacokinetics of Dexamethasone Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two common dexamethasone (B1670325) esters, dexamethasone sodium phosphate (B84403) and dexamethasone acetate (B1210297), across various species. The information is intended to support researchers and drug development professionals in selecting the appropriate ester for their studies and in understanding the cross-species variability in its disposition. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided.
Introduction: The Role of Esterification in Dexamethasone Pharmacokinetics
Dexamethasone, a potent synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties. However, its low aqueous solubility can limit its formulation and administration. To overcome this, ester prodrugs such as dexamethasone sodium phosphate and dexamethasone acetate have been developed. These esters possess different physicochemical properties that significantly influence their pharmacokinetic behavior, including their rate of absorption, distribution, and conversion to the active form, dexamethasone.[1]
Dexamethasone Sodium Phosphate: A highly water-soluble salt, this ester is suitable for intravenous administration and is rapidly hydrolyzed by endogenous phosphatases to release active dexamethasone.[1][2] This rapid conversion leads to a fast onset of action.
Dexamethasone Acetate: This ester is less polar and more lipophilic, resulting in lower water solubility.[1] This property leads to a slower rate of absorption and conversion to the active drug, often resulting in a more prolonged duration of action, particularly after intramuscular or subcutaneous administration.[1]
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of dexamethasone and its esters have been studied in various species. The following tables summarize key pharmacokinetic parameters for dexamethasone following administration of its esters. It is important to note that direct comparative studies of both esters in the same species are limited, and much of the available data focuses on the pharmacokinetics of the active moiety, dexamethasone, after the administration of its prodrugs.
Table 1: Pharmacokinetic Parameters of Dexamethasone Following Administration of Dexamethasone Sodium Phosphate in Various Species
| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |
| Human | 20 mg (as free alcohol equiv.), IV | Peak within 5 min | < 0.1 | - | - | [2] |
| Dog | 0.1 mg/kg, IV | - | - | Increased with dose | Increased with dose | [3] |
| Dog | 1 mg/kg, IV | - | - | - | 2.0 - 2.3 | [4] |
| Rat (Female) | 1 mg/kg, IV | - | - | - | 2.3 | [5] |
| Rat (Female) | 1 mg/kg, IM | Rapid Absorption | 0.23 | - | 2.3 | [5] |
Note: Cmax, Tmax, and AUC values are often dose-dependent and can vary significantly between studies. This table provides a comparative overview.
Table 2: Pharmacokinetic Parameters of Dexamethasone Following Administration of Dexamethasone Acetate in Various Species
| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |
| Human | - | - | - | - | - | [6] |
| Dog | - | - | - | - | - | |
| Rat | - | - | - | - | - |
Note: Direct comparative pharmacokinetic data for dexamethasone acetate is less commonly reported for rapid systemic delivery due to its typical formulation for sustained release. The pharmacokinetic profile is largely reflective of the slow conversion to dexamethasone.[1][6]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are representative protocols for in vivo pharmacokinetic studies and bioanalytical methods.
Representative In Vivo Pharmacokinetic Study Protocol in Rats (Intramuscular Administration)
This protocol is based on common practices for determining the pharmacokinetic profile of a dexamethasone ester following intramuscular administration to rats.[5][7]
Objective: To determine the plasma concentration-time profile of dexamethasone following intramuscular administration of dexamethasone phosphate.
Animals: Male or female Wistar or Sprague-Dawley rats (200-250 g).
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
Drug Administration:
-
Acclimatize animals for at least one week before the experiment.
-
On the day of the study, weigh each rat to determine the precise dose.
-
Administer dexamethasone phosphate (e.g., 1 mg/kg) via intramuscular injection into the hind limb.
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or a cannulated vessel at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Representative Bioanalytical Method: LC-MS/MS for Dexamethasone in Plasma
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dexamethasone in plasma samples.[8][9][10]
Objective: To accurately quantify the concentration of dexamethasone in plasma samples.
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add 25 µL of an internal standard solution (e.g., dexamethasone-d3).
-
Add 1 mL of an extraction solvent (e.g., methyl-tert-butyl ether).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for dexamethasone and the internal standard.
-
Cross-Species Metabolism and Hydrolysis
The in vivo conversion of dexamethasone esters to the active dexamethasone is a critical step in their pharmacology. This process is primarily mediated by esterases and phosphatases present in the blood and various tissues.[11][12]
Hydrolysis of Dexamethasone Esters:
-
Dexamethasone Sodium Phosphate: This ester undergoes rapid hydrolysis by alkaline phosphatases.[1] The rate of hydrolysis can vary between species. For instance, the in vitro hydrolysis of dexamethasone phosphate is significantly faster in rat plasma compared to human plasma.[13]
-
Dexamethasone Acetate: The hydrolysis of the acetate ester is generally slower than that of the phosphate ester, contributing to its longer duration of action.[1] Species differences in the activity of carboxylesterases (hCE1 and hCE2 in humans) can influence the rate of hydrolysis.[12][14]
Metabolism of Dexamethasone: Once formed, dexamethasone is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major isoform involved in humans.[15] The primary metabolic pathway is 6-hydroxylation.[15] There are notable species differences in the metabolic profile of dexamethasone. For example, 6-hydroxylation is a major pathway in humans and hamsters, while its formation is sex-specific in rats (higher in males).[15]
Visualizations
The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of dexamethasone esters.
Caption: Metabolic pathway of Dexamethasone esters.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion
The choice between dexamethasone sodium phosphate and dexamethasone acetate for research and development purposes should be guided by their distinct pharmacokinetic profiles, which are largely determined by their physicochemical properties. Dexamethasone sodium phosphate provides rapid systemic availability of the active drug, making it suitable for studies requiring a fast onset of action. In contrast, dexamethasone acetate's slower conversion to dexamethasone results in a more sustained effect. Significant species differences exist in the rate of ester hydrolysis and the subsequent metabolism of dexamethasone, which must be considered when extrapolating preclinical data to humans. The provided experimental protocols offer a foundation for conducting robust pharmacokinetic evaluations of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dexamethasone pharmacokinetics in clinically normal dogs during low- and high-dose dexamethasone suppression testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of dexamethasone and its effect on adrenal gland function in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of dexamethasone pharmacokinetics in female rats after intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics of Dexamethasone in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Species differences in the hydrolysis of dexamethasone-21-isonicotinate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Stability-Indicating HPLC Method for Dexamethasone Isonicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dexamethasone (B1670325) Isonicotinate in pharmaceutical formulations. The methodologies and data presented are benchmarked against established methods for Dexamethasone, offering a framework for robust analytical method validation in accordance with ICH guidelines.[1][2][3][4]
Comparative Analysis of HPLC Methods
A successful stability-indicating method must accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[4][5] Below is a comparison of a proposed, optimized method for Dexamethasone Isonicotinate against a typical method used for Dexamethasone analysis.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: this compound (Proposed) | Method B: Dexamethasone (Reference)[6][7] |
| Column | C18 (e.g., Zorbax Eclipse XDB C8, 4.6 x 150 mm, 5 µm)[8] | C18 (e.g., RP 2.5 Fortis C18, 4.6 x 100 mm, 2.5 µm)[3][6] |
| Mobile Phase | Acetonitrile (B52724) : Water (60:40, v/v) with 0.1% Phosphoric Acid | Acetonitrile : Water (40:60, v/v) with 0.1% Orthophosphoric Acid[3][6][7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[3][6][7] |
| Detection Wavelength | 239 nm[8] | 240 nm[7][9] |
| Column Temperature | 27 °C[3] | 27 °C[3] |
| Injection Volume | 20 µL | 20 µL |
| Run Time | < 10 minutes | < 10 minutes |
Method Validation Summary
The proposed method for this compound would be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2] The following tables summarize the expected performance data based on typical results for similar corticosteroid analyses.[3][8][10]
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Expected Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | ~1.1 |
| Theoretical Plates (N) | > 2000 | > 3000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% for 6 injections | < 0.5% |
Table 3: Validation Parameters and Expected Results
| Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at the retention time of the analyte | Peak purity > 0.999 |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of the test concentration | 50-150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.03 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes | Robust |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5] The drug substance is subjected to stress conditions to produce degradation products.
Table 4: Summary of Forced Degradation Studies for this compound
| Stress Condition | Treatment | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2 hours | 10 - 15% |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 1 hour | 15 - 20% |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 4 hours | 5 - 10% |
| Thermal Degradation | 80°C for 48 hours | 3 - 8% |
| Photolytic Degradation | UV light (254 nm) for 24 hours | 8 - 12% |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (60:40, v/v) containing 0.1% phosphoric acid.
-
Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 50 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Sample Solution (100 µg/mL): Extract the drug product with a suitable solvent (e.g., methanol (B129727) or mobile phase), sonicate, and dilute to the target concentration. Filter through a 0.45 µm syringe filter before injection.
Validation Protocol
-
Specificity: Analyze blank, placebo, standard, and sample solutions. Perform forced degradation studies and ensure no co-elution of degradation peaks with the main analyte peak.
-
Linearity: Inject five concentrations across the range in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking the placebo with known concentrations of the API at three levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) and assess the impact on the results.
Visualizing the Workflow
The following diagrams illustrate the key processes in validating a stability-indicating HPLC method.
References
- 1. database.ich.org [database.ich.org]
- 2. hmrlabs.com [hmrlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. database.ich.org [database.ich.org]
- 6. Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone [ouci.dntb.gov.ua]
- 7. neuroquantology.com [neuroquantology.com]
- 8. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Gene Expression Profiling of Corticosteroids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression profiles induced by commonly used corticosteroids. By synthesizing experimental data, this document aims to illuminate the nuanced transcriptional effects of these potent anti-inflammatory and immunosuppressive agents.
Corticosteroids are a class of steroid hormones that are widely prescribed for a variety of inflammatory and autoimmune conditions. Their therapeutic effects are primarily mediated by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a vast network of genes. While corticosteroids share a common mechanism of action, differences in their potency, pharmacokinetics, and receptor affinity can lead to distinct gene expression signatures, influencing both therapeutic efficacy and adverse effect profiles. This guide offers a comparative analysis of the gene expression changes induced by prominent corticosteroids, including dexamethasone (B1670325), prednisolone (B192156), hydrocortisone, and methylprednisolone, supported by experimental data and detailed methodologies.
Comparative Analysis of Gene Expression
The transcriptional response to corticosteroids is complex, involving both the up-regulation (transactivation) and down-regulation (transrepression) of target genes. Studies have shown that while different corticosteroids often regulate a similar set of genes, the magnitude of this regulation can vary significantly.
A key finding in comparative transcriptomics is that the difference between corticosteroids like dexamethasone and prednisolone may lie more in their potency than in the specific genes they regulate.[1] When administered at biologically equivalent concentrations in acute lymphoblastic leukemia (ALL) cells, dexamethasone and prednisolone were found to regulate the same set of genes.[1] Dexamethasone is estimated to be approximately seven times more potent than prednisolone.[1]
The following table summarizes the comparative potency of different corticosteroids in modulating the expression of key glucocorticoid-responsive genes, as determined by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in human vocal fold fibroblasts and macrophages. Lower values indicate higher potency.
| Gene | Biological Process | Dexamethasone | Methylprednisolone | Triamcinolone |
| TSC22D3 (GILZ) | Anti-inflammatory | ~7 nM (EC50) | ~32 nM (EC50) | ~40 nM (EC50) |
| CCN2 (CTGF) | Fibrosis-related | ~7 nM (EC50) | ~32 nM (EC50) | ~40 nM (EC50) |
| CXCL10 | Pro-inflammatory | ~4 nM (EC50) | ~12 nM (EC50) | ~31 nM (EC50) |
| CXCL11 | Pro-inflammatory | ~3 nM (EC50) | ~9 nM (EC50) | ~19 nM (EC50) |
| Inflammatory Genes (general) | Inflammation | ~1 nM (IC50) | ~3 nM (IC50) | ~6 nM (IC50) |
Data synthesized from in vitro studies on human vocal fold fibroblasts and macrophages.[2]
Glucocorticoid Receptor Signaling Pathway
Corticosteroids exert their genomic effects by binding to the cytosolic Glucocorticoid Receptor (GR). This binding event triggers a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and its translocation into the nucleus. Once in the nucleus, the GR-ligand complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically leads to the recruitment of coactivators and the initiation of transcription of anti-inflammatory genes.
-
Transrepression: The GR monomer can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This tethering mechanism does not involve direct DNA binding by the GR but rather protein-protein interactions that prevent the transcription of inflammatory genes.
Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
The following provides a generalized methodology for the comparative gene expression profiling of corticosteroids using RNA sequencing (RNA-seq).
1. Cell Culture and Treatment:
-
Cell Line: Select a relevant cell line (e.g., A549 human lung adenocarcinoma, human peripheral blood mononuclear cells (PBMCs)) that expresses the glucocorticoid receptor.
-
Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells to achieve 70-80% confluency. Prior to treatment, cells may be serum-starved for a period (e.g., 24 hours) to reduce basal signaling. Treat cells with equimolar or equipotent concentrations of the corticosteroids to be compared (e.g., dexamethasone, hydrocortisone, prednisolone) or a vehicle control (e.g., DMSO). The treatment duration can vary depending on the experimental goals (e.g., 6, 12, or 24 hours).
2. RNA Extraction and Quality Control:
-
RNA Isolation: At the end of the treatment period, harvest the cells and extract total RNA using a suitable method, such as a column-based kit or TRIzol reagent.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. RNA-Seq Library Preparation and Sequencing:
-
Library Preparation: Prepare RNA-seq libraries from the total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control of Reads: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the high-quality reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the different corticosteroid treatment groups and the vehicle control. Common thresholds for significance are a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of DEGs to identify the biological processes and signaling pathways that are significantly affected by each corticosteroid.
References
Dexamethasone Isonicotinate in Animal Models of Arthritis: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of Dexamethasone (B1670325) isonicotinate (B8489971) in preclinical animal models of arthritis. As a prodrug, Dexamethasone isonicotinate is rapidly hydrolyzed in vivo to release the active compound, dexamethasone, a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties. This guide will therefore focus on the extensive experimental data available for dexamethasone in key arthritis models, serving as a robust surrogate for evaluating the potential of this compound. Comparisons with other corticosteroids and relevant experimental data are presented to aid in the design and interpretation of preclinical studies.
Mechanism of Action: Glucocorticoid Receptor-Mediated Anti-inflammatory Signaling
Dexamethasone exerts its therapeutic effects by binding to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR-dexamethasone complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. A key example is the induction of Annexin A1 (also known as Lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid pathway, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.
-
Transrepression: The activated GR can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This prevents the transcription of a wide array of inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules that drive the inflammatory cascade in arthritis.
The following diagram illustrates the core signaling pathway of dexamethasone.
Efficacy in Animal Models of Arthritis
The efficacy of dexamethasone, and by extension this compound, has been extensively evaluated in various animal models of rheumatoid arthritis. The two most common models are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
Collagen-Induced Arthritis (CIA)
The CIA model is widely used as it shares immunological and pathological characteristics with human rheumatoid arthritis. Arthritis is induced by immunization with type II collagen, leading to an autoimmune response against the cartilage.
Experimental Workflow for Collagen-Induced Arthritis (CIA)
Table 1: Efficacy of Dexamethasone in Collagen-Induced Arthritis (CIA) Models
| Animal Model | Treatment Protocol | Key Efficacy Outcomes | Reference |
| DBA/1 Mice | Dexamethasone (high-dose) | Less severe arthritis, decreased IL-10, and increased IFN-γ production.[1] | Joosten et al., 2000 |
| DBA/1 Mice | Dexamethasone (low-dose) with IL-4 | Less severe arthritis compared to low-dose dexamethasone alone.[1] | Joosten et al., 2000 |
| Male Lewis Rats | Dexamethasone (0.225 or 2.25 mg/kg, single s.c. dose) | Rapid decrease in paw edema.[2] | Hazra et al., 2008 |
| Male Lewis Rats | Dexamethasone (0.045 or 0.225 mg/kg, 7-day multiple s.c. doses) | Suppression of paw size close to healthy baseline.[2] | Hazra et al., 2008 |
| Wistar Rats | Dexamethasone (1 mg/kg, i.p., 3 times/week for 4 weeks) | Significantly inhibited the decrease in cartilage area, thickness, and cell numbers; decreased mRNA levels of MMP-9, MMP-13, ADAMTS-4, and ADAMTS-5.[3] | Xu et al., 2021 |
Adjuvant-Induced Arthritis (AIA)
The AIA model is induced by a single injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. It is a rapidly developing and severe model of inflammatory arthritis.
Experimental Workflow for Adjuvant-Induced Arthritis (AIA)
Table 2: Efficacy of Dexamethasone in Adjuvant-Induced Arthritis (AIA) Models
| Animal Model | Treatment Protocol | Key Efficacy Outcomes | Reference |
| Sprague-Dawley Rats | Dexamethasone (0.3 mg/kg, prophylactic) | Significant suppression of arthritis development.[4] | Adefisayo et al., 2017 |
| Lewis Rats | Dexamethasone (1 mg/kg p.o., Days 0-20) | Suppressed hindpaw edema and the increase in NF-κB p65 expression.[5] | Tsao et al., 1997 |
| Rats | Dexamethasone (high dose) combined with Melittin | Showed synergistic efficacy in reducing joint swelling and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[6] | Li et al., 2024 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of studies. Below are generalized protocols for the two most common animal models of arthritis.
Collagen-Induced Arthritis (CIA) in Rodents
Animals:
-
Mice: DBA/1, B10.RIII, or other susceptible strains, typically 8-10 weeks old.
-
Rats: Lewis, Wistar, or Sprague-Dawley rats, typically 6-8 weeks old.
Induction Protocol:
-
Primary Immunization (Day 0): An emulsion is prepared by mixing an equal volume of 2 mg/mL type II collagen (bovine or chicken for mice; bovine or porcine for rats) in 0.05 M acetic acid with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (typically 1-4 mg/mL). Animals are injected intradermally at the base of the tail with 100-200 µL of the emulsion.
-
Booster Immunization (Day 21): A second emulsion is prepared using type II collagen and Incomplete Freund's Adjuvant (IFA). Animals receive a booster injection of 100-200 µL intradermally at a different site near the base of the tail.
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is typically scored on a scale of 0-4 for each paw, based on the degree of erythema, swelling, and ankylosis. The maximum score per animal is 16.
-
Paw Volume/Thickness: Paw swelling is measured using a plethysmometer or digital calipers.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained (e.g., with Hematoxylin and Eosin, Safranin O) to assess inflammation, pannus formation, cartilage erosion, and bone resorption.
-
Biomarker Analysis: Serum or tissue levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies can be measured by ELISA or other immunoassays.
Adjuvant-Induced Arthritis (AIA) in Rats
Animals:
-
Lewis, Sprague-Dawley, or other susceptible rat strains, typically 6-8 weeks old.
Induction Protocol:
-
Induction (Day 0): A single intradermal or subcutaneous injection of 50-100 µL of Complete Freund's Adjuvant (CFA) containing a high concentration of heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) is administered into the footpad or the base of the tail.
Assessment of Arthritis:
-
Clinical Scoring and Paw Volume: Similar to the CIA model, arthritis severity is monitored by clinical scoring and measurement of paw swelling in both the injected (primary lesion) and contralateral (secondary lesion) paws.
-
Body Weight: A decrease in body weight is often observed and can be used as a systemic marker of disease.
-
Histopathology and Biomarker Analysis: Similar endpoints as in the CIA model are assessed.
Conclusion
The available preclinical data robustly support the potent anti-inflammatory and disease-modifying effects of dexamethasone in various animal models of arthritis. As this compound serves as a prodrug for dexamethasone, it is anticipated to exhibit a comparable efficacy profile, which will be influenced by its pharmacokinetic properties. The provided data tables and experimental protocols offer a valuable resource for researchers designing and evaluating studies on this compound and other novel glucocorticoid-based therapies for rheumatoid arthritis. Further head-to-head comparative studies of this compound with dexamethasone and other corticosteroids in these models would be beneficial to delineate any potential advantages conferred by the isonicotinate ester.
References
- 1. chondrex.com [chondrex.com]
- 2. Modulation of collagen-induced arthritis by IL-4 and dexamethasone: the synergistic effect of IL-4 and dexamethasone on the resolution of CIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Experimental Models for Rheumatoid Arthritis | Musculoskeletal Key [musculoskeletalkey.com]
- 5. inotiv.com [inotiv.com]
- 6. goodrx.com [goodrx.com]
A Comparative Analysis of Dexamethasone Prodrugs: Side-Effect Profiles and Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Dexamethasone (B1670325), a potent synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. However, its clinical utility is often hampered by a significant side-effect profile, particularly with long-term use. To mitigate these adverse effects while retaining therapeutic efficacy, various prodrug strategies have been developed. These approaches aim to modify the pharmacokinetic and biodistribution profiles of dexamethasone, leading to more targeted delivery and reduced systemic exposure. This guide provides a comparative overview of the side-effect profiles of different dexamethasone prodrugs based on available preclinical experimental data.
Quantitative Comparison of Side-Effect Profiles
The following table summarizes the key preclinical findings on the side-effect profiles of various dexamethasone prodrugs compared to conventional dexamethasone. It is important to note that these data are compiled from different studies and experimental models, which should be taken into consideration when making direct comparisons.
| Prodrug Formulation | Key Side-Effect Parameter | Experimental Model | Results | Reference |
| P-Dex (HPMA copolymer-dexamethasone conjugate) | Bone Mineral Density (BMD) & Bone Volume/Tissue Volume (BV/TV) | Collagen-Induced Arthritis (CIA) in mice | P-Dex treatment resulted in significantly higher BMD and BV/TV compared to dexamethasone, indicating reduced skeletal toxicity. | [1][2] |
| Adrenal Gland Atrophy | Lupus-prone MRL/lpr mice | Adrenal gland atrophy was observed in P-Dex treated mice. | ||
| PEG-Dex (PEG-based dexamethasone prodrug; ZSJ-0228) | Systemic Glucocorticoid Side Effects | Lupus-prone NZB/WF1 and MRL/lpr mice | PEG-Dex treatment was not associated with measurable glucocorticoid-associated adverse effects, showing a superior safety profile to P-Dex. | |
| Adrenal Gland Atrophy | Lupus-prone MRL/lpr mice | No significant adrenal gland atrophy was observed with PEG-Dex treatment. | ||
| Dexamethasone Palmitate (DXP) in PLGA-PEG Nanoparticles | Biodistribution | Healthy mice | Lower dexamethasone concentrations were observed in the liver, kidneys, and lungs compared to the soluble drug, dexamethasone phosphate. | [3] |
| Systemic Cytokine Levels (TNF-α, IL-10, IL-4, IL-17A) | Collagen-Induced Arthritis (CIA) in mice | DXP-NPs showed more efficient inhibition of inflammatory cytokines compared to the soluble drug. | [1] | |
| LD003 (Hydrophobic dexamethasone prodrug in Lipid Nanoparticles) | Pro-inflammatory Cytokine Production (KC-GRO, TNFα, IL-1β, IL-6) | Mice with LNP-induced immune stimulation | A 0.5 mg/kg dose of dexamethasone equivalent as LD003 achieved greater immunosuppression than 20 mg/kg of free dexamethasone. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the comparison of dexamethasone prodrugs.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model for rheumatoid arthritis to evaluate the efficacy and side effects of anti-inflammatory drugs.
-
Induction:
-
Immunization: DBA/1 mice are typically immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
-
Assessment of Arthritis:
-
The severity of arthritis in the paws is scored clinically based on swelling and erythema.
-
-
Side-Effect Evaluation:
-
Bone Density: At the end of the study, skeletal toxicity is often assessed by analyzing bone mineral density and bone architecture of the tibia or femur using micro-computed tomography (micro-CT).
-
Systemic Inflammation: Blood samples are collected to measure systemic levels of pro-inflammatory and anti-inflammatory cytokines using techniques like ELISA or multiplex bead arrays.
-
Micro-Computed Tomography (Micro-CT) for Bone Density Analysis
Micro-CT is a high-resolution imaging technique used to non-destructively assess bone microarchitecture and mineral density.
-
Sample Preparation: The femur or tibia is dissected from the mouse and fixed.
-
Scanning: The bone is scanned using a micro-CT system. Key parameters include voxel size, X-ray energy, and exposure time.
-
Analysis:
-
A region of interest (ROI) is selected, typically in the trabecular bone of the metaphysis or the cortical bone of the diaphysis.
-
3D reconstruction of the bone structure is performed.
-
Quantitative analysis of bone parameters is conducted, including:
-
Bone Mineral Density (BMD): A measure of the mineral content of the bone.
-
Bone Volume/Total Volume (BV/TV): Represents the fraction of the ROI occupied by bone.
-
Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp): Parameters describing the microarchitecture of trabecular bone.
-
-
Measurement of Cytokine Levels
Quantifying cytokine levels is essential for assessing the systemic inflammatory response and the immunomodulatory effects of drugs.
-
Sample Collection: Blood is collected from mice, and serum or plasma is prepared.
-
Measurement Techniques:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify a single cytokine.
-
Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines in a small sample volume.
-
-
Procedure (General):
-
Standards with known cytokine concentrations and samples are added to wells of a microplate coated with capture antibodies.
-
A detection antibody conjugated to a reporter enzyme or fluorophore is added.
-
A substrate is added, and the resulting signal is measured, which is proportional to the amount of cytokine present.
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for Preclinical Evaluation of Dexamethasone Prodrug Side Effects
Caption: Preclinical evaluation of prodrug side effects.
References
- 1. Improving dexamethasone drug loading and efficacy in treating arthritis through a lipophilic prodrug entrapped into PLGA-PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evaluation of the Therapeutic Efficacy and Side Effects of a Macromolecular Dexamethasone Prodrug in the Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving dexamethasone drug loading and efficacy in treating arthritis through a lipophilic prodrug entrapped into PLGA-PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dexamethasone Isonicotinate
For researchers and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial experiments to final disposal. Dexamethasone isonicotinate (B8489971), a potent corticosteroid, requires meticulous handling not only during its use but also in its disposal to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its biological activity and potential hazards, including reproductive toxicity and high aquatic toxicity, Dexamethasone isonicotinate waste must be treated as a hazardous pharmaceutical waste.[1][2][3]
Improper disposal, such as sewering or mixing with non-hazardous trash, is prohibited for hazardous pharmaceuticals under regulations like the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), specifically Subpart P for healthcare facilities.[4][5] Adherence to a structured disposal protocol is essential to mitigate risks and comply with federal, state, and local regulations.[1]
Operational Protocol for Disposal
This step-by-step guide provides the necessary procedures for the safe handling and disposal of this compound waste in a laboratory setting.
1. Hazard Identification and Waste Classification
-
Action: Classify all materials contaminated with this compound as hazardous pharmaceutical waste. This includes pure, unused, or expired compounds, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.[1][5]
-
Rationale: Potent corticosteroids are often managed as hazardous due to their biological activity.[1] This conservative approach ensures the highest level of safety and compliance.
2. Required Personal Protective Equipment (PPE)
-
Action: Before handling waste, ensure appropriate PPE is worn.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or chemical goggles.
-
Lab Coat: A standard lab coat is required. For significant quantities or spill cleanup, consider additional protective clothing.[5]
-
Respiratory Protection: If there is a risk of aerosolization or dust generation, use a suitable respirator.[5]
-
-
Rationale: To prevent skin and eye contact, and inhalation of the potent compound, minimizing occupational exposure.[1]
3. Waste Segregation and Containerization
-
Action: Segregate this compound waste at the point of generation.[6]
-
Use designated, leak-proof, and sealable waste containers that are chemically compatible with the waste.[6][7]
-
Per RCRA guidelines, use containers specifically designated for hazardous pharmaceutical waste, which are often black.
-
Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.[7]
-
-
Rationale: Proper segregation prevents cross-contamination, ensures compliant disposal, and avoids dangerous chemical reactions.[6]
4. Labeling and Storage
-
Action: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "solid waste," "trace-contaminated vials").[8]
-
Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9] The SAA must be managed to prevent spills and inspected weekly.[7]
-
Rationale: Accurate labeling is a critical regulatory requirement for waste tracking and safe handling by all personnel, including Environmental Health and Safety (EHS) staff.[8]
5. Arranging for Disposal
-
Action: Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup.[7][8]
-
Action: Complete any required hazardous waste disposal forms provided by your institution.[9]
-
Final Disposal Method: The waste will be transported by a licensed hazardous waste disposal company to a permitted treatment, storage, and disposal facility (TSDF). The standard and required method for hazardous pharmaceutical waste is high-temperature incineration.[4][10]
-
Rationale: Ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment and complying with EPA and DEA regulations.[1]
Key Regulatory and Handling Data
The following table summarizes critical quantitative and qualitative parameters for managing hazardous pharmaceutical waste in a laboratory setting, in accordance with regulations such as the EPA's RCRA.
| Parameter | Guideline / Requirement | Rationale |
| Waste Classification | Hazardous Pharmaceutical Waste | Based on potency, potential reproductive toxicity, and aquatic toxicity.[1][2] |
| Primary Disposal Method | High-Temperature Incineration | Required for hazardous pharmaceuticals to ensure complete destruction.[4] |
| Prohibited Disposal | Drain/Sewer and Regular Trash Disposal | Prevents environmental contamination and is illegal under EPA Subpart P.[4][5] |
| Waste Container Color | Black (commonly used for RCRA hazardous pharma waste) | Provides clear visual identification for proper segregation and handling. |
| SAA Storage Limit | Max. 55 gallons of hazardous waste per SAA | Federal limit to prevent large-scale accumulation in work areas.[8][9] |
| SAA Time Limit | Up to 12 months (for partially filled containers) | Ensures timely removal and disposal of waste from the laboratory.[8] |
| Spill Management | Use absorbent pads for liquids; carefully sweep solids | Avoids dust generation and aerosolization of the potent compound.[1] |
Disposal Workflow for this compound
The following diagram illustrates the procedural flow for the proper disposal of this compound waste from the point of generation to its final disposition.
References
- 1. benchchem.com [benchchem.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. odu.edu [odu.edu]
- 10. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Dexamethasone isonicotinate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Dexamethasone Isonicotinate is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure risks when handling this compound, the following personal protective equipment is mandatory.[1][2] Double gloving is recommended for enhanced protection.[1]
| PPE Category | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Consider double-gloving.[1][3][4] | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][3][4] | Protects eyes from dust particles and splashes. |
| Body Protection | A buttoned lab coat or a disposable gown (e.g., Tyvek suit).[1][2] | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if there is a risk of generating dust and engineering controls are insufficient.[1][4] | Prevents inhalation of fine particles. |
Engineering Controls for Safe Handling
Engineering controls are the primary line of defense in minimizing exposure to hazardous substances.
| Control Measure | Description |
| Ventilation | All work with this compound powder should be conducted in a certified chemical fume hood or a powder containment hood.[1] |
| Safety Stations | Eyewash stations and safety showers must be readily accessible in the work area.[1][3] |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.
| Spill Size | Containment and Cleaning Procedure |
| Small Spills | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Gently cover the powder with a damp paper towel to avoid generating dust.[1] 4. Carefully wipe up the spill and place the contaminated materials in a sealed, labeled container for hazardous waste disposal.[1] |
| Large Spills | 1. Evacuate the area and prevent entry. 2. Alert emergency responders. 3. Wear appropriate PPE, including respiratory protection. 4. Use an absorbent material to contain the spill. 5. Clean the spill area thoroughly with a suitable detergent and water.[1] |
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Consult a doctor.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation : Separate solid waste (e.g., contaminated gloves, wipes, weighing paper) from liquid waste.
-
Containerization : Collect all waste in a designated, leak-proof, and clearly labeled container.[6] For solid waste, a rigid, sealed container is recommended.[4]
-
Disposal : Dispose of the hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of this compound waste down the drain or in the regular trash.[4][6] Contact a certified hazardous waste disposal company for pickup and incineration.[4] Empty containers may retain product residue and should be handled as hazardous waste.[6][7]
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent corticosteroid, this compound, ensuring a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
